molecular formula C17H17N3OS B155076 Fenamidone CAS No. 161326-34-7

Fenamidone

货号: B155076
CAS 编号: 161326-34-7
分子量: 311.4 g/mol
InChI 键: LMVPQMGRYSRMIW-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fenamidone is a member of the class of imidazolones that is 3,5-dihydroimidazol-4-one substituted at position 2 by a methylthiogroup, at position 3 by an anilino group and at position 5 by phenyl and methyl groups (the S-enantiomer). A fungicide effective against Oomycete diseases such as downy mildew and certain leaf spot diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor, an antifungal agrochemical and a quinone outside inhibitor. It is an imidazolone, a carbohydrazide, an organic sulfide and an imidazole fungicide.
This compound is a foliar fungicide used on grapes, ornamentals, potatoes, tobacco, and vegetables. It exerts its fungicidal effects by acting as a Qo inhibitor.
a fungicide against downy mildew;  structure in first source

属性

IUPAC Name

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPQMGRYSRMIW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034590
Record name Fenamidone
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161326-34-7
Record name Fenamidone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fenamidone [ISO]
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Record name Fenamidone
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Record name 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S)
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Record name FENAMIDONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenamidone's Mechanism of Action on Oomycetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamidone, a potent imidazole fungicide, is a crucial tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a Quinone outside Inhibitor (QoI). By targeting the cytochrome bc1 complex of the mitochondrial respiratory chain, this compound effectively disrupts the pathogen's energy production, leading to growth inhibition and cell death. This document details the biochemical pathways affected, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms.

Introduction

Oomycetes, often referred to as water molds, are a distinct class of filamentous protists that includes some of the most devastating plant pathogens, such as Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (downy mildew of grapevine), and various Pythium species (damping-off and root rot).[1][2][3] Effective control of these pathogens is essential for global food security. This compound is a fungicide that has demonstrated significant efficacy against a range of oomycete diseases.[4] It belongs to the imidazolinone chemical class and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide. This classification signifies its mode of action as a Quinone outside Inhibitor (QoI). Understanding the precise mechanism by which this compound exerts its anti-oomycete activity is critical for its effective and sustainable use, as well as for the development of new and improved control agents.

The Core Mechanism: Inhibition of Mitochondrial Respiration

The primary target of this compound is the mitochondrial electron transport chain, the central hub of cellular energy production in aerobic organisms. Specifically, this compound inhibits the activity of the cytochrome bc1 complex , also known as Complex III. This multi-subunit enzyme plays a pivotal role in oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol to cytochrome c.

This compound acts at the Quinol oxidation (Qo) site of the cytochrome bc1 complex. By binding to this site, it physically blocks the transfer of electrons, leading to a cascade of detrimental effects for the oomycete cell:

  • Disruption of the Electron Transport Chain: The blockage of electron flow at the Qo site halts the entire process of mitochondrial respiration.

  • Inhibition of ATP Synthesis: The electron transport chain is directly coupled to the generation of a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By inhibiting electron transport, this compound effectively shuts down the primary source of cellular energy.

  • Increased Production of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.

The ultimate consequence of these actions is the cessation of vital cellular processes that are dependent on a steady supply of ATP, such as growth, development, and sporulation, ultimately leading to the death of the oomycete.

Signaling Pathway of this compound Action

The mechanism of this compound can be visualized as a direct interruption of a critical metabolic pathway.

Fenamidone_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) UQH2 Ubiquinol (UQH2) Qo_site Qo Site UQH2->Qo_site e- CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient drives synthesis Qo_site->CytC_ox e- Qi_site Qi Site This compound This compound This compound->Qo_site Inhibits

Figure 1: this compound's inhibition of the mitochondrial electron transport chain.

Quantitative Efficacy Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the pathogen's growth in vitro. Lower EC50 values indicate higher fungicidal activity. The following table summarizes available EC50 values for this compound against key oomycete and other fungal pathogens.

Pathogen SpeciesFungicideEC50 (µg/mL)Reference
Phytophthora infestans (Genotype 6_A1)Mandipropamid0.1 - 1.0 (range)
Phytophthora infestans (Genotype 37_A2)Mandipropamid0.1 - 1.0 (range)
Phytophthora infestans (Genotype 36_A2)Mandipropamid0.1 - 1.0 (range)
Botrytis cinerea (Wild Type)This compound< 0.3
Botrytis cinerea (G143A mutant)This compound> 100
Pythium aphanidermatumThis compoundEffective control
Pythium ultimumThis compoundEffective control

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and the presence of resistance.

Experimental Protocols

Accurate assessment of this compound's mechanism of action and efficacy relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

Fungicide Sensitivity Testing (Amended Agar Medium Assay)

This is a standard method to determine the in vitro efficacy of a fungicide against mycelial growth.

Materials:

  • Pure culture of the target oomycete.

  • Appropriate culture medium (e.g., V8 juice agar, potato dextrose agar).

  • This compound stock solution (e.g., in dimethyl sulfoxide, DMSO).

  • Sterile petri dishes.

  • Sterile cork borer or scalpel.

  • Incubator.

Procedure:

  • Prepare the culture medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to approximately 50-55°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. A solvent control (e.g., DMSO alone) must be included.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • From the growing edge of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer or scalpel.

  • Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal temperature for the growth of the target oomycete.

  • Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Fungicide_Sensitivity_Workflow A Prepare fungicide-amended agar plates B Inoculate with oomycete mycelial plug A->B C Incubate at optimal temperature B->C D Measure colony diameter C->D E Calculate percent inhibition D->E F Determine EC50 value E->F

Figure 2: Workflow for fungicide sensitivity testing.
Isolation of Oomycete Mitochondria (Adaptable Protocol)

This protocol is a general guideline for isolating mitochondria from oomycete mycelia, which can be adapted from protocols for other filamentous fungi and yeasts.

Materials:

  • Freshly harvested oomycete mycelia.

  • Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% bovine serum albumin).

  • Lytic enzymes (e.g., Glucanex, Zymolyase).

  • Dounce homogenizer or similar mechanical disruption device.

  • Centrifuge capable of reaching at least 12,000 x g.

  • Protease inhibitors.

Procedure:

  • Harvest fresh mycelia by filtration and wash with distilled water.

  • Pre-treat the mycelia with a reducing agent (e.g., dithiothreitol) to aid in cell wall digestion.

  • Digest the cell walls using a mixture of lytic enzymes in an osmotic buffer.

  • Gently disrupt the resulting protoplasts using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of storage buffer.

  • Determine the protein concentration of the mitochondrial suspension.

Cytochrome bc1 Complex (Complex III) Activity Assay (Adaptable Protocol)

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated oomycete mitochondria.

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA).

  • Substrate: Ubiquinol (e.g., decylubiquinol, prepared by reducing ubiquinone).

  • Cytochrome c (from horse or bovine heart).

  • This compound and other inhibitors (e.g., antimycin A as a positive control for Complex III inhibition).

  • Spectrophotometer.

Procedure:

  • In a cuvette, add the assay buffer and cytochrome c.

  • Add a small amount of the isolated mitochondrial suspension.

  • To measure the baseline activity, add the ubiquinol substrate and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • To determine the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of the fungicide before adding the substrate.

  • Calculate the rate of cytochrome c reduction for each concentration and determine the IC50 value for this compound.

Measurement of Oxygen Consumption

Oxygen consumption can be measured using an oxygen electrode (e.g., a Clark-type electrode) or a fluorescence-based oxygen sensor.

Materials:

  • Intact oomycete mycelia or isolated mitochondria.

  • Respiration buffer.

  • Oxygen electrode or sensor system.

  • Substrates for respiration (e.g., glucose for whole cells, succinate or NADH for isolated mitochondria).

  • This compound.

Procedure:

  • Calibrate the oxygen electrode or sensor.

  • Add the oomycete mycelia or isolated mitochondria to the respiration chamber containing the respiration buffer.

  • Add the respiratory substrate to initiate oxygen consumption and record the baseline rate.

  • Add this compound at various concentrations and continue to record the oxygen consumption rate.

  • The inhibition of oxygen consumption will be indicative of the effect of this compound on mitochondrial respiration.

ATP Synthesis Assay

The effect of this compound on ATP synthesis can be measured using a bioluminescence-based assay that utilizes the luciferin-luciferase reaction.

Materials:

  • Oomycete mycelia.

  • ATP assay kit (containing luciferase and luciferin).

  • Luminometer.

  • This compound.

Procedure:

  • Grow the oomycete in liquid culture.

  • Expose the mycelia to various concentrations of this compound for a defined period.

  • Lyse the cells to release the intracellular ATP.

  • Add the luciferase-luciferin reagent to the cell lysate.

  • Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

  • A decrease in luminescence in this compound-treated samples compared to the control indicates an inhibition of ATP synthesis.

Resistance to this compound

The development of resistance to QoI fungicides, including this compound, is a significant concern in agriculture. The primary mechanism of resistance is a target-site mutation in the cytochrome b gene (cytb). The most common mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at position 143 (G143A). This amino acid change alters the binding site of QoI fungicides, reducing their affinity for the target and rendering them less effective. Monitoring for the presence of the G143A mutation in oomycete populations is crucial for effective resistance management strategies.

Conclusion

This compound's mechanism of action on oomycetes is a well-defined process centered on the inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration leads to a rapid depletion of cellular energy and ultimately, the death of the pathogen. The in-depth understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is fundamental for researchers and professionals working to develop and implement sustainable strategies for the control of oomycete diseases. Continued research into the nuances of this compound's interactions with the oomycete cytochrome bc1 complex and the dynamics of resistance development will be vital for prolonging the efficacy of this important class of fungicides.

References

Fenamidone: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class. It is effective against a range of Oomycete fungal pathogens, which cause diseases such as downy mildew and late blight in various crops. Its mode of action as a Quinone outside Inhibitor (QoI) makes it a valuable tool in disease management strategies, particularly in managing resistance to other fungicide classes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal mechanism, metabolic pathways, and toxicological profile of this compound, with a focus on the experimental methodologies used to elucidate these characteristics.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, with the (S)-enantiomer being the biologically active form.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (5S)-3-Anilino-5-methyl-2-(methylsulfanyl)-5-phenyl-3,5-dihydro-4H-imidazol-4-one[1][2][3][4]
CAS Number 161326-34-7[1]
Molecular Formula C₁₇H₁₇N₃OS
Molecular Weight 311.40 g/mol
Chemical Structure Chemical structure of this compound

Table 2: Physicochemical Properties of this compound

PropertyValueTemperature (°C)
Physical State White woolly powderAmbient
Melting Point 136-138 °C-
Vapor Pressure 3.4 x 10⁻⁴ mPa25
Water Solubility 7.8 mg/L20
Octanol-Water Partition Coefficient (log P) 2.820
Hydrolysis DT₅₀ (pH 4) 41.7 days-
Hydrolysis DT₅₀ (pH 7) 411 days-
Hydrolysis DT₅₀ (pH 9) 27.6 days-
Phototransformation DT₅₀ (in water) 5 days-
Experimental Protocols for Physicochemical Properties

The determination of physicochemical properties for regulatory purposes generally follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

  • Melting Point (OECD Guideline 102): The melting point is determined by methods such as the capillary method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

  • Vapor Pressure (OECD Guideline 104): The vapor pressure can be determined using methods like the vapor pressure balance, gas saturation method, or effusion method.

  • Water Solubility (OECD Guideline 105): The column elution method or the flask method is typically used to determine the water solubility of a substance.

  • Octanol-Water Partition Coefficient (OECD Guideline 107 & 117): The shake-flask method or HPLC method is used to determine the log P value, which indicates the lipophilicity of the compound.

  • Hydrolysis as a Function of pH (OECD Guideline 111): The stability of this compound in water at different pH values (typically 4, 7, and 9) is assessed over time. Samples are analyzed at various time points to determine the rate of degradation.

  • Phototransformation on Water (OECD Guideline 316): The degradation of this compound in sterile aqueous solutions under artificial light that simulates natural sunlight is studied to determine its photolytic stability.

Fungicidal Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide. Its primary target is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain.

By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to the death of the fungal pathogen.

Fungicidal_Mechanism Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III Inhibition

Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.
Experimental Protocols for Mechanism of Action Studies

  • Mitochondrial Respiration Assays: The effect of this compound on mitochondrial respiration is a key experiment to confirm its mode of action.

    • Objective: To measure the oxygen consumption rate (OCR) of isolated mitochondria or whole cells in the presence of this compound.

    • Methodology (based on Seahorse XF Analyzer):

      • Cell Culture: Fungal cells or relevant model organisms (e.g., Saccharomyces cerevisiae, HepG2 cells) are cultured in appropriate media.

      • Assay Plate Preparation: Cells are seeded into a Seahorse XF microplate.

      • Inhibitor Injection: A solution of this compound is injected into the wells.

      • OCR Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A decrease in OCR after the addition of this compound indicates inhibition of mitochondrial respiration.

      • Controls: Positive controls (e.g., known Complex III inhibitors like antimycin A) and negative controls (vehicle only) are included.

  • Enzyme Assays: To pinpoint the specific site of inhibition, assays using isolated cytochrome bc₁ complex can be performed.

    • Objective: To measure the activity of the cytochrome bc₁ complex in the presence of this compound.

    • Methodology: The activity of the isolated enzyme is measured by monitoring the reduction of cytochrome c spectrophotometrically. The inhibitory effect of this compound is determined by comparing the enzyme activity with and without the compound.

  • Molecular Docking and Mutagenesis Studies: To understand the binding interaction at the molecular level and the basis of resistance.

    • Objective: To model the binding of this compound to the Qo site of cytochrome b and to identify amino acid residues critical for its binding.

    • Methodology:

      • Homology Modeling: A 3D model of the fungal cytochrome b is created.

      • Molecular Docking: this compound is docked into the Qo site of the modeled protein to predict its binding pose.

      • Site-Directed Mutagenesis: Specific amino acid residues in the Qo site (e.g., at position 143) are mutated.

      • Fungicide Sensitivity Assays: The sensitivity of the mutated fungal strains to this compound is compared to that of the wild-type strain to confirm the role of the mutated residue in fungicide binding and resistance.

Metabolism

The metabolic fate of this compound has been studied in various organisms, including plants, animals, and in the environment (soil and water).

Plant Metabolism

In plants, this compound is metabolized to a limited extent. The primary metabolite identified is RPA 405862, which is formed through the hydrolysis of the thio-methyl group.

Animal Metabolism

In mammals, this compound is more extensively metabolized. The metabolic pathways involve a combination of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The majority of the administered dose is excreted.

Environmental Fate: Soil and Water Metabolism

In soil and water, this compound degrades through microbial action and hydrolysis. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity. Several degradation products have been identified in soil and water.

Metabolism_Workflow cluster_Dosing Dosing cluster_Matrix Sample Collection cluster_Analysis Analysis cluster_Results Results Dosing Administration of ¹⁴C-labeled this compound Plant Plants Dosing->Plant Animal Animals (Urine, Feces, Tissues) Dosing->Animal Soil Soil Dosing->Soil Water Water/Sediment Dosing->Water Extraction Extraction of Residues Plant->Extraction Animal->Extraction Soil->Extraction Water->Extraction Quantification Quantification (LSC, HPLC) Extraction->Quantification Identification Metabolite Identification (LC-MS/MS, NMR) Quantification->Identification Pathway Metabolic Pathway Elucidation Identification->Pathway Kinetics Degradation Kinetics (DT₅₀) Identification->Kinetics

Figure 2: General experimental workflow for this compound metabolism studies.
Experimental Protocols for Metabolism Studies

  • Radiolabeling: To trace the fate of the molecule, this compound is typically labeled with ¹⁴C.

  • Plant Metabolism (based on OECD Guideline 501):

    • Application: ¹⁴C-fenamidone is applied to plants grown under controlled conditions.

    • Sample Collection: Plant materials (leaves, stems, fruits, roots) are harvested at various intervals.

    • Extraction: Residues are extracted using appropriate solvents.

    • Analysis: The total radioactive residue is quantified by Liquid Scintillation Counting (LSC). Metabolites are separated by High-Performance Liquid Chromatography (HPLC) and identified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Animal Metabolism (based on OECD Guidelines 417):

    • Dosing: ¹⁴C-fenamidone is administered to laboratory animals (e.g., rats), typically via oral gavage.

    • Sample Collection: Urine, feces, and expired air are collected over a period of time. Tissues are collected at the end of the study.

    • Analysis: Similar to plant metabolism studies, radioactivity is quantified, and metabolites are identified.

  • Soil Metabolism (based on OECD Guideline 307):

    • Incubation: ¹⁴C-fenamidone is applied to different soil types and incubated under controlled aerobic or anaerobic conditions.

    • Sampling: Soil samples are taken at various time points.

    • Extraction and Analysis: Residues are extracted and analyzed to determine the rate of degradation (DT₅₀) and identify the major metabolites.

  • Water-Sediment Metabolism (based on OECD Guideline 308):

    • Incubation: ¹⁴C-fenamidone is added to a water-sediment system.

    • Sampling and Analysis: The distribution and degradation of this compound in both the water and sediment phases are monitored over time.

Toxicological Profile

The toxicological profile of this compound has been evaluated through a comprehensive set of studies to assess its potential risk to human health and the environment.

Table 3: Summary of Toxicological Endpoints for this compound

Study TypeSpeciesEndpointValue (mg/kg bw/day)
Acute Oral Toxicity RatLD₅₀> 2000
Acute Dermal Toxicity RatLD₅₀> 2000
Acute Inhalation Toxicity RatLC₅₀> 2.1 mg/L
90-Day Oral Toxicity RatNOAEL30
Chronic Toxicity/Carcinogenicity RatNOAEL2.83
Developmental Toxicity RatNOAEL> 100
Reproductive Toxicity RatNOAEL5.45
Acute Neurotoxicity RatNOAEL125

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

This compound has low acute toxicity via oral, dermal, and inhalation routes. It is not considered to be a skin irritant or sensitizer but can be a moderate eye irritant. The primary target organs in subchronic and chronic studies are the liver and, in rats, the thyroid. This compound is not considered to be carcinogenic or mutagenic.

Experimental Protocols for Toxicity Studies

Toxicology studies are conducted according to internationally recognized guidelines to ensure data quality and comparability.

  • Acute Toxicity Studies (based on OECD Guidelines 420, 402, 403):

    • Oral (LD₅₀): A single high dose of this compound is administered to rats by gavage. Animals are observed for mortality and clinical signs of toxicity for 14 days.

    • Dermal (LD₅₀): this compound is applied to the shaved skin of rats or rabbits for 24 hours. Observations for toxicity are made for 14 days.

    • Inhalation (LC₅₀): Rats are exposed to an aerosol of this compound for 4 hours. Mortality and signs of toxicity are recorded.

  • Repeated Dose Toxicity Studies (based on OECD Guidelines 407, 408, 452):

    • Subchronic (28-day or 90-day): this compound is administered daily to rodents at three or more dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.

    • Chronic (1-year or 2-year): Similar to subchronic studies but for a longer duration to assess long-term toxicity and carcinogenicity.

  • Developmental and Reproductive Toxicity Studies (based on OECD Guidelines 414, 416): These studies evaluate the potential of this compound to cause adverse effects on developing fetuses and on the reproductive capabilities of adults and their offspring.

  • Neurotoxicity Studies (based on OECD Guidelines 424, 426): These studies assess the potential for this compound to cause adverse effects on the nervous system.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is characterized by its persistence and mobility in different environmental compartments.

Table 4: Summary of Ecotoxicological Data for this compound

OrganismTest TypeEndpointValue
Bobwhite Quail Acute OralLD₅₀> 2000 mg/kg
Rainbow Trout 96-hour AcuteLC₅₀0.74 mg/L
Daphnia magna 48-hour AcuteEC₅₀0.27 mg/L
Algae 72-hour Growth InhibitionEC₅₀3.84 mg/L
Earthworm 14-day AcuteLC₅₀25 mg/kg soil
Honeybee 48-hour Acute ContactLD₅₀> 100 µ g/bee

This compound is moderately to highly toxic to aquatic organisms. It has a low potential for bioaccumulation.

Experimental Protocols for Environmental Fate and Ecotoxicology Studies
  • Soil Dissipation (based on OECD Guideline 307 and field studies): Laboratory and field studies are conducted to determine the rate of this compound degradation in soil under various conditions.

  • Water-Sediment Transformation (based on OECD Guideline 308): The degradation and partitioning of this compound in aquatic systems are investigated.

  • Bioaccumulation in Fish (based on OECD Guideline 305): The potential for this compound to accumulate in fish is assessed by exposing them to the chemical in water or through their diet.

  • Toxicity to Non-Target Organisms (various OECD guidelines): Standardized tests are used to determine the toxicity of this compound to a range of non-target organisms, including birds, fish, aquatic invertebrates, algae, earthworms, and bees.

Conclusion

This compound is a well-characterized fungicide with a specific mode of action targeting mitochondrial respiration in fungi. Its physicochemical properties, metabolic fate, and toxicological profile have been extensively studied using standardized experimental protocols. This in-depth technical guide provides a comprehensive overview of the key scientific data on this compound, which is essential for researchers, scientists, and drug development professionals working in the fields of agriculture, environmental science, and toxicology. The provided information on experimental methodologies serves as a valuable reference for designing and interpreting studies related to this and other similar active ingredients.

References

Fenamidone: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class, developed in the late 1990s.[1] It is a potent inhibitor of mitochondrial respiration in fungi, providing effective control against a range of plant pathogens, particularly those in the class Oomycetes.[2][3] This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain, a critical process for ATP synthesis in fungal cells.[1][4] Specifically, this compound is classified as a Quinone outside Inhibitor (QoI) and belongs to the Fungicide Resistance Action Committee (FRAC) Group 11. It binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to a cessation of cellular energy supply and ultimately, fungal death. This compound exhibits both preventative and curative activity and possesses local systemic properties, allowing it to move within plant tissues to a limited extent.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III Detail ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP produces Ubiquinol Ubiquinol (QH2) Qo_site Qo Site Ubiquinol->Qo_site binds Ubiquinone Ubiquinone (Q) Qo_site->Ubiquinone releases e- ISP Iron-Sulfur Protein Qo_site->ISP transfers e- Cytochrome_b Cytochrome b Cytochrome_c1 Cytochrome c1 ISP->Cytochrome_c1 This compound This compound This compound->Qo_site Inhibits

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Spectrum of Activity

This compound is highly effective against Oomycete pathogens. Its activity has been documented against various species of Phytophthora, Plasmopara, Pythium, and downy mildews.

Quantitative Efficacy Data

The efficacy of this compound, often measured as the half-maximal effective concentration (EC50), is summarized in the table below. Lower EC50 values indicate higher fungicidal activity. It is important to note that some studies evaluate this compound in combination with other fungicides.

PathogenDiseaseCrop(s)EC50 (µg/mL)Remarks
Phytophthora cactorumRoot and stem rotStrawberry, Viola>100Low in vitro efficacy on mycelial growth in some studies. However, preventative drench applications of this compound + fosetyl offered good protection.
Phytophthora infestansLate BlightPotato, TomatoNot specifiedThis compound in combination with mancozeb or propamocarb hydrochloride has shown high efficacy in controlling late blight.
Phytophthora nicotianaeBlack ShankTobaccoNot specifiedThis compound + mancozeb showed 100% mycelial inhibition at 0.1% concentration.
Phytophthora palmivoraFruit RotPapayaNot specifiedThis compound + mancozeb showed 100% mycelial inhibition at concentrations of 0.5%, 1.0%, and 1.25%.
Plasmopara viticolaDowny MildewGrapevineNot specifiedThis compound in combination with mancozeb showed high inhibition of sporangial germination.
Peronospora belbahriiDowny MildewBasilNot specifiedIncluded in effective fungicide rotation programs for basil downy mildew management.
Pythium aphanidermatumDamping-offVariousNot specifiedRecommended for label inclusion based on efficacy trials.
Pythium ultimumDamping-offVariousNot specifiedRecommended for label inclusion based on efficacy trials.

Experimental Protocols

The evaluation of this compound's efficacy typically involves in vitro and in vivo assays. Standardized protocols are crucial for reproducible and comparable results.

In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This method is a standard for determining the EC50 of a fungicide against mycelial growth.

  • Pathogen Culture: The target Oomycete is cultured on a suitable agar medium (e.g., V8 juice agar, rye agar) until actively growing.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium with the solvent alone is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing pathogen culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: Plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 18-22°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the log of the fungicide concentration versus the probit of the percentage of growth inhibition.

cluster_Workflow In Vitro Fungicide Efficacy Workflow A 1. Pathogen Culture (Active Mycelial Growth) D 4. Inoculate Plates with Mycelial Plugs A->D B 2. Prepare Fungicide Stock and Serial Dilutions C 3. Prepare Fungicide-Amended Agar Media B->C C->D E 5. Incubate under Controlled Conditions D->E F 6. Measure Colony Diameter at Set Timepoints E->F G 7. Calculate Percent Inhibition vs. Control F->G H 8. Determine EC50 Value (Regression Analysis) G->H

Caption: A typical experimental workflow for an in vitro fungicide efficacy assay.

Resistance Management

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound. To mitigate this, it is recommended to use this compound in rotation or as a mixture with fungicides that have different modes of action. Adherence to integrated pest management (IPM) practices is also crucial for sustainable disease control.

Conclusion

This compound is a valuable tool in the management of diseases caused by Oomycete pathogens. Its specific mode of action as a QoI fungicide provides effective control of critical diseases such as late blight and downy mildews. Understanding its spectrum of activity, proper application timing, and adherence to resistance management strategies are essential for maximizing its efficacy and longevity in agricultural systems. Further research into its efficacy against a broader range of pathogens and the development of robust monitoring programs for resistance are critical for its continued successful use.

References

The Fungicidal Action of Fenamidone: A Deep Dive into its Core Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenamidone is a potent, systemic fungicide belonging to the quinone outside inhibitor (QoI) class. Its fungicidal activity stems from the targeted disruption of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the fundamental biological effects of this compound, detailing its mechanism of action at the molecular level, impact on cellular bioenergetics, and the development of resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and innovation in the field of antifungal research.

Introduction

The management of fungal diseases in agriculture and medicine relies heavily on the use of effective fungicides. This compound, a member of the imidazolinone chemical family, has emerged as a significant tool in controlling a broad spectrum of fungal pathogens, particularly Oomycetes such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its efficacy is rooted in a highly specific mode of action that targets a critical juncture in the fungal cell's energy production pathway. Understanding the precise biological effects of this compound is paramount for its optimal use, the management of potential resistance, and the development of novel antifungal agents.

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular respiration and ATP synthesis. Specifically, this compound acts as a quinone outside inhibitor (QoI), binding to the Qo site of cytochrome b, a key subunit of Complex III (also known as the cytochrome bc1 complex).[2][3]

This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c1.[2] The interruption of this electron flow has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is tightly coupled to oxidative phosphorylation, the process by which the energy released from electron transfer is used to generate a proton gradient across the inner mitochondrial membrane. This proton-motive force drives the synthesis of ATP by ATP synthase. By halting electron flow, this compound dissipates this proton gradient, leading to a rapid cessation of ATP production.[2]

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

Fenamidone_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_III Inhibits Qo site

Figure 1: Mechanism of Action of this compound in the Fungal Mitochondrial Electron Transport Chain.

Quantitative Data on Fungicidal Activity

The efficacy of this compound against various fungal pathogens is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). These values can vary depending on the fungal species, isolate, and the specific experimental conditions.

Fungal SpeciesCommon DiseaseEC50 (mg/L)Reference
Peronospora sparsaRose Downy Mildew0.51
Phytophthora infestansPotato Late Blight0.02 - 2.98

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound on fungi.

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of this compound against a specific fungus.

Workflow Diagram:

Mycelial_Growth_Assay cluster_workflow Mycelial Growth Inhibition Assay Workflow A Prepare fungal culture on agar medium E Inoculate center of each plate with a fungal plug A->E B Prepare serial dilutions of this compound C Incorporate this compound into molten agar B->C D Pour amended agar into Petri dishes C->D D->E F Incubate plates under controlled conditions E->F G Measure colony diameter at regular intervals F->G H Calculate percentage of growth inhibition G->H I Determine EC50 value using Probit analysis H->I Respiration_Assay cluster_workflow Mitochondrial Respiration Assay Workflow A Prepare fungal cell suspension or isolate mitochondria B Load samples into a microplate or respiration chamber A->B C Equilibrate samples in assay medium B->C D Measure basal oxygen consumption rate (OCR) C->D E Inject this compound at various concentrations D->E F Measure OCR after this compound injection E->F G Inject mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) F->G H Measure key respiratory parameters G->H I Analyze data to determine inhibition of respiration H->I Resistance_Development cluster_logic Development of this compound Resistance A Continuous use of this compound B Selection pressure on fungal population A->B C Spontaneous mutations in cytochrome b gene (e.g., G143A, F129L) B->C D Altered Qo binding site C->D E Reduced binding affinity of this compound D->E F Fungus survives and reproduces E->F G Resistant fungal population becomes dominant F->G

References

Fenamidone: A Comprehensive Technical Review of its Environmental Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone, a fungicide belonging to the imidazolinone chemical class, is utilized for the control of Oomycete diseases across a variety of agricultural crops. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a detailed overview of the current scientific knowledge regarding the hydrolysis, photolysis, biodegradation, mobility, and bioaccumulation of this compound in the environment. The information presented is compiled from various scientific sources and regulatory documents, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₇H₁₇N₃OS[1]
Molecular Weight311.4 g/mol [1]
Water Solubility7.8 mg/L (20 °C)[2]
Vapor Pressure3.4 x 10⁻⁷ Pa (25 °C)[3]
Log Kₒw (Octanol-Water Partition Coefficient)2.8 (20 °C)[3]

Environmental Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. The primary degradation pathways involve transformations of the imidazolinone ring and the phenyl groups.

Signaling Pathway of this compound Degradation

Fenamidone_Degradation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_soil_metabolism Soil Metabolism (Aerobic) This compound This compound RPA410193 RPA 410193 ((5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione) This compound->RPA410193 pH 4 RPA413350 RPA 413350 This compound->RPA413350 pH 9 RPA412708_hydrolysis RPA 412708 ((S)-5-methyl-2-methylthio-5-phenyl- 3,5-dihydroimidazol-4-one) This compound->RPA412708_hydrolysis pH 9 RPA412708_photolysis RPA 412708 This compound->RPA412708_photolysis Sunlight RPA410193_photolysis RPA 410193 This compound->RPA410193_photolysis Sunlight RPA412636 RPA 412636 ((S)-5-methyl-5-phenylimidazolidine-2,4-dione) RPA412708_photolysis->RPA412636

Proposed degradation pathways of this compound.

Abiotic Degradation

Hydrolysis

This compound is stable to hydrolysis at neutral pH but undergoes hydrolysis under acidic and alkaline conditions.

Table 1: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT₅₀) in daysMajor Degradation Products
42541.7RPA 410193
525222 (stable)-
725411 (stable)-
92527.6RPA 413350 & RPA 412708

Experimental Protocol: Hydrolysis (Following OECD Guideline 111)

  • Test System: Sterile aqueous buffer solutions at pH 4, 5, 7, and 9.

  • Test Substance: ¹⁴C-labeled this compound.

  • Temperature: Maintained at a constant temperature, typically 25 °C, in the dark.

  • Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to estimate the rate of hydrolysis. For the main study, the test substance is added to the buffer solutions. Samples are taken at various time intervals and analyzed for the parent compound and degradation products using methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis

This compound is susceptible to degradation by sunlight in aqueous environments.

Table 2: Aqueous Photolysis of this compound

MediumLight SourceHalf-life (DT₅₀)Major Degradation Products
Sterile aqueous bufferXenon arc lamp (simulating natural sunlight)5 - 6 daysRPA 412708, RPA 410193

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

  • Test System: Sterile, buffered aqueous solution (e.g., pH 7).

  • Test Substance: ¹⁴C-labeled this compound.

  • Light Source: A light source that simulates natural sunlight, such as a filtered xenon arc lamp, with a defined spectrum and intensity.

  • Temperature: Maintained at a constant temperature.

  • Procedure: The test solution is irradiated, and samples are collected at various time intervals. Dark control samples are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes. Analysis is typically performed by HPLC with radiometric detection.

  • Data Analysis: The photodegradation quantum yield and half-life under specific environmental conditions are calculated.

Biotic Degradation

Aerobic Soil Metabolism

This compound degrades relatively quickly in aerobic soils, primarily through microbial activity.

Table 3: Aerobic Soil Metabolism of this compound

Soil TypeTemperature (°C)Half-life (DT₅₀) in daysMajor Metabolite
Various205 - 8RPA 412636

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

  • Test System: Fresh soil samples with intact microbial populations, characterized by texture, organic carbon content, pH, and microbial biomass.

  • Test Substance: ¹⁴C-labeled this compound applied at a rate equivalent to the maximum recommended field application rate.

  • Incubation: Soils are maintained at a constant temperature (e.g., 20 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. Aerobic conditions are maintained by a continuous flow of air.

  • Procedure: Soil samples are collected at various time intervals and extracted. The extracts are analyzed for the parent compound and metabolites. Evolved ¹⁴CO₂ is trapped to assess mineralization. Non-extractable residues are also quantified.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Anaerobic Soil and Aquatic Metabolism

This compound is significantly more persistent under anaerobic conditions.

Table 4: Anaerobic Metabolism of this compound

SystemHalf-life (DT₅₀) in days
Anaerobic Sediment> 1000

Experimental Protocol: Anaerobic Soil/Aquatic Metabolism (Following OECD Guideline 307/308)

  • Test System: For soil, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. For aquatic systems, a water-sediment system is used and purged to remove oxygen.

  • Test Substance: ¹⁴C-labeled this compound.

  • Incubation: The systems are incubated in the dark at a constant temperature.

  • Procedure: Samples of soil/sediment and water are collected over time and analyzed for the parent compound and degradation products.

  • Data Analysis: The degradation half-life is calculated.

Mobility in Soil

The mobility of this compound in soil is influenced by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this mobility.

Table 5: Soil Adsorption of this compound

ParameterValueInterpretation
Kₒc388 mL/g (average)Moderately mobile

Experimental Protocol: Adsorption/Desorption (Following OECD Guideline 106 - Batch Equilibrium Method)

  • Test System: Several soil types with varying organic carbon content, clay content, and pH are used.

  • Test Substance: ¹⁴C-labeled this compound in a 0.01 M CaCl₂ solution.

  • Procedure:

    • Adsorption: Soil samples are equilibrated with solutions of the test substance at different concentrations. After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

    • Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the system is re-equilibrated to determine the amount of desorbed substance.

  • Data Analysis: The adsorption and desorption data are fitted to the Freundlich equation to determine the K_f and 1/n values. The K_oc is then calculated by normalizing the K_f for the organic carbon content of the soil.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kₒw). A Log Kₒw greater than 3 suggests a potential for bioaccumulation, triggering further testing. While this compound's Log Kₒw is 2.8, some sources indicate it is unlikely to bioaccumulate in fish. Definitive studies providing a Bioconcentration Factor (BCF) are required for a conclusive assessment.

Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Test System: A flow-through system where fish are exposed to a constant concentration of the test substance in water.

  • Test Substance: ¹⁴C-labeled this compound.

  • Procedure: The study consists of two phases:

    • Uptake Phase: Fish are exposed to the test substance for a defined period (e.g., 28 days). Water and fish tissue samples are taken at intervals to measure the concentration of the substance.

    • Depuration Phase: The fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Summary of Environmental Fate Parameters

Table 6: Summary of this compound Environmental Fate Data

ProcessKey ParameterValueConditions
Hydrolysis DT₅₀41.7 dayspH 4, 25 °C
DT₅₀411 days (stable)pH 7, 25 °C
DT₅₀27.6 dayspH 9, 25 °C
Aqueous Photolysis DT₅₀5 - 6 daysSimulated sunlight
Aerobic Soil Metabolism DT₅₀5 - 8 days20 °C
Anaerobic Aquatic Metabolism DT₅₀> 1000 daysAnaerobic sediment
Soil Adsorption Kₒc388 mL/gAverage value
Bioaccumulation Log Kₒw2.820 °C

Conclusion

This compound exhibits variable persistence in the environment, largely dependent on the specific environmental compartment and conditions. It is relatively non-persistent in aerobic soils due to microbial degradation. In aquatic environments, photolysis is a significant degradation pathway in the presence of sunlight. However, under anaerobic conditions, such as in sediments, this compound is highly persistent. Its moderate mobility in soil suggests a potential for leaching, although this will be influenced by soil type and environmental conditions. While its Log Kₒw is below the typical threshold for high bioaccumulation concern, a definitive Bioconcentration Factor from experimental studies would provide a more conclusive assessment of its bioaccumulation potential. This technical guide summarizes the key data and methodologies for understanding the environmental fate of this compound, providing a valuable resource for researchers and professionals in the field.

References

fenamidone CAS number and molecular formula for research

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 161326-34-7[1]

Molecular Formula: C₁₇H₁₇N₃OS[1]

This technical guide provides an in-depth overview of fenamidone, a fungicide belonging to the imidazolinone chemical class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and key data points.

Core Physicochemical and Fungicidal Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its chemical properties and efficacy against a key oomycete pathogen.

ParameterValueReference
CAS Number 161326-34-7[1]
Molecular Formula C₁₇H₁₇N₃OS[1]
Molar Mass 311.40 g/mol
Melting Point 137 °C
EC₅₀ against Phytophthora infestans Statistically higher than 6_A1 genotype, but in line with previous sensitivity testing.[2]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc₁ complex. It is classified as a Quinone outside Inhibitor (QoI), binding to the Qo site of cytochrome b. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient across the inner mitochondrial membrane.

The disruption of the ETC leads to two major downstream cellular effects:

  • Inhibition of ATP Synthesis: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane, dissipating the membrane potential and thereby inhibiting the production of ATP by ATP synthase. This energy deficit severely impacts essential cellular processes.

  • Increased Production of Reactive Oxygen Species (ROS): The interruption of the electron flow at Complex III can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and damage to cellular components.

Fenamidone_Mechanism_of_Action This compound This compound Complex_III Complex_III This compound->Complex_III Inhibits Qo site ATP ATP Synthesis (Reduced) ROS Reactive Oxygen Species (ROS) (Increased) Complex_III->ATP Complex_III->ROS ATP_Synthase ATP_Synthase

Caption: this compound inhibits Complex III of the mitochondrial ETC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Fungicide Efficacy Assay against Oomycetes

This protocol is adapted from established methods for testing the sensitivity of oomycetes to fungicides using a mycelial growth inhibition assay.

a. Materials:

  • Oomycete culture (e.g., Phytophthora infestans)

  • Appropriate culture medium (e.g., Rye A agar)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Procedure:

  • Prepare the culture medium and autoclave. Allow it to cool to 45-50°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture.

  • Place one mycelial plug in the center of each petri dish.

  • Incubate the plates at the optimal temperature for the specific oomycete in the dark.

  • Measure the colony diameter at regular intervals until the mycelium on the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fungicide_Efficacy_Workflow Start Start Prepare_Media Prepare fungicide-amended and control agar media Start->Prepare_Media Pour_Plates Pour media into petri dishes Prepare_Media->Pour_Plates Inoculate Inoculate plates with mycelial plugs Pour_Plates->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Measure Measure colony diameters Incubate->Measure Calculate Calculate percent inhibition and EC₅₀ Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro fungicide efficacy testing.

Mitochondrial Complex III Activity Assay

This protocol outlines a spectrophotometric method to measure the activity of Complex III and its inhibition by this compound.

a. Materials:

  • Isolated mitochondria from the target organism

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Cytochrome c (from bovine heart)

  • Decylubiquinol (as substrate)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

b. Procedure:

  • Prepare a reaction mixture containing Assay Buffer and cytochrome c.

  • Add a known amount of the isolated mitochondrial suspension to the reaction mixture in a cuvette.

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate for a few minutes.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • The rate of cytochrome c reduction is proportional to the activity of mitochondrial Complex III.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Complex_III_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mixture with Assay Buffer and Cytochrome c Start->Prepare_Reaction_Mix Add_Mitochondria Add isolated mitochondria Prepare_Reaction_Mix->Add_Mitochondria Add_this compound Add varying concentrations of this compound Add_Mitochondria->Add_this compound Initiate_Reaction Initiate reaction with Decylubiquinol Add_this compound->Initiate_Reaction Measure_Absorbance Monitor absorbance at 550 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Complex III activity and inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC₅₀ value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for Mitochondrial Complex III Activity Assay.

Downstream Cellular Effects of Complex III Inhibition

The inhibition of mitochondrial Complex III by this compound initiates a cascade of downstream cellular events that contribute to its fungicidal activity. A logical representation of these events is depicted below.

Downstream_Effects This compound This compound Complex_III_Inhibition Inhibition of Mitochondrial Complex III This compound->Complex_III_Inhibition ETC_Disruption Disruption of Electron Transport Chain Complex_III_Inhibition->ETC_Disruption Proton_Gradient_Dissipation Dissipation of Proton Gradient ETC_Disruption->Proton_Gradient_Dissipation ROS_Production Increased Reactive Oxygen Species (ROS) Production ETC_Disruption->ROS_Production ATP_Depletion ATP Depletion Proton_Gradient_Dissipation->ATP_Depletion Energy_Deficit Cellular Energy Deficit ATP_Depletion->Energy_Deficit Cell_Death Fungal Cell Death Energy_Deficit->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to Cellular Components (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Downstream effects of this compound-induced Complex III inhibition.

References

An In-depth Technical Guide to the Initial Safety and Handling of Fenamidone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the use of fenamidone in a laboratory environment. It is intended to supplement, not replace, institutional safety procedures and the information contained within the specific Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Identification and Classification

This compound is an imidazole fungicide that functions as a mitochondrial respiration inhibitor.[1][2] While it has low acute oral and dermal toxicity in animal studies, it presents specific hazards that necessitate careful handling in a laboratory setting.[2][3] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Key hazards include:

  • Eye Irritation: this compound is classified as a mild to moderate eye irritant.

  • Inhalation: Inhalation of this compound dust or aerosols can be harmful and may cause respiratory tract irritation.

  • Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects. All releases to the environment must be avoided.

Chemical and Physical Properties

Understanding the physical properties of this compound is crucial for safe handling and storage. This compound is a white, woolly powder with low water solubility.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₇N₃OS
Molecular Weight 311.4 g/mol
Appearance White woolly powder
Melting Point 137 °C
Water Solubility 7.8 mg/L (at 20 °C)
logP (octanol/water) 2.8 (at 20 °C)
Vapor Pressure 3.4 x 10⁻⁴ mPa (at 25 °C)
Density 1.285 g/cm³

Toxicological Data

The following table summarizes key toxicological data from animal studies. These values are essential for risk assessment in the laboratory.

MetricValueSpeciesSource(s)
Acute Oral LD₅₀ >5000 mg/kg (male), 2028 mg/kg (female)Rat
Acute Dermal LD₅₀ >2000 mg/kgRat
Acute Inhalation LC₅₀ 2.1 mg/L (4 h)Rat
Skin Irritation Non-irritating to slightly irritatingRabbit
Eye Irritation Mild to moderate irritantRabbit
Carcinogenicity Classified as "not likely" to be a human carcinogenRat, Mouse

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe working environment.

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartEquipmentSpecification & RationaleSource(s)
Eyes / Face Safety Goggles or Face ShieldMust be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.
Hands Chemical-Resistant GlovesUse unlined, chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Inspect for tears before use.
Body Laboratory Coat / CoverallsWear a long-sleeved lab coat. For tasks with a higher risk of splashing or dust generation, chemical-resistant coveralls are recommended.
Respiratory NIOSH-approved RespiratorAll handling of this compound powder should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent dust formation. If ventilation is inadequate or dust is present, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
  • Handling: All procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid the formation of dust and aerosols. Use non-sparking tools.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed.

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it is toxic to aquatic life.

  • Protect: Wear all required PPE, including respiratory protection.

  • Clean-up: For solid spills, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose: Dispose of contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.

Visualized Workflows and Pathways

The following diagrams illustrate critical safety workflows for handling this compound in the laboratory.

FenamidoneHandlingSafetyProtocol cluster_prep Phase 1: Pre-Handling Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling A Review this compound Safety Data Sheet (SDS) B Conduct Risk Assessment (Identify Hazards) A->B C Select Engineering Controls (e.g., Chemical Fume Hood) B->C D Select & Inspect Required PPE C->D E Work within Fume Hood D->E F Handle Carefully to Avoid Dust Generation G Keep Container Closed When Not in Use H Decontaminate Work Surfaces & Equipment G->H I Dispose of Waste in Hazardous Waste Stream H->I J Remove PPE & Wash Hands Thoroughly I->J K Store this compound in Designated Cool, Dry Area J->K

Caption: Workflow for the safe handling of this compound from preparation to storage.

FenamidoneSpillResponse A Spill Detected B Assess Situation (Size, Location, Risk) A->B C Evacuate & Alert Others Secure the Area B->C D Don Full PPE (Gloves, Goggles, Respirator) C->D E Contain the Spill (Prevent Spread & Entry to Drains) D->E F Clean Up Spill (Sweep Solid Material) E->F G Place Waste in a Sealed, Labeled Container F->G H Decontaminate Spill Area & Equipment G->H I Dispose of Waste as Hazardous Material H->I J Report Incident per Institutional Protocol I->J

Caption: Emergency response workflow for a this compound spill in a laboratory.

References

Methodological & Application

Protocol for Fenamidone Application in Potato Late Blight Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases of potato (Solanum tuberosum L.) worldwide, capable of causing rapid and widespread crop failure if not effectively managed. Chemical control is a cornerstone of integrated pest management strategies for late blight, and Quinone outside Inhibitor (QoI) fungicides are a critical class of compounds used for this purpose.

Fenamidone is a potent QoI fungicide belonging to the imidazolinone chemical group. It provides excellent protective and curative activity against oomycete pathogens. This document provides detailed application notes and protocols for the use of this compound in laboratory, greenhouse, and field research settings to evaluate its efficacy and mode of action against P. infestans.

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in P. infestans.[1] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the Q-cycle. The disruption of the electron transport chain effectively halts the production of adenosine triphosphate (ATP), the essential energy currency of the cell, leading to the cessation of vital cellular processes and ultimately, pathogen death.[3] Due to its single-site mode of action, it is recommended to use this compound in combination or rotation with fungicides having different modes of action to mitigate the risk of resistance development.[4]

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- p1 H+ Complex_I->p1 Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- p3 H+ Complex_III->p3 Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- p4 H+ Complex_IV->p4 H2O H₂O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP produces p_gradient Proton Gradient (Intermembrane Space) p_gradient->ATP_Synthase drives ADP ADP + Pi This compound This compound This compound->Complex_III Inhibits Qo site

Caption: this compound's inhibition of the mitochondrial electron transport chain.

Quantitative Data Summary

The efficacy of this compound against Phytophthora infestans can be quantified through various metrics, including the half-maximal effective concentration (EC50) from in vitro studies and disease reduction percentages from in vivo and field trials.

In Vitro Efficacy of this compound
ParameterPathogen Isolate(s)EC50 Value (mg/L)Reference(s)
Mycelial Growth InhibitionVarious Colombian isolates1.83 (average)[5]
Mycelial Growth InhibitionVarious Colombian isolates0.14 - 3.51 (range)
Field Efficacy of this compound Formulations
FormulationApplication RateDisease Severity Reduction (%)Yield Increase (t/ha)Reference(s)
This compound 10% + Mancozeb 50% WG4.0 g/LNot specified, but highly effective15.13 (vs. 7.80 in control)
This compound + Mancozeb0.3%83.64 - 84.7925.84 - 26.78 (vs. control)
This compound 10% + Mancozeb 50%0.2%Most effective in trialNot specified
Sectin (this compound 10% + Mancozeb 50%)2 g/LResulted in least disease severity (18.67%)9.49 kg/plot

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on specific experimental goals, available equipment, and safety guidelines.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the EC50 value of this compound on the mycelial growth of P. infestans.

Workflow:

A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Amend Molten Agar Medium B->C D Pour Plates C->D E Inoculate with P. infestans Mycelial Plugs D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition & EC50 G->H

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Materials:

  • Pure culture of P. infestans (actively growing on V8 or Rye B agar)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • V8 juice agar or Rye B agar medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 18-20°C

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of this compound in DMSO or acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to achieve desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • Medium Amendment: Prepare V8 or Rye B agar medium and autoclave. Allow it to cool to approximately 45-50°C. Add the appropriate volume of each this compound dilution to the molten agar to reach the final desired concentrations. Also, prepare control plates with the same concentration of the solvent (DMSO or acetone) used for the stock solution and a no-solvent control.

  • Plate Pouring: Pour approximately 20 mL of the amended and control media into sterile 90 mm Petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing P. infestans culture. Place one plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 18-20°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the plate.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) for each plate.

  • Analysis: Calculate the average colony diameter for each concentration. Determine the percent inhibition of mycelial growth relative to the control using the formula:

    • % Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • EC50 Calculation: Use probit analysis or other suitable statistical software to calculate the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.

In Vitro Zoospore Germination Assay

This protocol assesses the effect of this compound on the germination of P. infestans zoospores.

Materials:

  • P. infestans culture producing sporangia

  • Sterile distilled water (chilled to 4°C)

  • This compound serial dilutions

  • Microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Inoculum Preparation: Flood a 10-14 day old sporulating culture of P. infestans with 5-10 mL of ice-cold sterile distilled water. Gently scrape the surface to release sporangia.

  • Zoospore Release: Incubate the sporangial suspension at 4°C for 1-3 hours to induce zoospore release.

  • Concentration Adjustment: Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the zoospore concentration to approximately 5 x 10^4 zoospores/mL using a hemocytometer.

  • Treatment Application: In the wells of a microtiter plate or on a microscope slide, mix equal volumes (e.g., 50 µL) of the zoospore suspension and the desired this compound concentrations. Include a water control.

  • Incubation: Incubate the plates/slides in a moist chamber at 18-20°C for 24 hours in the dark.

  • Data Collection: Using a microscope, observe at least 100 zoospores per replicate and count the number of germinated and non-germinated zoospores. A zoospore is considered germinated if the germ tube is at least half the length of the zoospore body.

  • Analysis: Calculate the percentage of germination for each treatment and the control. Determine the percent inhibition of germination relative to the control.

Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the protective and curative efficacy of this compound on potato plants in a controlled greenhouse environment.

Workflow:

A Grow Potato Plants (Susceptible Cultivar) C Apply this compound Treatment (Protective or Curative) A->C B Prepare P. infestans Inoculum (Zoospore Suspension) D Inoculate Plants with P. infestans B->D C->D Protective: Apply Before Inoculation Curative: Apply After Inoculation E Incubate in High Humidity D->E F Move to Greenhouse Bench E->F G Assess Disease Severity F->G H Analyze Data G->H

Caption: Workflow for a greenhouse fungicide efficacy trial.

Materials:

  • Potato plants of a late blight-susceptible cultivar (e.g., Kufri Jyoti, Bintje), 6-8 weeks old.

  • P. infestans isolate for inoculum.

  • This compound formulation and application equipment (e.g., backpack sprayer).

  • Mist chamber or large plastic bags to maintain high humidity.

  • Disease severity rating scale (e.g., Henfling scale).

Procedure:

  • Plant Growth: Grow potato plants in pots to the 6-8 leaf stage in a greenhouse.

  • Inoculum Preparation: Prepare a sporangial or zoospore suspension of P. infestans at a concentration of approximately 5 x 10^4 spores/mL as described in the zoospore germination assay.

  • Fungicide Application:

    • For Protective Activity: Spray plants with the desired concentration of this compound until foliage is thoroughly covered. Allow the foliage to dry completely (approximately 24 hours) before inoculation.

    • For Curative Activity: Inoculate plants first (see step 4) and then apply the this compound spray at a specified time post-inoculation (e.g., 24 or 48 hours).

    • Include untreated control plants that are sprayed with water only.

  • Inoculation: Spray the potato foliage with the P. infestans inoculum suspension until runoff.

  • Incubation: Place the inoculated plants in a mist chamber or cover with plastic bags to maintain >90% relative humidity at 18-20°C for 24-48 hours to allow for infection.

  • Greenhouse Maintenance: After the high-humidity incubation period, return the plants to the greenhouse bench.

  • Disease Assessment: 7-10 days after inoculation, assess the percentage of leaf area affected by late blight lesions on each plant. Use a standardized disease rating scale, such as the Henfling scale, for consistent scoring.

  • Data Analysis: Calculate the average disease severity for each treatment. Determine the percentage of disease control for the this compound treatments relative to the untreated control.

Field Efficacy Trial

This protocol provides a framework for conducting field trials to evaluate this compound's performance under natural infection pressure.

Materials:

  • Potato seed tubers of a susceptible variety.

  • Standard field plot equipment.

  • This compound formulation (often a combination product like this compound + mancozeb).

  • Calibrated sprayer (e.g., CO2-powered backpack sprayer).

  • Data collection tools.

Procedure:

  • Experimental Design: Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three or four replications. Plot sizes should be adequate to minimize spray drift between plots (e.g., 5m x 3m).

  • Planting and Maintenance: Plant potato tubers and follow standard agronomic practices for the region regarding fertilization, irrigation, and insect control.

  • Treatment Application:

    • Timing: Begin fungicide applications prophylactically, just before canopy closure, or at the very first sign of late blight in the trial area or region.

    • Frequency: Apply treatments at regular intervals, typically every 7-10 days, depending on disease pressure and weather conditions.

    • Application: Use a calibrated sprayer to ensure uniform coverage of the foliage.

    • Treatments: Include an untreated control and potentially other standard fungicide treatments for comparison.

  • Disease Assessment:

    • Scout plots regularly for the appearance of late blight.

    • Once the disease is present, assess the percentage of foliar blight severity weekly using a 1-9 scale (e.g., Henfling scale).

    • Calculate the Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC) to quantify the epidemic's development over time.

  • Yield Data: At the end of the season, harvest the tubers from the central rows of each plot. Record the total tuber yield and marketable yield.

  • Data Analysis: Use Analysis of Variance (ANOVA) to analyze disease severity and yield data to determine significant differences between treatments.

Safety Precautions

When handling this compound or any agrochemical, always follow the manufacturer's safety data sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all work with concentrated chemicals in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for Fenamidone in Integrated Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of fenamidone, a quinone outside inhibitor (QoI) fungicide, within Integrated Disease Management (IDM) programs. The information is collated from various efficacy studies and is intended to guide the design of further research and development.

Application Notes

This compound is a protectant and curative fungicide belonging to the imidazolinone chemical group.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transport at the ubiquinone:cytochrome c oxidoreductase enzyme, also known as complex III, at the Qo (Quinone outside) site.[2][3][4] This disruption of energy production effectively halts fungal growth and sporulation.[2] this compound exhibits translaminar systemic activity, allowing it to move from the upper to the lower surface of a leaf, and provides antisporulant effects, making it a valuable tool in preventative disease management.

1.1 Spectrum of Activity this compound is particularly effective against Oomycete pathogens. Extensive screenings have demonstrated its efficacy against a wide range of diseases affecting vegetable, fruit, and ornamental crops.

Key target pathogens include:

  • Downy Mildews: Caused by fungi such as Plasmopara viticola on grapes, Bremia lactucae on lettuce, and various species affecting coleus and snapdragons.

  • Phytophthora spp.: Responsible for late blight in potatoes and tomatoes (Phytophthora infestans), as well as root and stem rots in numerous ornamental plants (P. cinnamomi, P. ramorum, P. nicotianae, etc.).

  • Pythium spp.: A common cause of damping-off and root rot in greenhouse and nursery settings (P. aphanidermatum, P. ultimum).

While its primary targets are Oomycetes, this compound has also been shown to suppress other pathogens like Alternaria spp.

1.2 Role in Integrated Disease Management (IDM) IDM strategies rely on a combination of tactics to manage diseases sustainably, minimizing reliance on a single chemical class. This compound's role within an IDM program is significant due to its specific mode of action and preventative properties.

  • Rotational Programs: As a FRAC Group 11 fungicide, this compound is a critical rotational partner with fungicides from different FRAC groups to manage and delay the development of resistance. Over-reliance on QoI fungicides has led to resistance in some pathogen populations, making proper stewardship essential.

  • Preventative Application: this compound is most effective when applied before or at the very early stages of disease development. In an IDM program, applications should be timed according to disease forecasting models, weather conditions conducive to infection, and crop growth stage.

  • Combination Products: this compound is often co-formulated with other fungicides, such as mancozeb or fosetyl-Al. These combinations broaden the spectrum of activity and provide multiple modes of action in a single application, which is a key strategy for resistance management. For example, a combination of this compound and mancozeb has been shown to be effective in controlling downy mildew on grapes and early blight on tomatoes.

Data Presentation: Efficacy Studies

The following tables summarize quantitative data from various studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound Against Key Ornamental Pathogens (IR-4 Program Summary 2004-2012)

Target PathogenHost PlantEfficacy Level
Downy MildewColeusHighly Effective
Downy MildewSnapdragonHighly Effective
Phytophthora cinnamomiVariousEffective
Phytophthora nicotianaeVariousEffective
Phytophthora ramorumVariousEffective
Pythium aphanidermatumVariousEffective
Pythium ultimumVariousEffective

Table 2: Efficacy of this compound Formulations Against Grape Downy Mildew (Plasmopara viticola)

TreatmentDosage (per ha)Disease ControlYield ( kg/vine )Cost-Benefit Ratio
This compound 50 SC300 mlGood6.97 - 8.101:1.91
Mancozeb 50% + this compound 10% WDG1500 gBest6.97 - 8.101:2.18
Fosetyl-Al 66.66% + this compound 4.44% WDG2500 gBest6.97 - 8.101:1.96
Untreated ControlN/APoor3.9N/A

Table 3: Disease Reduction in Tomato with an IDM Module Including this compound

DiseaseIDM Module Severity (%)Control Severity (%)
Damping Off3.95Not Specified
Fusarium Wilt8.69Not Specified
Early Blight5.66Not Specified
Tomato Leaf Curl Virus10.56Not Specified
Spotted Wilt Virus10.77Not Specified
Note: The IDM module included multiple interventions; see Protocol 3.1 for details.

Table 4: In Vitro Efficacy of this compound + Mancozeb Against Plasmopara viticola

ParameterEfficacy
Inhibition of Sporangial Germination91.33%
Inhibition of Zoospore GerminationNot specified for this combination

Experimental Protocols

The following are representative protocols for evaluating this compound's efficacy. These are synthesized from methodologies described in the cited literature.

3.1 Protocol: Field Efficacy of this compound in a Tomato IDM Program

  • 1. Objective: To evaluate the effectiveness of an IDM module incorporating this compound for the management of major tomato diseases.

  • 2. Experimental Design:

    • Layout: Randomized Block Design (RBD) with a minimum of three replications.

    • Plot Size: Define plot dimensions (e.g., 5m x 5m) with adequate buffer zones to prevent spray drift.

    • Treatments:

      • T1: Full IDM Module (including this compound).

      • T2: Farmer's Practice (standard local chemical regimen).

      • T3: Untreated Control.

  • 3. IDM Module (T1) Implementation:

    • Nursery: Seed priming with Bacillus subtilis (@ 4g/kg seed) followed by soil application (@ 10g/kg soil).

    • Pre-Transplant: Seedling dip with Carbendazim 12% + Mancozeb 63% WP (@ 0.1%).

    • Main Field - Sequential Spray Schedule:

      • 10 Days After Transplanting (DAT): Acephate 75% WP (@ 1.5g/L).

      • 20 DAT: Fipronil 5% SC (@ 1.5mL/L).

      • 25 DAT: Copper Hydroxide 77% WP (@ 2.0g/L).

      • 40 DAT: Imidacloprid 70% WG (@ 2g/15L).

      • 45, 55, 65 DAT: this compound 10% + Mancozeb 50% WDG (@ 0.25%).

  • 4. Application of Treatments:

    • Use a calibrated knapsack sprayer to ensure uniform coverage.

    • Record weather data (temperature, humidity, rainfall) during the trial period.

    • Follow all recommended safety precautions for handling and applying plant protection products.

  • 5. Data Collection and Disease Assessment:

    • Randomly select and tag a predetermined number of plants (e.g., 10) from the center of each plot for observation.

    • Record disease incidence and severity at regular intervals (e.g., every 10-15 days) starting from the first appearance of symptoms.

    • Use a standardized disease rating scale (e.g., 0-5 or 0-9 scale) to assess the severity of diseases like early blight.

    • Calculate the Percent Disease Index (PDI) for each disease.

  • 6. Yield Data:

    • Harvest all marketable fruits from the tagged plants or the entire net plot.

    • Record the total weight and number of fruits per plot and calculate the yield per hectare.

  • 7. Statistical Analysis:

    • Analyze the collected data (PDI, yield) using Analysis of Variance (ANOVA) appropriate for an RBD.

    • Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.

3.2 Protocol: In Vitro Evaluation of Fungicide Efficacy Against Plasmopara viticola (Spore Germination Assay)

  • 1. Objective: To determine the direct inhibitory effect of this compound on the sporangial and zoospore germination of P. viticola.

  • 2. Inoculum Preparation:

    • Collect fresh downy mildew lesions from infected grape leaves.

    • Induce sporulation by incubating leaves in a moist chamber at ~20°C overnight.

    • Harvest sporangia by gently washing the lesions with sterile distilled water into a beaker.

    • Adjust the sporangial concentration to a standard level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

  • 3. Fungicide Solutions:

    • Prepare a stock solution of the this compound formulation to be tested.

    • Create a series of dilutions to achieve the desired final concentrations for the assay (e.g., 250, 500, 1000 ppm).

  • 4. Sporangial Germination (Zoospore Release) Assay:

    • Place 100 µL of the sporangial suspension on a clean glass slide or in a multi-well plate.

    • Add 100 µL of the fungicide solution at the desired concentration. Use sterile water for the control.

    • Incubate the slides in a moist chamber at 20-22°C for 4-6 hours.

    • Place a drop of lactophenol cotton blue on the suspension to stop germination and stain the spores.

    • Observe under a microscope and count the number of germinated (zoospores released) and non-germinated sporangia out of a total of 100 sporangia.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is germination in control and T is germination in treatment.

  • 5. Zoospore Germination Assay:

    • To obtain zoospores, chill the sporangial suspension at 4°C for 30 minutes and then return to room temperature for 1 hour to induce zoospore release.

    • Mix the zoospore suspension with the fungicide solutions as described above.

    • Incubate for 12-24 hours.

    • Count the number of germinated and non-germinated zoospores and calculate the percentage of inhibition.

  • 6. Statistical Analysis:

    • Use a Completely Randomized Design (CRD) with at least three replications.

    • Analyze the percentage inhibition data using ANOVA and a mean separation test.

Visualizations: Pathways and Workflows

G cluster_etc Mitochondrial Electron Transport Chain I Complex I Q Coenzyme Q (Ubiquinone) I->Q III Complex III (Cytochrome bc1) II Complex II II->Q Q->III CytC Cytochrome c III->CytC IV Complex IV CytC->IV O2 O₂ IV->O2 ATP ATP Synthase (Complex V) ATP_out ATP (Energy) H2O H₂O ADP ADP + Pi This compound This compound (QoI Fungicide) Block INHIBITION This compound->Block Block->III

Caption: Mechanism of action of this compound, which inhibits Complex III.

G cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Experimental Design (RBD) B Site Selection & Plot Layout A->B C Prepare Treatments (IDM Module vs Control) B->C D Crop Planting & Establishment C->D E Apply Treatments (Scheduled Sprays) D->E F This compound Application (Per Protocol Timing) E->F G Disease Assessment (Incidence & Severity) F->G I Statistical Analysis (ANOVA) G->I H Collect Yield Data (Weight & Quality) H->I J Interpret Results & Draw Conclusions I->J

Caption: Workflow for a field trial evaluating this compound in an IDM program.

G cluster_tactics Control Tactics cluster_chemical Chemical Control Component IDM Integrated Disease Management (IDM) Strategy Cultural Cultural Controls (Crop Rotation, Sanitation) IDM->Cultural Biological Biological Controls (e.g., Bacillus subtilis) IDM->Biological Resistant Host Resistance (Resistant Varieties) IDM->Resistant Chemical Chemical Control IDM->Chemical This compound This compound (FRAC 11 - QoI) Chemical->this compound Rotation1 Fungicide Group X (e.g., M3 - Mancozeb) This compound->Rotation1 Rotation/ Mixture Rotation2 Fungicide Group Y (e.g., Phenylamides) Rotation1->Rotation2 Rotation

Caption: Logical relationship of this compound within a multi-tactic IDM plan.

References

Application Notes and Protocols for the Analysis of Fenamidone Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of fenamidone residues in soil, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described herein are based on established analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.

Introduction

This compound is a widely used fungicide belonging to the imidazolinone class, employed to control oomycete diseases in various crops.[1] Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods to monitor its residues, ensuring environmental safety and regulatory compliance. The methods outlined below provide protocols for the extraction, cleanup, and quantification of this compound in soil matrices.

Analytical Methods Overview

The determination of this compound residues in soil typically involves a multi-step process:

  • Sample Preparation: Collection, homogenization, and subsampling of soil.

  • Extraction: Isolation of this compound from the soil matrix using an appropriate solvent system.

  • Cleanup: Removal of interfering co-extractives to reduce matrix effects and improve analytical sensitivity.

  • Instrumental Analysis: Quantification of this compound using HPLC-UVD or LC-MS/MS.

Experimental Protocols

Method 1: HPLC with UV Detection (HPLC-UVD)

This method is suitable for routine monitoring and quantification of this compound in soil samples where high sensitivity is not the primary requirement.

3.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 20 g of the homogenized soil sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetone to the flask.[2]

    • Shake the flask on a mechanical shaker for 1 hour at room temperature.

    • Filter the extract through Whatman No. 1 filter paper into a collection flask.

    • Repeat the extraction process on the soil residue with another 100 mL of acetone.

    • Combine the filtrates and concentrate the extract to near dryness using a rotary evaporator at 40°C.[3]

    • Reconstitute the residue in 5 mL of a mixture of acetonitrile and water (65:35, v/v) for HPLC analysis.[2]

3.1.2. Instrumental Analysis (HPLC-UVD)

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., YMC-Pack Pro C18 RS, 5 µm, 250mm × 4.6 mm).[2]

  • Mobile Phase: Isocratic elution with acetonitrile/water (65/35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 228 nm.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from this compound standard solutions.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of this compound and for confirmatory analysis.

3.2.1. Sample Preparation and Extraction (QuEChERS-based)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction and cleanup procedure.

  • Sample Collection: Prepare the soil sample as described in section 3.1.1.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.2. Instrumental Analysis (LC-MS/MS)

  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), increasing over time to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two precursor-to-product ion transitions for quantification and confirmation. Specific transitions for this compound should be optimized on the instrument.

Data Presentation

The following table summarizes the performance characteristics of the analytical methods for this compound detection in soil and other relevant matrices.

ParameterHPLC-UVDLC-MS/MS (Soil)LC-MS/MS (Tomato)Reference
Limit of Detection (LOD) 0.005 mg/kg0.131–0.291 µg/kg0.001 mg/kg
Limit of Quantification (LOQ) 0.04 mg/kg0.436–0.970 µg/kg0.0025 mg/kg
Recovery (%) 85.5 - 97.976.91 - 107.3180 - 94
Linearity (R²) >0.99>0.9977>0.99
Relative Standard Deviation (RSD %) <102.74 - 10.87<6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis SampleCollection Soil Sample Collection DryingSieving Air Drying & Sieving (2mm) SampleCollection->DryingSieving Homogenization Homogenization DryingSieving->Homogenization Extraction Solvent Extraction (e.g., Acetone or QuEChERS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup d-SPE or LLE Centrifugation->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis HPLC-UVD or LC-MS/MS Concentration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: Experimental workflow for this compound residue analysis in soil.

validation_parameters cluster_parameters Key Validation Parameters MethodValidation Analytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Selectivity Selectivity/Specificity MethodValidation->Selectivity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

References

Application of Fenamidone in Greenhouse Trials for Downy Mildew Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of fenamidone in greenhouse trials for the control of downy mildew. This compound is a quinone outside inhibitor (QoI) fungicide, belonging to the FRAC Group 11.[1][2][3] It is effective against Oomycete pathogens, including various species of downy mildew, and functions by inhibiting mitochondrial respiration.[2][4] This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and provides visual representations of experimental workflows and the fungicide's mode of action.

Data Presentation

The following tables summarize the application rates and efficacy of this compound and its combination products in controlling downy mildew on various crops in greenhouse and field settings.

Table 1: this compound Application Rates for Downy Mildew Control

Product NameActive Ingredient(s)Target CropApplication RateReference
FenstopThis compoundOrnamentals7–14 fl oz/100 gal water
Reason 500SCThis compoundBasil0.4 L/ha
This compound 50 SCThis compoundGrapevine300 ml/ha
Secure 60 WDGThis compound (10%) + Mancozeb (50%)Grapevine1500 g/ha
Verita 71 WDGThis compound (4.44%) + Fosetyl-Al (66.66%)Grapevine2500 g/ha
This compound + Fosetyl-AlThis compound + Fosetyl-AluminumLettuce, BasilNot specified

Table 2: Efficacy of this compound in Greenhouse and Field Trials Against Downy Mildew

Target PathogenHost PlantTreatmentEfficacyReference
Peronospora belbahriiBasilThis compound (Reason 500SC) at 0.4 L/haReduced mean percent of leaves with symptoms
Plasmopara viticolaGrapevineThis compound 50 SC at 300 ml/haIncreased yield from 3.9 kg/vine (control) to 6.97-8.10 kg/vine
Plasmopara viticolaGrapevineThis compound (10%) + Mancozeb (50%) at 1.5 kg/ha >79.5% reduction in disease over unsprayed control
Plasmopara viticolaGrapevineThis compound (4.44%) + Fosetyl-Al (66.6%) at 2.5 kg/ha >84.5% reduction in disease over unsprayed control
Coleus Downy MildewColeusThis compound (FenStop SC)Completely prevented infection in a trial with severe disease pressure
Bremia lactucaeLettuceThis compound + Fosetyl-AlEffective against downy mildew

Experimental Protocols

This section details the methodologies for conducting greenhouse trials to evaluate the efficacy of this compound against downy mildew.

Protocol 1: General Greenhouse Efficacy Trial for Foliar Downy Mildew

1. Plant Material and Growth Conditions:

  • Plant Species: Select a susceptible host plant relevant to the target downy mildew species (e.g., Lactuca sativa cv. Cobham Green for Bremia lactucae, Ocimum basilicum cv. Genovese gigante for Peronospora belbahrii).

  • Growth Medium: Use a standardized peat-based potting mix.

  • Greenhouse Conditions: Maintain a temperature range of 19-24°C. Ensure high humidity, which is conducive to downy mildew development. This can be achieved through misting systems or by covering plants with plastic bags for a defined period after inoculation.

2. Inoculum Preparation and Inoculation:

  • Inoculum Source: Collect fresh sporangia from infected leaf tissue of the host plant.

  • Spore Suspension: Prepare a spore suspension with a concentration of 1 x 10^5 CFU/ml in sterile distilled water.

  • Inoculation: Twenty-four hours after the first fungicide treatment, spray the spore suspension onto the foliage of the test plants until runoff.

3. Fungicide Application:

  • Treatments: Prepare solutions of this compound and/or its combination products at the desired concentrations (refer to Table 1 for guidance). Include a positive control (a standard, effective fungicide) and a negative control (water or solvent only).

  • Application Method: Apply the fungicide treatments as a foliar spray to the point of drip, ensuring thorough coverage of all plant surfaces.

  • Timing: Apply the first treatment preventatively, before inoculation. A second application can be made 8-12 days after the first treatment.

4. Disease Assessment:

  • Evaluation Period: Begin assessing disease severity 7-14 days after inoculation and continue at regular intervals.

  • Parameters:

    • Disease Incidence: Percentage of plants showing any symptoms of downy mildew.

    • Disease Severity: This can be measured using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis and sporulation) or by calculating the percentage of leaf area affected by lesions and/or sporulation.

    • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC to integrate disease severity over time.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

Fenamidone_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_result Result Complex_III Complex III (Cytochrome bc1 complex) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer Blocked_ET Blocked Electron Transfer Qo_site Qo Site Qo_site->Complex_III Qi_site Qi Site Qi_site->Complex_III Complex_IV Complex IV Cytochrome_c->Complex_IV This compound This compound (QoI Fungicide) This compound->Inhibition Inhibition->Qo_site Binds to Qo site No_ATP ATP Synthesis Halted Blocked_ET->No_ATP Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: this compound's mode of action in inhibiting mitochondrial respiration.

Experimental Workflow for a Greenhouse Efficacy Trial

Greenhouse_Trial_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_assessment Assessment Phase Plant_Propagation 1. Propagate and grow susceptible host plants Inoculum_Prep 2. Prepare downy mildew spore suspension (e.g., 1x10^5 CFU/ml) Fungicide_Prep 3. Prepare this compound and control treatment solutions Treatment_App1 4. Apply first fungicide treatment (preventative) Fungicide_Prep->Treatment_App1 Inoculation 5. Inoculate plants with spore suspension (24h post-treatment) Treatment_App1->Inoculation Incubation 6. Incubate under high humidity and optimal temperature (19-24°C) Inoculation->Incubation Treatment_App2 7. Apply second fungicide treatment (8-12 days after first) Incubation->Treatment_App2 Data_Collection 8. Assess disease incidence and severity at regular intervals Treatment_App2->Data_Collection Data_Analysis 9. Analyze data statistically (e.g., ANOVA) Data_Collection->Data_Analysis Results 10. Determine efficacy of This compound treatments Data_Analysis->Results

Caption: A generalized workflow for a greenhouse trial of this compound.

References

Techniques for Assessing Fenamidone Efficacy on Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of fenamidone, a quinone outside inhibitor (QoI) fungicide, on plant tissues. The protocols cover in vitro and in vivo assays, molecular quantification of pathogen load, and residue analysis. Additionally, the impact of this compound's mode of action on plant signaling pathways is discussed and visualized.

Quantitative Efficacy Data of this compound

This compound is highly effective against a range of Oomycete pathogens.[1] Its efficacy is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. Lower EC50 values indicate higher fungicidal activity.[1]

PathogenCommon DiseaseHost Plant(s)This compound EC50 (µg/mL)Reference(s)
Phytophthora infestansLate BlightPotato, Tomato0.01 - 0.1[1]
Plasmopara viticolaDowny MildewGrapevine0.005 - 0.05[1]
Pythium aphanidermatumDamping-off, Root RotVariousEffective for label inclusion[1]
Pythium ultimumDamping-off, Root RotVariousEffective for label inclusion

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and the presence of fungicide resistance.

Experimental Protocols

In Vitro Assessment: Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target pathogen.

Materials:

  • Pure culture of the target pathogen (e.g., Phytophthora infestans)

  • Rye B Agar medium (or other suitable medium for the pathogen)

  • Technical grade this compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetone) and then dilute with sterile distilled water to create a series of concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Amend Growth Medium: Add the this compound dilutions to molten Rye B Agar to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes. A control plate with no this compound should be included.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug taken from the growing edge of an actively growing pathogen culture in the center of each Petri dish.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the pathogen (e.g., 18°C for P. infestans) for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

In Vivo Assessment: Detached Leaf Assay for Plasmopara viticola on Grapevine

This assay evaluates the protective and curative efficacy of this compound on grapevine leaf tissue.

Materials:

  • Healthy, young, fully expanded grapevine leaves (susceptible variety)

  • Plasmopara viticola sporangia suspension (e.g., 1 x 10^5 sporangia/mL in sterile distilled water)

  • This compound formulated product

  • Sterile distilled water

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Spray bottle or atomizer

Procedure:

  • Leaf Collection: Collect healthy grapevine leaves and rinse them gently with sterile distilled water.

  • Fungicide Application:

    • Protective Assay: Spray the abaxial (lower) surface of the leaves with the desired concentration of this compound solution until runoff. Allow the leaves to dry for 2-4 hours.

    • Curative Assay: Inoculate the leaves first (as described in step 3) and then apply the this compound treatment after a set period (e.g., 24 hours).

  • Inoculation: Place the leaves with the abaxial side up in humid chambers. Apply droplets of the P. viticola sporangia suspension onto the leaf surface.

  • Incubation: Incubate the chambers at 20-22°C with a photoperiod of 16 hours of light and 8 hours of darkness for 6-8 days.

  • Disease Assessment: Visually assess the percentage of the leaf area covered by sporulation (downy mildew) for each leaf.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control relative to the untreated control.

Molecular Quantification: qPCR for Plasmopara viticola in Grapevine Leaves

This protocol quantifies the amount of pathogen DNA in plant tissue as a measure of this compound efficacy.

1. DNA Extraction:

  • Collect grapevine leaf samples (treated and untreated controls) at desired time points after inoculation.

  • Freeze the samples in liquid nitrogen and grind to a fine powder.

  • Extract total DNA using a commercially available plant DNA extraction kit or a CTAB-based method.

2. qPCR Reaction Setup:

  • Primers and Probe: Use primers and a probe specific to Plasmopara viticola. For example, a TaqMan assay targeting the ITS region can be used.

    • Forward Primer (GiopF): 5'-AGTGAGGGTTGTTTGGGAAGAA-3'

    • Reverse Primer (GiopR): 5'-GGTTGCAGCTAATGGATTCCTA-3'

    • Probe (GiopP): 5'-(FAM)-TGCGGAAGGATCATTAACGAGATTCC-(TAMRA)-3'

  • Reaction Mixture: Prepare a qPCR master mix containing DNA polymerase, dNTPs, primers, and probe according to the manufacturer's instructions. Add the extracted DNA to the reaction.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

3. Data Analysis:

  • Generate a standard curve using a serial dilution of a known amount of P. viticola DNA to quantify the absolute amount of pathogen DNA in the samples.

  • Alternatively, use a relative quantification method (e.g., ΔΔCt method) by normalizing the P. viticola DNA amount to a host plant reference gene (e.g., actin or GAPDH) to determine the relative pathogen load in treated versus untreated samples.

Residue Analysis: LC-MS/MS for this compound in Grapes

This protocol outlines the extraction and analysis of this compound residues from grape samples.

1. Sample Preparation (QuEChERS Method):

  • Homogenize 10-15 g of grape sample.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake and centrifuge the mixture.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Add the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.

  • Vortex and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Data Analysis:

  • Quantify the concentration of this compound in the samples by comparing the peak areas to a matrix-matched calibration curve prepared with known concentrations of this compound standard.

Visualizations

Signaling Pathway: Mitochondrial Retrograde Signaling

This compound, as a QoI fungicide, inhibits the mitochondrial electron transport chain at Complex III. This disruption of mitochondrial respiration can trigger a signaling cascade from the mitochondria to the nucleus, known as mitochondrial retrograde signaling, which alters the expression of nuclear genes, including those involved in stress responses like the alternative oxidase (AOX) pathway.

MitochondrialRetrogradeSignaling cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ETC Electron Transport Chain (ETC) ComplexIII Complex III ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased Production This compound This compound This compound->ComplexIII Inhibits Signal Mitochondrial Signal ROS->Signal NGE Nuclear Gene Expression Signal->NGE Translocates to Nucleus AOX_Gene Alternative Oxidase (AOX) Gene NGE->AOX_Gene Upregulates Defense_Genes Other Stress/Defense Genes NGE->Defense_Genes Modulates

Caption: Mitochondrial Retrograde Signaling Induced by this compound.

Experimental Workflow: In Vivo Efficacy Assessment

The following workflow outlines the key steps in assessing the in vivo efficacy of this compound using a detached leaf assay.

InVivoWorkflow start Start leaf_collection Collect Healthy Grapevine Leaves start->leaf_collection treatment_application Apply this compound Treatment (Protective or Curative) leaf_collection->treatment_application inoculation Inoculate with Pathogen (e.g., Plasmopara viticola) treatment_application->inoculation incubation Incubate in Humid Chamber (6-8 days) inoculation->incubation assessment Assess Disease Severity (Visual Scoring or qPCR) incubation->assessment analysis Data Analysis (% Disease Control, Pathogen Load) assessment->analysis end End analysis->end

Caption: Workflow for In Vivo this compound Efficacy Assessment.

References

Application Notes and Protocols: Fenamidone as a Tool in Fungal Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenamidone is a potent and specific inhibitor of the mitochondrial electron transport chain in fungi. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, it targets the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration and ATP synthesis.[1][2][3][4][5] This specific mode of action makes this compound an invaluable tool for studying fungal mitochondrial function, dissecting respiratory pathways, and investigating mechanisms of fungicide resistance. These application notes provide detailed information and protocols for utilizing this compound in fungal mitochondrial respiration studies.

Mechanism of Action

This compound exerts its fungicidal activity by binding to the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the proton motive force across the inner mitochondrial membrane and halting ATP production. This disruption of the electron transport chain is the primary mechanism of this compound's toxicity to fungi.

Quantitative Data

The efficacy of this compound varies between fungal species and developmental stages. The following table summarizes available quantitative data on the inhibitory effects of this compound. Researchers should note that these values can be influenced by experimental conditions and the specific fungal isolate used.

Fungal SpeciesParameterValueReference(s)
Monilinia fructicolaEC50 (Mycelial Growth)>10 mg/L
Monilinia fructicolaEC50 (Spore Germination)>10 mg/L
Peronospora sparsaEC500.51 mg/L

Note: EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured response, such as growth or germination. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces the activity of a biological or biochemical process by 50%.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study fungal mitochondrial respiration. These protocols are adapted from established methods and should be optimized for the specific fungal species and experimental setup.

Protocol 1: Determination of this compound EC50 on Fungal Mycelial Growth

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare this compound-Amended Media: a. Autoclave the growth medium and cool it to 50-55°C in a water bath. b. Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of this compound stock solution to the molten agar. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤1% v/v). c. Prepare a control plate with an equivalent amount of DMSO without this compound. d. Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: a. Seal the Petri dishes with parafilm and incubate them at the optimal growth temperature for the fungus in the dark.

  • Data Collection: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.

  • Data Analysis: a. Calculate the average colony diameter for each concentration. b. Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use probit analysis or a similar statistical method to calculate the EC50 value.

Protocol 2: Fungal Respirometry Assay Using an Oxygen Sensor

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of fungal cells or isolated mitochondria. This protocol is adapted from methods for measuring mitochondrial respiration in various cell types.

Materials:

  • Fungal culture (liquid or solid)

  • Respirometry buffer (e.g., MES-based buffer, pH adjusted for the specific fungus)

  • This compound stock solution

  • Substrates for respiration (e.g., glucose, succinate)

  • Oxygen sensor system (e.g., Seahorse XF Analyzer, Oroboros O2k)

  • Sterile water and appropriate solvents (e.g., DMSO)

Procedure:

  • Preparation of Fungal Suspension: a. Harvest fungal cells from a liquid culture by centrifugation or from a solid culture by scraping and suspending in respirometry buffer. b. Wash the cells twice with respirometry buffer to remove any residual growth medium. c. Resuspend the cells in fresh respirometry buffer and determine the cell density or biomass.

  • Assay Setup: a. Add the fungal suspension to the wells of the microplate or the chamber of the oxygen sensor. b. Add the desired respiratory substrate (e.g., 10 mM glucose). c. Equilibrate the system to the desired temperature.

  • Measurement of Basal Respiration: a. Measure the basal oxygen consumption rate (OCR) for a defined period.

  • This compound Injection: a. Inject a series of this compound concentrations into the wells or chamber. b. Immediately start measuring the OCR to observe the inhibitory effect.

  • Data Analysis: a. Calculate the OCR for each this compound concentration. b. Plot the OCR against the this compound concentration to determine the IC50 value. c. To investigate the involvement of the alternative oxidase (AOX) pathway, the assay can be repeated in the presence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM).

Protocol 3: Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm) in fungal cells using a fluorescent dye like JC-1 or rhodamine 123. This protocol is based on general methods for assessing mitochondrial membrane potential.

Materials:

  • Fungal protoplasts or cells

  • Buffer (e.g., PBS or a buffer suitable for the fungus)

  • This compound stock solution

  • Fluorescent dye for ΔΨm (e.g., JC-1, Rhodamine 123)

  • Positive control (a known mitochondrial uncoupler, e.g., CCCP)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: a. Prepare a suspension of fungal protoplasts or cells in the appropriate buffer.

  • Dye Loading: a. Incubate the cells with the fluorescent dye according to the manufacturer's instructions. For JC-1, incubation is typically at 37°C for 15-30 minutes.

  • This compound Treatment: a. Add different concentrations of this compound to the cell suspension. b. Include a vehicle control (DMSO) and a positive control (CCCP). c. Incubate for a predetermined time (e.g., 30-60 minutes).

  • Fluorescence Measurement: a. JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Measure the fluorescence at both emission wavelengths (green: ~529 nm, red: ~590 nm). b. Rhodamine 123: This dye accumulates in mitochondria with high ΔΨm. Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm).

  • Data Analysis: a. For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm. b. For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of ΔΨm. c. Plot the change in fluorescence against the this compound concentration.

Protocol 4: Experimental Workflow for Studying this compound Resistance

Objective: To select for and characterize this compound-resistant fungal mutants. This workflow is based on principles of experimental evolution.

Procedure:

  • Selection of Resistant Mutants: a. Spore Suspension: Prepare a high-density spore suspension of the sensitive parental strain. b. Exposure to this compound: Plate the spore suspension on a growth medium containing a concentration of this compound that is inhibitory but not completely lethal (e.g., near the EC90 value). c. Isolation of Colonies: Incubate the plates until resistant colonies appear. d. Sub-culturing: Sub-culture the resistant colonies on fresh this compound-amended medium to confirm their resistance.

  • Phenotypic Characterization: a. Resistance Level: Determine the EC50 of the resistant mutants to this compound using Protocol 1. b. Cross-Resistance: Test the resistance of the mutants to other QoI fungicides and fungicides with different modes of action. c. Fitness Costs: Assess the growth rate, sporulation, and pathogenicity of the resistant mutants in the absence of this compound to identify any fitness penalties associated with resistance.

  • Genotypic Characterization: a. Gene Sequencing: Sequence the cytochrome b gene (cytb) of the resistant mutants to identify mutations, particularly at codons G143 and F129. b. Gene Expression Analysis: Use RT-qPCR to analyze the expression levels of the cytb gene and genes involved in the alternative oxidase pathway in resistant versus sensitive strains.

Visualizations

Signaling Pathways and Experimental Workflows

Fenamidone_Mechanism This compound This compound Complex_III Complex_III This compound->Complex_III Inhibits Qo site

Resistance_Workflow cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis start Start with Sensitive Fungal Strain exposure Expose to Sub-lethal This compound Concentration start->exposure selection Isolate Resistant Colonies exposure->selection confirmation Confirm Resistance by Sub-culturing on This compound Medium selection->confirmation phenotype Phenotypic Characterization confirmation->phenotype genotype Genotypic Characterization confirmation->genotype ec50 Determine EC50 phenotype->ec50 cross_resistance Test Cross-Resistance phenotype->cross_resistance fitness Assess Fitness Costs phenotype->fitness sequencing Sequence cytb Gene genotype->sequencing expression Analyze Gene Expression (cytb, AOX) genotype->expression end Characterized Resistant Mutant ec50->end cross_resistance->end fitness->end sequencing->end expression->end

Signaling_Response cluster_pathways Stress Response Pathways cluster_adaptation Adaptation Mechanisms This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction (ETC Inhibition, ROS Production) This compound->Mitochondrial_Dysfunction Stress_Sensing Cellular Stress Sensing Mitochondrial_Dysfunction->Stress_Sensing HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Stress_Sensing->HOG_Pathway CWI_Pathway Cell Wall Integrity (CWI) Pathway Stress_Sensing->CWI_Pathway AOX_Induction Alternative Oxidase (AOX) Gene Induction Stress_Sensing->AOX_Induction Adaptation_Response Adaptive Responses HOG_Pathway->Adaptation_Response CWI_Pathway->Adaptation_Response AOX_Induction->Adaptation_Response Cell_Wall_Remodeling Cell Wall Remodeling Adaptation_Response->Cell_Wall_Remodeling Osmolyte_Production Osmolyte Production Adaptation_Response->Osmolyte_Production AOX_Activity Increased AOX Activity Adaptation_Response->AOX_Activity Tolerance_Resistance Tolerance / Resistance Cell_Wall_Remodeling->Tolerance_Resistance Osmolyte_Production->Tolerance_Resistance AOX_Activity->Tolerance_Resistance

References

Application Notes and Protocols for Laboratory Bioassays: Testing Fenamidone Sensitivity in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the sensitivity of various fungal and oomycete species to the fungicide fenamidone. This compound is a quinone outside inhibitor (QoI) fungicide that targets the mitochondrial cytochrome bc1 complex (Complex III), inhibiting cellular respiration.[1] Understanding the sensitivity of different pathogens to this compound is crucial for effective disease management strategies and for monitoring the development of fungicide resistance.

Data Presentation: In Vitro Sensitivity of Various Fungi to this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various plant pathogenic fungi and oomycetes, as determined by in vitro mycelial growth inhibition or other relevant assays. Lower EC50 values indicate higher sensitivity to the fungicide.

Fungal/Oomycete SpeciesCommon Disease CausedEC50 Range (µg/mL)Notes
Phytophthora infestansLate blight of potato and tomatoVaries by isolate and studyA key target for this compound.
Plasmopara viticolaDowny mildew of grapevineVaries by isolate and studyAnother primary target for this compound.
Pythium aphanidermatumDamping-off, root rotInsensitive at label rates in some studiesResistance has been reported.[2]
Pythium ultimumDamping-off, root rotEffective in mycelial growth inhibitionRecommended for label inclusion based on efficacy trials.[1]
Pseudoperonospora cubensisDowny mildew of cucurbitsThis compound is commonly used for controlSpecific EC50 values vary.[3]
Botrytis cinereaGray mold> 100 (for some G143A mutated isolates)Sensitivity can be significantly reduced by specific mutations.[4]
Alternaria solaniEarly blight of tomato and potatoVariesThis compound is among the fungicides tested against this pathogen.

Note: EC50 values can be influenced by the specific isolate, experimental conditions, and the presence of resistance mechanisms.

Mandatory Visualizations

Fenamidone_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O ADP ADP + Pi This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Qo site

Caption: this compound's mode of action in the mitochondrial respiratory chain.

Bioassay_Workflow cluster_Preparation 1. Preparation cluster_AssaySetup 2. Assay Setup cluster_Inoculation 3. Inoculation & Incubation cluster_DataCollection 4. Data Collection & Analysis Culture Fungal/Oomycete Culture (Pure Isolate) Inoculum Prepare Inoculum (Mycelial Plugs or Spore Suspension) Culture->Inoculum Media Prepare Growth Medium (e.g., PDA, V8 Agar) AmendMedia Amend Media with This compound Concentrations Media->AmendMedia FenamidoneStock Prepare this compound Stock Solution SerialDilution Create Serial Dilutions of this compound FenamidoneStock->SerialDilution SerialDilution->AmendMedia PourPlates Pour Amended Media into Petri Dishes AmendMedia->PourPlates Inoculate Inoculate Center of Plates PourPlates->Inoculate Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Measure Measure Mycelial Growth (Colony Diameter) Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 Value (Probit/Log-logistic Regression) Calculate->EC50

Caption: General experimental workflow for a mycelial growth inhibition assay.

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol is a standard method for determining the sensitivity of filamentous fungi and oomycetes to fungicides by measuring the inhibition of mycelial growth on an amended agar medium.

Materials:

  • Pure culture of the test fungus/oomycete

  • Potato Dextrose Agar (PDA) or other suitable growth medium (e.g., V8 juice agar for some oomycetes)

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Fungicide Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent. Ensure complete dissolution.

  • Media Preparation and Amendment:

    • Prepare the growth medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar in a water bath to approximately 45-50°C.

    • Under aseptic conditions in a laminar flow hood, perform serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Add the appropriate volume of each this compound dilution to aliquots of the molten agar. Also, prepare a control set of plates with the solvent alone to account for any inhibitory effects of the solvent.

    • Mix thoroughly and pour the amended agar into sterile Petri dishes (approximately 20 mL per plate). Allow the plates to solidify.

  • Inoculum Preparation:

    • From the growing edge of an actively growing culture of the test organism, take mycelial plugs using a sterile cork borer.

  • Inoculation and Incubation:

    • Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

    • Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the test organism (e.g., 20-25°C).

    • Incubate until the mycelial growth in the control plates has reached a significant diameter (e.g., two-thirds of the plate diameter).

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

      • C = Average colony diameter of the control

      • T = Average colony diameter of the treatment

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the percent inhibition against the logarithm of the fungicide concentration using statistical software.

Spore Germination Inhibition Assay

This bioassay is particularly useful for fungi that sporulate readily and can provide insights into the effect of the fungicide on the early stages of fungal development.

Materials:

  • Spore-producing culture of the test fungus

  • Sterile distilled water or a suitable germination buffer

  • This compound stock solution

  • Microscope slides or multi-well plates

  • Micropipettes and sterile tips

  • Hemocytometer or other cell counting chamber

  • Incubator or a humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a mature culture by flooding the plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop or glass rod.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Treatment:

    • Prepare a series of this compound dilutions in sterile distilled water or germination buffer to achieve the desired final test concentrations.

    • In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the this compound dilutions in equal volumes. Include a control with no fungicide.

  • Incubation:

    • Pipette a small aliquot (e.g., 20 µL) of each treated spore suspension onto a microscope slide placed in a humid chamber or into the wells of a microtiter plate.

    • Incubate at the optimal temperature for spore germination for a period sufficient for germination to occur in the control treatment (typically 12-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

    • For each treatment and control, count the number of germinated and non-germinated spores in a random sample of at least 100 spores.

    • Calculate the percentage of germination for each concentration.

    • Determine the percentage of germination inhibition relative to the control.

    • Calculate the EC50 value using probit or log-logistic regression analysis as described for the mycelial growth inhibition assay.

References

field application techniques for fenamidone in viticulture research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

Introduction

This document provides detailed application notes and protocols for the field application of fenamidone in viticulture research, with a primary focus on its efficacy against grapevine downy mildew, caused by the oomycete Plasmopara viticola. This compound is a quinone outside inhibitor (QoI) fungicide, belonging to the FRAC (Fungicide Resistance Action Committee) Group 11. Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome-bc1 complex.[1] This document outlines the biochemical pathway, experimental protocols for field trials, and summarizes quantitative data from various studies to aid in the design and execution of robust research programs.

Biochemical Mode of Action

This compound disrupts the pathogen's energy supply at a critical point in the mitochondrial electron transport chain.

fenamidone_moa This compound inhibits electron transport at Complex III, halting ATP production. cluster_etc Mitochondrial Electron Transport Chain (Inner Membrane) Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (QoI) This compound->Inhibition Inhibition->Complex_III

Caption: this compound's mode of action targeting Complex III.

Efficacy Data Summary

The following tables summarize the efficacy of this compound and its pre-mix formulations against grapevine downy mildew from various field trials.

Table 1: Efficacy of this compound and Pre-mix Formulations Against Grapevine Downy Mildew

Treatment ProductActive IngredientsApplication RateEfficacy MetricResultSource
This compound 50 SCThis compound300 ml/haYield ( kg/vine )6.97[2]
Secure 60 WDGMancozeb 50% + this compound 10%1500 g/haYield ( kg/vine )8.10[2]
Verita 71 WDGFosetyl-Al 66.66% + this compound 4.44%2500 g/haYield ( kg/vine )7.50[2]
Untreated ControlN/AN/AYield ( kg/vine )3.90[2]
This compound + MancozebThis compound 10% + Mancozeb 50%1.0 - 1.5 kg/ha Disease Reduction (%)>79.5
This compound + Fosetyl-AlThis compound 4.44% + Fosetyl-Al 66.6%2.0 - 2.5 kg/ha Disease Reduction (%)>84.5
SectinThis compound 10% + Mancozeb 50%Not SpecifiedSporangial Germination Inhibition (%)91.33

Note: The efficacy of fungicides can vary based on environmental conditions, disease pressure, and application timing.

Experimental Protocols for Field Trials

This section outlines a general protocol for conducting field efficacy trials of this compound for the control of grapevine downy mildew.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • Untreated Control (UTC)

    • This compound solo formulation (e.g., this compound 50 SC) at various rates.

    • This compound pre-mix formulations (e.g., with Mancozeb or Fosetyl-Al).

    • A standard fungicide used in the region for comparison.

  • Replicates: A minimum of four replicates (blocks) should be used.

  • Plot Size: Each plot should consist of a uniform number of vines (e.g., 5-10 vines) to allow for accurate data collection and to minimize interference between plots.

  • Guard Rows: Use buffer rows between treated rows to prevent spray drift.

experimental_design Randomized Complete Block Design (RCBD) with 4 treatments and 4 replicates. cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 T1_1 UTC T2_1 This compound T3_1 This compound + Mancozeb T4_1 Standard T3_2 This compound + Mancozeb T1_2 UTC T4_2 Standard T2_2 This compound T2_3 This compound T4_3 Standard T1_3 UTC T3_3 This compound + Mancozeb T4_4 Standard T3_4 This compound + Mancozeb T2_4 This compound T1_4 UTC

Caption: Example of a Randomized Complete Block Design.

Application Technique
  • Equipment: Use a calibrated research sprayer (e.g., backpack sprayer with a boom or a handheld spray gun) to ensure uniform coverage.

  • Spray Volume: Spray volumes can range from 200 to 1000 L/ha, depending on the canopy size and density. It is crucial to spray to the point of runoff without excessive dripping.

  • Application Timing: Applications should be timed according to the phenological stages of the grapevine (BBCH scale) and disease pressure. The critical period for downy mildew control is from pre-bloom (BBCH 55-57) through 3-4 weeks after bloom (BBCH 75). A typical research program may involve 7-11 applications per season at 10-14 day intervals, depending on weather conditions.

  • Resistance Management: Due to the high risk of resistance development with QoI fungicides, it is critical to rotate this compound with fungicides from different FRAC groups. Do not make more than two consecutive applications of a FRAC 11 fungicide.

Data Collection and Assessment
  • Disease Incidence and Severity:

    • Assess disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) on a regular basis (e.g., every 7-14 days) starting from the first appearance of symptoms in the untreated control plots.

    • For each plot, randomly select a predetermined number of leaves and bunches for assessment.

  • Phytotoxicity:

    • Visually inspect vines for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) after each application and record the severity on a scale (e.g., 0-5, where 0 is no damage). Studies have shown no phytotoxic effects of this compound in combination with mancozeb or fosetyl-Al.

  • Yield Data:

    • At harvest, measure the total yield (kg) per plot and calculate the average yield per vine.

    • Assess grape quality parameters such as berry weight and sugar content (°Brix).

Data Analysis
  • Statistical Software: Use statistical software (e.g., R, SAS, SPSS) for data analysis.

  • Analysis of Variance (ANOVA): Perform ANOVA to determine if there are significant differences between the treatment means for disease incidence, severity, and yield.

  • Mean Separation Test: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare the treatment means.

  • Data Transformation: Disease severity data (percentages) may need to be transformed (e.g., arcsine square root transformation) to meet the assumptions of ANOVA.

data_analysis_workflow Data_Collection Data Collection (Disease Severity, Yield) Data_Entry Data Entry & Verification Data_Collection->Data_Entry Data_Transformation Data Transformation (if necessary) Data_Entry->Data_Transformation ANOVA Analysis of Variance (ANOVA) Data_Transformation->ANOVA Mean_Separation Mean Separation Test (e.g., Tukey's HSD) ANOVA->Mean_Separation Interpretation Interpretation of Results & Conclusion Mean_Separation->Interpretation

Caption: Logical workflow for data analysis.

Application Notes

  • Pre-Harvest Interval (PHI): The PHI for this compound can vary depending on the formulation and local regulations. For Thompson seedless grapes, a study indicated no detectable residues with a PHI of 3 months after the last spray. Always consult the product label for the specific PHI.

  • Restricted Entry Interval (REI): A restricted entry interval of 11 days has been noted for activities such as grapevine girdling and turning. Adherence to the REI on the product label is mandatory.

  • Compatibility: this compound is generally compatible with many other pesticides. However, it is always recommended to perform a jar test to check for physical compatibility before tank-mixing.

  • Environmental Conditions: Avoid spraying during periods of high wind to minimize drift. Application under hot and dry conditions can increase the risk of phytotoxicity and reduce efficacy.

  • Surfactants: The addition of a non-ionic surfactant may improve the coverage and efficacy of this compound, but it is essential to check the product label for recommendations and potential phytotoxicity risks.

By following these detailed protocols and application notes, researchers can effectively evaluate the field performance of this compound in viticulture and contribute to the development of sustainable disease management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenamidone for Phytophthora infestans Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fenamidone for the control of Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound against Phytophthora infestans?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III).[2][3] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to the death of the oomycete.[2]

Q2: What are the known resistance mechanisms of Phytophthora infestans to this compound and other QoI fungicides?

A2: Resistance to QoI fungicides in P. infestans is primarily associated with target site modifications in the cytochrome b gene (CYTB).[2] Specific point mutations can lead to amino acid substitutions that reduce the binding affinity of this compound to the Qo site. The most commonly reported mutations are:

  • G143A: Glycine to alanine substitution at position 143.

  • F129L: Phenylalanine to leucine substitution at position 129.

  • G137R: Glycine to arginine substitution at position 137.

The G143A mutation generally confers a high level of resistance, while F129L and G137R may result in partial resistance.

Q3: What is a typical effective concentration (EC₅₀) of this compound against Phytophthora infestans?

A3: The effective concentration of this compound can vary depending on the specific isolate of P. infestans. A study on Colombian isolates reported an average EC₅₀ value of 1.83 mg·L⁻¹, with a range from 0.14 to 3.51 mg·L⁻¹. It is important to note that EC₅₀ values can be significantly higher in other regions, with averages of 9 mg·L⁻¹ in the Netherlands and 15 mg·L⁻¹ in France, Germany, and the UK. The resistance threshold for oomycetes to this compound is generally considered to be 50 mg·L⁻¹.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound and Phytophthora infestans.

Issue 1: High variability in lesion size or mycelial growth between replicates.

Potential Cause Troubleshooting Steps
Inconsistent Inoculum: - Ensure the sporangia or zoospore suspension is homogenous before and during inoculation. Vortex or gently mix the suspension between inoculating replicates. - Use a consistent volume of inoculum for each replicate. Calibrated pipettes are essential.
Uneven Fungicide Application: - When treating leaf discs, ensure the entire surface is evenly coated with the this compound solution. - For amended media assays, thoroughly mix the this compound into the molten agar before pouring plates to ensure a uniform concentration.
Variable Leaf Quality: - Use leaves of a similar age and from the same position on the plant. Leaf susceptibility can vary with age and position. - Ensure leaves are healthy and free from other infections or stress.
Edge Effects in Multi-well Plates: - Avoid using the outer wells of microplates for experimental samples as they are more prone to evaporation. Fill these wells with sterile water or media to create a humidity barrier.

Issue 2: Poor or no germination of Phytophthora infestans sporangia or zoospores in control treatments.

Potential Cause Troubleshooting Steps
Inadequate Sporangia Production: - Culture P. infestans on a suitable medium (e.g., Rye A agar) under optimal conditions (e.g., 18°C in the dark) to promote robust sporangia formation.
Suboptimal Conditions for Zoospore Release: - To induce zoospore release, incubate the sporangial suspension in cold, sterile water (e.g., 4°C) for 1-3 hours.
Loss of Viability: - Use freshly harvested sporangia or zoospores for your experiments, as their viability can decrease over time.
Contamination: - Ensure all media, water, and equipment are sterile to prevent bacterial or other fungal contamination that could inhibit germination.

Issue 3: Phytophthora infestans isolates show unexpected resistance to this compound.

Potential Cause Troubleshooting Steps
Presence of Resistant Genotypes: - The P. infestans population may naturally contain isolates with mutations in the cytochrome b gene. - If possible, genotype the isolates to check for known resistance mutations (G143A, F129L, G137R).
Experimental Error in Fungicide Concentration: - Double-check all calculations for the preparation of this compound stock and working solutions. - Ensure the this compound has been fully dissolved in the appropriate solvent before adding it to the media or water.
Acquired Resistance: - While less common for QoIs compared to some other fungicides, continuous exposure to sub-lethal concentrations can sometimes lead to the selection of resistant individuals.

Quantitative Data Summary

The following table summarizes the effective concentration (EC₅₀) values for this compound against Phytophthora infestans as reported in the cited literature.

Region Number of Isolates Average EC₅₀ (mg·L⁻¹) EC₅₀ Range (mg·L⁻¹) Reference
Colombia311.830.14 - 3.51
NetherlandsNot Specified9Not Specified
France, Germany, UKNot Specified15Not Specified

Experimental Protocols

Detached Leaf Assay for this compound Sensitivity Testing

This protocol is adapted from standard procedures for fungicide sensitivity testing in Phytophthora infestans.

1. Materials:

  • Healthy, fully expanded potato leaves (a susceptible variety is recommended)

  • Phytophthora infestans culture grown on Rye A agar

  • This compound (analytical grade)

  • Sterile distilled water

  • Appropriate solvent for this compound (e.g., DMSO)

  • Petri dishes or clear plastic boxes with lids

  • Sterile filter paper

  • Micropipettes and sterile tips

  • Hemocytometer

  • Microscope

2. Inoculum Preparation:

  • Flood a 10-14 day old P. infestans culture plate with 5-10 mL of cold, sterile distilled water.

  • Gently scrape the surface with a sterile spreader to release sporangia.

  • Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • To induce zoospore release, incubate the sporangial suspension at 4°C for 1-3 hours.

  • Determine the zoospore concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁴ zoospores/mL) with cold, sterile distilled water.

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of dilutions in sterile distilled water to achieve the desired test concentrations. It is advisable to include a solvent control.

4. Leaf Preparation and Treatment:

  • Detach healthy potato leaves and rinse them with sterile distilled water.

  • Place the leaves, abaxial (lower) side up, on moist sterile filter paper in Petri dishes or plastic boxes.

  • Apply the different this compound concentrations to the leaf surfaces. This can be done by spraying until runoff or by applying a known volume to a specific area. Ensure even coverage.

  • Allow the leaves to dry in a sterile environment.

5. Inoculation and Incubation:

  • Place a small droplet (e.g., 10 µL) of the zoospore suspension onto the treated surface of each leaf.

  • Seal the Petri dishes or boxes to maintain high humidity.

  • Incubate at 15-18°C with a photoperiod (e.g., 16 hours light/8 hours dark).

6. Data Collection and Analysis:

  • After 5-7 days of incubation, measure the lesion diameter for each treatment.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (untreated or solvent-treated).

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Visualizations

This compound's Mode of Action: Inhibition of Mitochondrial Respiration

Fenamidone_Mode_of_Action ComplexI NADH Dehydrogenase ATP_Synthase ATP Synthase CoQ Coenzyme Q ComplexI->CoQ e⁻ ComplexII Succinate Dehydrogenase ComplexII->CoQ e⁻ Qo_site Qo Site Qi_site Qi Site CytC Cytochrome c Qi_site->CytC e⁻ ComplexIV Cytochrome c Oxidase Oxygen O₂ ComplexIV->Oxygen e⁻ ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ CoQ->Qo_site e⁻ CytC->ComplexIV e⁻ Water H₂O Oxygen->Water ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Qo_site Inhibits

Caption: this compound inhibits mitochondrial respiration at Complex III.

Experimental Workflow: Detached Leaf Assay

Detached_Leaf_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture 1. Culture P. infestans prep_inoculum 3. Prepare Zoospore Inoculum prep_culture->prep_inoculum prep_leaves 2. Collect Healthy Potato Leaves treat_leaves 5. Treat Leaves with this compound prep_leaves->treat_leaves inoculate_leaves 6. Inoculate Leaves prep_inoculum->inoculate_leaves prep_fungicide 4. Prepare this compound Dilutions prep_fungicide->treat_leaves treat_leaves->inoculate_leaves incubate 7. Incubate under Controlled Conditions inoculate_leaves->incubate measure_lesions 8. Measure Lesion Diameters incubate->measure_lesions calculate_inhibition 9. Calculate % Inhibition measure_lesions->calculate_inhibition determine_ec50 10. Determine EC₅₀ calculate_inhibition->determine_ec50 Resistance_Development start P. infestans Population (Sensitive & Resistant Isolates) selection_pressure Application of this compound (Selection Pressure) start->selection_pressure sensitive_death Sensitive Isolates are Killed selection_pressure->sensitive_death resistant_survival Resistant Isolates Survive and Reproduce selection_pressure->resistant_survival increased_resistance Increased Frequency of Resistance in the Population resistant_survival->increased_resistance mutation Spontaneous Mutation in Cytochrome b Gene mutation->start

References

overcoming fenamidone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of fenamidone.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low solubility in water. At 20°C and a neutral pH of 7, its solubility is approximately 7.8 mg/L[1][2][3]. This low aqueous solubility can present challenges for in vitro and in vivo experiments that require the compound to be in an aqueous solution.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous experimental medium. What is causing this?

A2: This is a common issue due to this compound's low water solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the this compound may precipitate out of solution as its concentration exceeds its solubility limit in the final aqueous environment.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its poor water solubility, a stock solution of this compound should be prepared using a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water[4][5]. This compound is also soluble in other organic solvents such as acetone and dichloromethane.

Q4: What is the recommended concentration for a this compound stock solution in DMSO?

A4: While the exact maximum concentration can vary, preparing a stock solution in the range of 10-50 mM in 100% DMSO is a common starting point. It is crucial to ensure the this compound is completely dissolved before further dilution. Gentle warming and vortexing can aid in dissolution.

Q5: How can I prevent this compound from precipitating in my aqueous experimental setup?

A5: Several strategies can be employed to overcome this compound precipitation:

  • Co-solvency: Maintain a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. It is critical to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen solvent, as high concentrations can be toxic.

  • Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous solutions.

  • pH Adjustment: this compound is most stable at a pH of 5 and 7 and undergoes hydrolysis at acidic (pH 4) and alkaline (pH 9) conditions. While pH adjustment is a common technique for ionizable compounds, its utility for this compound may be limited due to its stability profile.

Q6: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A6: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell cultures. However, it is highly recommended to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your experimental system.

Quantitative Data Summary

The following tables summarize the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperaturepHSolubility
Water20°C77.8 mg/L
Acetone20°CN/A250 g/L
Dichloromethane20°CN/A330 g/L
Methanol20°CN/A43 g/L
Acetonitrile20°CN/A86.1 g/L
n-Octanol20°CN/A9.7 g/L

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid particles have dissolved. If not, continue vortexing. Gentle warming in a water bath (37°C) can be used to aid dissolution, but be mindful of the compound's stability.

  • Once completely dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. Before each use, thaw the stock solution at room temperature and vortex briefly.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

Objective: To dilute the this compound stock solution into an aqueous medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous experimental medium (e.g., cell culture medium, buffer)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm the aqueous experimental medium to the desired temperature (e.g., 37°C for cell culture).

  • While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the this compound quickly and reduces the likelihood of localized high concentrations that can lead to precipitation.

  • Continue to vortex or stir the final solution for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the final concentration of this compound may be too high for the chosen conditions. Consider reducing the final concentration or increasing the percentage of co-solvent if your experimental system allows.

Visualizations

Fenamidone_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting fenamidone_powder This compound Powder stock_solution Concentrated Stock (e.g., 10-50 mM) fenamidone_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution final_solution Final Working Solution stock_solution->final_solution Add dropwise with vigorous mixing aqueous_medium Aqueous Medium aqueous_medium->final_solution precipitation Precipitation Observed final_solution->precipitation reduce_conc Reduce Final Concentration precipitation->reduce_conc Option 1 increase_cosolvent Increase Co-solvent % precipitation->increase_cosolvent Option 2 use_surfactant Incorporate Surfactant precipitation->use_surfactant Option 3

Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.

Caption: Conceptual diagram of this compound solubilization pathways.

References

Technical Support Center: Fenamidone Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fenamidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Degradation of this compound in Your Experiment

Encountering this compound degradation can compromise experimental results. This guide provides a systematic approach to identifying and mitigating common causes of instability.

Observation Potential Cause Recommended Solution
Loss of this compound concentration over a short period in aqueous solution. Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline and acidic conditions.Adjust the pH of your solution to a neutral range (pH 7). This compound is most stable at this pH.[1] Use buffered solutions to maintain a stable pH throughout your experiment.
Inconsistent results when experiments are conducted under laboratory lighting. Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of this compound.Conduct experiments under amber or red light, or in the dark.[1] Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.
Decreased this compound activity in prolonged experiments at room temperature or higher. Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.Maintain a controlled, low temperature during your experiments. Whenever possible, perform experimental steps on ice and store solutions at 4°C for short-term use. For long-term storage, refer to the storage guidelines below.
Precipitation of this compound in aqueous buffers. Low Aqueous Solubility: this compound has low solubility in water (7.8 mg/L at 20°C), which can lead to precipitation.[1]Prepare stock solutions in an appropriate organic solvent such as acetone, acetonitrile, or dichloromethane, where this compound is more soluble.[1] Use the minimum required concentration of this compound in your aqueous experimental medium. Consider the use of a co-solvent if compatible with your experimental system, but be mindful of its potential effects on the experiment.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: How should I prepare my stock solution of this compound?

A1: Due to its low water solubility, it is recommended to prepare stock solutions of this compound in organic solvents. Acetone, acetonitrile, and dichloromethane are suitable options.[1] For example, a stock solution can be prepared by dissolving this compound in acetone to a concentration of 1 mg/mL.

Q2: What are the best conditions for storing this compound stock solutions?

A2: To minimize degradation, store this compound stock solutions at low temperatures, protected from light. For short-term storage (up to a few weeks), refrigeration at 4°C is suitable. For longer-term storage, freezing at -20°C is recommended. Always store solutions in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation.

Experimental Conditions

Q3: My experiment requires a non-neutral pH. How can I minimize this compound degradation?

A3: If your experiment must be conducted at a pH other than 7, be aware of the increased potential for hydrolysis. This compound degrades more rapidly at pH 4 and pH 9. It is crucial to run appropriate controls and consider the rate of degradation when interpreting your results. Minimize the duration of the experiment at these pH values whenever possible.

Q4: Can I use plastic containers for my this compound solutions and experiments?

A4: While glass is generally preferred, especially for long-term storage, high-quality, inert plasticware (e.g., polypropylene) can be used for short-term applications. However, it is essential to test for potential adsorption of this compound to the plastic surface, which could lead to a decrease in the effective concentration.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by pH, light, and temperature. The following table summarizes the degradation half-life (DT50) under various conditions.

Condition Parameter Value Reference
Hydrolysis DT50 at pH 4 (sterile)41.7 days
DT50 at pH 7 (sterile)411 days
DT50 at pH 9 (sterile)27.6 days
Photolysis Phototransformation DT505 days

Key Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Materials: this compound (analytical standard), Acetone (HPLC grade), amber glass vial with a PTFE-lined cap, analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed this compound to a clean, dry amber glass vial.

    • Add the calculated volume of acetone to achieve the target concentration (e.g., 1 mg/mL).

    • Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: General Procedure for a Cellular Assay
  • Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.

  • Preparation of Working Solution:

    • Thaw the this compound stock solution on ice.

    • Prepare an intermediate dilution of this compound in the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., acetone) is minimal and does not affect cell viability. A solvent control should always be included in the experiment.

    • Prepare serial dilutions to obtain the final desired concentrations for the assay.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound working solutions to the respective wells.

    • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired experimental duration.

  • Assay Endpoint: Perform the relevant assay to measure the biological effect of this compound (e.g., cell viability assay, mitochondrial respiration measurement).

Visualizations

This compound Degradation Pathways

This diagram illustrates the primary degradation pathways of this compound under experimental conditions.

Fenamidone_Degradation This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Photolysis Photolysis (Light Exposure) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

This compound Degradation Pathways
Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps to consider for maintaining stability during a typical in vitro experiment.

Fenamidone_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Organic Solvent, Amber Vial) Storage Store at -20°C Stock_Solution->Storage Working_Solution Prepare Working Solution (Neutral pH Buffer) Storage->Working_Solution Dilute Incubation Incubate (Controlled Temperature, Dark) Working_Solution->Incubation Measurement Measure Endpoint Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Experimental Workflow for this compound Stability
Signaling Pathway: this compound's Mode of Action

This compound inhibits mitochondrial respiration by blocking the electron transport chain at Complex III (cytochrome bc1 complex).

Fenamidone_MOA cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient This compound This compound This compound->Complex_III Inhibits

This compound's Inhibition of Mitochondrial Complex III

References

Fenamidone Application on Sensitive Plants: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to avoid phytotoxicity when using the fungicide fenamidone on sensitive plant species.

Troubleshooting Guide

This section addresses specific issues that may arise during the application of this compound in experimental settings.

Q1: What are the visual symptoms of this compound phytotoxicity?

A1: Phytotoxicity symptoms from this compound application can manifest in several ways, and may appear within a few days to a week after application.[1] Common symptoms include:

  • Leaf Burn: Necrosis (browning) on the leaf margins or tips.[1]

  • Chlorosis: Yellowing of leaf tissue, which can be uniform or mottled.[1]

  • Stunting: Reduced plant growth or vigor compared to untreated control plants.[1]

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[2]

  • Spotting: Necrotic or chlorotic spots on the leaf surface.

It is crucial to differentiate these symptoms from those caused by pathogens or other environmental stressors. Phytotoxicity damage will typically appear uniformly across the treated area and will not spread to new, untreated growth.

Q2: My plants are showing signs of phytotoxicity after this compound application. What should I do?

A2: If you observe symptoms of phytotoxicity, take the following steps:

  • Cease Application: Immediately stop any further applications of this compound to the affected plants.

  • Document Symptoms: Record the observed symptoms with detailed notes and photographs. Note the species and cultivar of the affected plants, the concentration of this compound used, the application method, and the environmental conditions.

  • Rinse Foliage: If the application was a foliar spray, gently rinse the leaves with clean water to remove any unabsorbed fungicide.

  • Provide Supportive Care: Ensure the affected plants have optimal growing conditions, including appropriate watering and light, to help them recover. Stressed plants are more susceptible to chemical injury.

  • Observe New Growth: Monitor the new growth of the plants. In many cases, new growth will be unaffected, and the plant may outgrow the damage.

  • Review Protocols: Carefully review your experimental protocol to identify any potential errors in dosage calculation, application method, or environmental control.

Q3: How can I determine if a specific plant species or cultivar is sensitive to this compound before a large-scale experiment?

A3: It is essential to conduct a small-scale phytotoxicity test before applying this compound to a large number of plants, especially for species or cultivars not explicitly listed as tolerant on the product label. A general protocol for this is provided in the "Experimental Protocols" section of this guide. This preliminary test will help you determine the safety of the intended this compound concentration on your specific plant material under your experimental conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding this compound and phytotoxicity.

Q1: What is the mode of action of this compound and how does it relate to phytotoxicity?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide, belonging to FRAC Group 11. Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain at the cytochrome bc1 complex. While this action is targeted at fungi, high concentrations or application to sensitive plant species can disrupt the plant's own mitochondrial respiration, leading to oxidative stress and the visual symptoms of phytotoxicity.

Q2: Which plant species are known to be sensitive to this compound?

A2: While a comprehensive list of all sensitive ornamental species is not available, the IR-4 Project has conducted studies on several species. It is crucial to note that sensitivity can vary even between cultivars of the same species. The product label for FENSTOP™ FUNGICIDE, which contains this compound, lists several tolerant ornamental plants, including Alyssum, Azalea, Bee Balm (Monarda), Easter Lily, English Ivy, Geranium, Hybrid Tea roses, Ivy, Lilac, Pelargonium, Poinsettia, Rhododendron, Spathiphyllum, and Vinca. However, the label also explicitly states that it is not possible to evaluate every species or variety and recommends testing on a small area first.

Q3: What environmental factors can increase the risk of this compound phytotoxicity?

A3: Several environmental factors can increase a plant's susceptibility to phytotoxicity:

  • High Temperatures: Applications made at temperatures above 80-85°F can increase the risk of injury.

  • High Humidity: High humidity can slow the drying of foliar sprays, prolonging the contact time of the chemical with the leaf surface and increasing the potential for damage.

  • Intense Sunlight: Applying this compound in bright, direct sunlight can exacerbate phytotoxic effects.

  • Drought Stress: Plants that are water-stressed are more vulnerable to chemical injury.

It is recommended to apply this compound during cooler parts of the day, such as the early morning or evening, when temperatures are lower and humidity is decreasing.

Q4: Can the use of adjuvants help reduce this compound phytotoxicity?

A4: The role of adjuvants in phytotoxicity is complex. While some adjuvants are designed to improve the safety of pesticide applications, others, such as certain surfactants or oils, can increase the penetration of the fungicide into the leaf tissue, potentially increasing the risk of phytotoxicity, especially on sensitive plants. If you are considering using an adjuvant with this compound, it is critical to conduct a small-scale test with the specific adjuvant and this compound concentration on your target plant species to assess for any potential negative effects.

Quantitative Data Summary

The following table summarizes phytotoxicity data from the IR-4 Project on various ornamental species treated with this compound. The phytotoxicity rating scale used in these studies is typically 0-10, where 0 = no injury and 10 = plant death.

Plant SpeciesApplication TypeThis compound RatePhytotoxicity Rating (Mean)Reference
AzaleaDrench14 fl oz per 100 galNo phytotoxicity observed
Petunia 'Wave Red'Drench20SC fl ozNo phytotoxicity observed
SnapdragonDrenchNot specifiedNo phytotoxicity observed
Mexican cliff roseDrench14 fl oz per 100 galNo phytotoxicity observed

Note: This table is not exhaustive and represents a summary of available data. Researchers should always conduct their own small-scale trials.

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity on a New Plant Species

This protocol outlines a method for evaluating the phytotoxicity of this compound on a plant species for which tolerance is unknown.

1. Plant Material and Acclimatization:

  • Select healthy, uniform, and well-established plants of the target species and cultivar.

  • Acclimatize the plants to the experimental conditions (e.g., greenhouse environment) for at least one week prior to treatment.

2. Preparation of this compound Solutions:

  • Use a commercial formulation of this compound (e.g., FENSTOP™ 500SC).

  • Calculate the required amount of this compound to prepare a stock solution. For example, to prepare a 1000 ppm stock solution from a 500 g/L (500,000 ppm) product, use the formula C1V1 = C2V2.

  • Perform serial dilutions from the stock solution to achieve a range of test concentrations. It is recommended to test the proposed experimental rate, a 2x rate, and a 4x rate to establish a margin of safety. Include a water-only control.

3. Experimental Design and Treatment Application:

  • Use a completely randomized design with a minimum of 5 replicate plants per treatment group.

  • Label each plant clearly with the treatment it will receive.

  • Apply the this compound solutions as a foliar spray to the point of drip, ensuring uniform coverage. Treat the control group with water only.

  • If evaluating drench applications, apply a consistent volume of the solution to the growing media of each plant.

4. Environmental Conditions:

  • Maintain consistent and optimal environmental conditions (temperature, humidity, light) for the duration of the experiment. Avoid conditions known to increase phytotoxicity risk.

5. Data Collection and Assessment:

  • Observe the plants daily for the first week and then every few days for up to four weeks.

  • Assess phytotoxicity using a rating scale (e.g., 0-5 or 0-10, where 0 is no injury and the highest number represents plant death).

  • Record specific symptoms observed (e.g., chlorosis, necrosis, stunting).

  • Measure plant height and/or biomass at the end of the experiment to quantify any growth inhibition.

6. Data Analysis:

  • Analyze the phytotoxicity ratings and growth data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatment groups and the control.

Visualizations

Fenamidone_Phytotoxicity_Pathway This compound This compound Application Plant Sensitive Plant This compound->Plant Uptake ETC Electron Transport Chain (Complex III) This compound->ETC Inhibition Mitochondria Plant Cell Mitochondria Plant->Mitochondria Mitochondria->ETC ROS Reactive Oxygen Species (ROS) Production Increases ETC->ROS Disruption leads to Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) ROS->Symptoms Causes

Caption: Simplified signaling pathway of this compound-induced phytotoxicity.

Phytotoxicity_Troubleshooting_Workflow Start Suspected Phytotoxicity Observe Observe Symptoms (Uniformity, Timing) Start->Observe Check_New_Growth Is New Growth Unaffected? Observe->Check_New_Growth Symptoms Present Pathogen_Stress Consider Pathogen or Environmental Stress Observe->Pathogen_Stress Symptoms Irregular or Spreading Review_Protocol Review Application Protocol (Rate, Method, Environment) Check_New_Growth->Review_Protocol Yes Check_New_Growth->Pathogen_Stress No Implement_Mitigation Implement Mitigation Strategies (Adjust Rate, Timing, Adjuvants) Review_Protocol->Implement_Mitigation Small_Scale_Test Conduct Small-Scale Phytotoxicity Test Implement_Mitigation->Small_Scale_Test

Caption: Decision-making workflow for troubleshooting this compound phytotoxicity.

References

Technical Support Center: Refinement of Fenamidone Application Timing for Enhanced Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing the application timing of fenamidone for improved disease management. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

Q1: My preventative this compound application failed to provide adequate control of late blight in my potato trial. What could be the reason?

A1: Several factors could contribute to the reduced efficacy of a preventative this compound application. Consider the following:

  • Application Timing Relative to Inoculum Arrival: this compound is most effective when applied before the arrival of pathogen spores.[1] Delaying the first application until after initial, unseen infections have occurred can reduce its effectiveness. For optimal results, initiate a spray program based on disease forecasting models or before canopy closure, which creates a favorable microenvironment for disease development.[2]

  • Spray Interval: Maintaining an appropriate spray interval is crucial. If the interval between applications is too long, the protective barrier of the fungicide can break down, leaving the crop vulnerable to infection. A study on potato late blight demonstrated high efficacy with a 7-day spray interval in a program alternating this compound + mancozeb with mancozeb alone.[2]

  • Rainfall and Irrigation: Heavy rainfall or overhead irrigation shortly after application can wash off the fungicide before it has adequately dried and adhered to the plant surface. While this compound has some systemic activity, its initial protective function relies on good coverage.[3] It is advisable to allow at least a few hours of drying time before overhead irrigation or anticipated rain.[3]

  • Fungicide Resistance: Although this compound has a unique mode of action within the QoI group, the potential for resistance development in pathogen populations exists. It is crucial to rotate this compound with fungicides that have different modes of action to mitigate this risk.

Q2: I am planning a trial to compare preventative versus curative applications of this compound for downy mildew control in grapes. What are the key considerations?

A2: When designing such a trial, the following points are critical:

  • Defining Application Timings:

    • Preventative: Applications should be made before any signs of disease are visible and ideally before predicted infection periods based on weather forecasts.

    • Curative (Post-infection): Applications are made after an infection period is believed to have occurred but before symptoms are visible. Research on other curative fungicides for late blight suggests that applications are most effective within 24-48 hours after infection. The efficacy of this compound as a curative agent may also be time-sensitive.

  • Inoculation: For a controlled experiment, artificial inoculation with a known concentration of pathogen spores is necessary to ensure uniform disease pressure across all treatments.

  • Disease Assessment: Disease severity and incidence should be rated at regular intervals. For grape downy mildew, this would involve assessing the percentage of leaf area and clusters showing symptoms.

  • Yield and Quality Parameters: In addition to disease control, it is essential to measure the impact on yield (e.g., kilograms of grapes per vine) and quality parameters (e.g., sugar content, acidity). A study on grapevine downy mildew showed that combination products containing this compound significantly increased yield compared to an untreated control.

Q3: What is the optimal spray schedule for this compound in a potato late blight management program?

A3: An effective strategy is to integrate this compound into a broader spray program that includes both protectant and systemic fungicides. A field experiment demonstrated excellent control of potato late blight with the following schedule:

  • Prophylactic Spray: Application of a protectant fungicide like mancozeb (0.2%) just at the time of canopy closure.

  • Second Spray (At Onset of Disease): Application of a combination product of this compound + mancozeb (0.3%).

  • Third Spray (7 days after the second): Application of mancozeb (0.2%).

  • Fourth Spray (7 days after the third): Application of this compound + mancozeb (0.3%).

This alternating schedule helps to manage fungicide resistance and provides both preventative and early curative action.

Q4: Can I tank-mix this compound with other pesticides?

A4: While tank-mixing can save time and application costs, it is crucial to ensure the compatibility of the products. Always consult the product labels for specific tank-mix recommendations and restrictions. Incompatibility can lead to reduced efficacy, phytotoxicity, or clogging of spray equipment. When using a new tank-mix combination, it is advisable to test it on a small area first.

Q5: How does this compound's mode of action influence its application timing?

A5: this compound is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This inhibition blocks the electron transport chain, which is essential for ATP synthesis (energy production). This disruption of energy supply is most effective at inhibiting spore germination and the early stages of mycelial growth. Therefore, applying this compound before or at the very early stages of infection (preventative or early curative) is critical for maximizing its efficacy.

Data Presentation

Table 1: Efficacy of a this compound + Mancozeb Spray Schedule on Potato Late Blight

Data from a field experiment conducted during the 2012-13 and 2013-14 crop seasons.

TreatmentPercent Disease Reduction over Control (2012-13)Percent Disease Reduction over Control (2013-14)Total Tuber Yield (t/ha) (2012-13)Total Tuber Yield (t/ha) (2013-14)
Untreated Control0%0%16.5018.98
This compound + Mancozeb Schedule*83.64%84.79%25.8426.78

*Schedule: Prophylactic spray with mancozeb (0.2%), followed by this compound + mancozeb (0.3%) at disease onset, then mancozeb (0.2%) after 7 days, and this compound + mancozeb (0.3%) again after another 7 days.

Table 2: Efficacy of this compound and its Combinations on Grapevine Downy Mildew

Data from a study evaluating different fungicide treatments.

TreatmentDosageYield ( kg/vine )Cost-Benefit Ratio
Untreated Control-3.9-
This compound 50 SC300 ml/ha6.97 - 8.101:1.91
Mancozeb 50% + this compound 10% WDG1500 g/ha6.97 - 8.101:2.18
Fosetyl-Al 66.66% + this compound 4.44% WDG2500 g/ha6.97 - 8.101:1.96

Experimental Protocols

1. Field Efficacy Trial for Potato Late Blight Management (Adapted from Chakraborty and Banerjee, 2016)

  • Experimental Design: Randomized block design with 4 replications.

  • Plot Size: 5m x 2m.

  • Potato Cultivar: Kufri Jyoti (susceptible to late blight).

  • Planting: Spacing of 60cm x 20cm.

  • Treatments:

    • T1 (Untreated Control): No fungicide application.

    • T4 (this compound + Mancozeb Schedule):

      • Prophylactic spray with mancozeb (0.2%) at canopy closure (45-50 days after planting).

      • Second spray with this compound + mancozeb (0.3%) at the first appearance of disease symptoms.

      • Third spray with mancozeb (0.2%) seven days after the second spray.

      • Fourth spray with this compound + mancozeb (0.3%) seven days after the third spray.

  • Disease Assessment:

    • Fifty plants per plot were randomly selected.

    • Disease severity was estimated on one top, one middle, and one lower leaf of each selected plant before each spray.

    • A 0-9 rating scale (Malcolmson, 1976) was used, where 0 = no infection and 9 = >75-100% leaf area affected.

    • The Percent Disease Index (PDI) was calculated.

  • Yield Assessment: Total tuber yield from each plot was recorded at harvest and converted to tonnes per hectare (t/ha).

2. Fungicide Residue Analysis in Plant Tissues (General Protocol)

  • Sample Preparation (QuEChERS Method):

    • A homogenized sample (e.g., 10-15 g of potato tuber or grapes) is weighed into a centrifuge tube.

    • Acetonitrile is added as the extraction solvent.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and aid extraction.

    • The tube is shaken vigorously and then centrifuged.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • The tube is vortexed and centrifuged. The sorbent removes interfering matrix components.

  • Analysis (LC-MS/MS):

    • The final cleaned extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • The LC separates the analytes based on their physicochemical properties.

    • The MS/MS detects and quantifies this compound based on its specific mass-to-charge ratio and fragmentation pattern, providing high sensitivity and selectivity.

Mandatory Visualization

Fenamidone_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Coenzyme Q) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ComplexIII->ROS dysfunction leads to ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP (Cellular Energy) ATPSynthase->ATP produces CellDeath Fungal Cell Death ATP->CellDeath depletion leads to This compound This compound This compound->ComplexIII Inhibits Qo site ROS->CellDeath increase leads to

Caption: this compound's mode of action via inhibition of Complex III.

Experimental_Workflow_Fungicide_Efficacy cluster_field_prep Field Preparation cluster_treatment Treatment Application cluster_assessment Data Collection and Assessment cluster_analysis Data Analysis A Randomized Block Design B Plot Establishment (e.g., 5m x 2m) A->B C Planting of Susceptible Cultivar B->C D Define Spray Schedules (e.g., Preventative, Curative) E Fungicide Application (this compound +/- other fungicides) D->E F Untreated Control D->F G Regular Disease Scoring (e.g., % leaf area affected) E->G F->G H Calculate Disease Index (e.g., PDI, AUDPC) G->H J Statistical Analysis (e.g., ANOVA) H->J I Harvest and Measure Yield (e.g., t/ha) I->J K Compare Treatment Efficacy J->K

Caption: Workflow for a fungicide efficacy field trial.

References

addressing inconsistent results in fenamidone efficacy trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fenamidone efficacy trials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a systemic, foliar fungicide belonging to the imidazole chemical group.[1][2] It is primarily used in agriculture to control a wide range of fungal diseases, particularly those caused by Oomycetes, such as downy mildew and late blight.[2][3] It is applied to various crops, including vegetables (like potatoes and tomatoes), fruits, and ornamental plants.[3]

Q2: What is the specific mechanism of action for this compound?

This compound's mode of action is the inhibition of mitochondrial respiration in susceptible fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption blocks the transfer of electrons, halting ATP synthesis and effectively stopping fungal cell energy production, which prevents growth and proliferation.

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound, like other QoI fungicides, can develop in fungal populations. The primary mechanism involves genetic mutations that alter the target site, specifically the cytochrome b protein where the fungicide binds. Other potential resistance mechanisms can include the fungus actively exporting the fungicide outside its cells or metabolizing (detoxifying) the compound. Repeated use of the same fungicide exerts selection pressure that favors the survival and proliferation of resistant strains.

Q4: Why is this compound's efficacy sometimes inconsistent in field trials?

Inconsistent efficacy can be attributed to a complex interaction of several factors. The effectiveness of this compound can vary significantly depending on the target pathogen, the host plant, and the level of disease pressure. Environmental conditions such as temperature and humidity can also alter performance. Furthermore, application methods, timing, and the presence of resistant fungal subpopulations are critical determinants of field performance.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific issues that may arise during this compound efficacy trials.

Q1: Why are my calculated IC50/EC50 values for this compound inconsistent across different experimental runs?

Inconsistent IC50 or EC50 values are often rooted in methodological variability. Several factors could be at play:

  • Inoculum Viability and Density: The age, viability, and concentration of fungal spores or mycelial fragments used for inoculation must be strictly controlled. Variations can lead to different growth rates and apparent sensitivity.

  • Reagent Preparation: Ensure that this compound stock solutions are prepared fresh and that serial dilutions are accurate. This compound has low aqueous solubility, which can affect its final concentration in aqueous media if not properly dissolved in an organic solvent first.

  • Incubation Conditions: Minor fluctuations in temperature, humidity, or light conditions between experiments can affect fungal growth rates and influence the outcome of the efficacy assay.

  • Assay Duration: The time point at which measurements are taken is critical. Efficacy should be assessed at a consistent point in the pathogen's growth curve (e.g., during the exponential growth phase).

Q2: this compound appears less effective against my fungal isolate compared to published data. What is the likely cause?

A significant drop in efficacy often points towards biological factors, primarily resistance.

  • Pre-existing Resistance: The fungal isolate you are working with may have naturally reduced sensitivity or may have developed resistance to QoI fungicides. This is especially likely if the isolate was collected from a field with a history of fungicide use.

  • Target Site Modification: The most common cause of resistance to QoI fungicides is a point mutation in the cytochrome b gene. Consider sequencing the target gene of your isolate to check for known resistance-conferring mutations, such as G143A.

  • Alternative Respiration: Some fungi can mitigate the effects of Complex III inhibition by using an alternative oxidase (AOX) pathway for respiration. This bypasses the blocked site, although it is less efficient.

Q3: I am observing high variability between replicates within the same in vitro assay. How can I improve precision?

High intra-assay variability typically indicates technical inconsistencies in the experimental setup.

  • Uneven Inoculation: Ensure a homogenous suspension of spores or mycelial fragments and that an equal amount is added to each replicate. For mycelial plugs, use plugs of a uniform size taken from the same region of an actively growing culture.

  • Inconsistent Drug Distribution: When using the poisoned food technique, ensure the this compound solution is thoroughly mixed into the molten agar medium before it solidifies to guarantee a uniform concentration across the plate.

  • Edge Effects: In multi-well plates, the outer wells are often subject to faster evaporation, which can concentrate the media and the fungicide. To mitigate this, consider not using the outermost wells for measurements or ensuring a humid environment during incubation.

Q4: My field trial results with this compound are poor, but my lab data showed high efficacy. What factors could explain this discrepancy?

The transition from a controlled lab environment to a variable field setting can introduce many confounding factors.

  • Environmental Degradation: this compound can be subject to degradation in the environment. Factors like soil type, pH, microbial activity, and sunlight can reduce its persistence and availability.

  • Application Issues: Poor disease control can result from insufficient application rates, improper timing relative to infection, or inadequate coverage of the plant foliage. This compound has systemic properties, but initial coverage is still crucial.

  • Disease Pressure: Field disease pressure can be much higher or more variable than in controlled inoculations. High inoculum levels may overwhelm the fungicide's protective capacity.

  • Fungal Population Diversity: A field population of a pathogen is genetically diverse. While your lab isolate may be sensitive, the field population could contain a sub-population of resistant individuals that are selected for after application.

Data and Protocols

Data Presentation

Table 1: Summary of Factors That Can Influence this compound Efficacy Trial Outcomes

Factor CategorySpecific FactorPotential Impact on Efficacy Results
Biological Fungal Species/IsolateInherent sensitivity varies significantly between different fungal species and even between isolates of the same species.
Pathogen Life StageEfficacy may differ against spores versus established mycelia.
ResistanceGenetic mutations in the target site (cytochrome b) can lead to a dramatic loss of efficacy.
Host PlantThe plant species can affect fungicide uptake, translocation, and metabolism.
Methodological Application MethodFoliar spray, soil drench, or seed treatment methods result in different levels of exposure and protection.
Application TimingProtective (pre-infection) vs. curative (post-infection) applications yield different outcomes.
FormulationThe formulation of the commercial product (e.g., suspension concentrate) can influence stability and coverage.
Inoculum DensityHigh disease pressure may overwhelm the fungicide, leading to apparent failure.
Environmental Temperature & HumidityThese conditions affect both fungal growth rate and the stability/persistence of the fungicide.
RainfallExcessive rainfall can wash the fungicide off plant surfaces, reducing its effectiveness.
Soil CompositionFor soil applications, soil type and organic matter can affect the binding and availability of this compound.
Experimental Protocols

Protocol 1: General In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol outlines a standard method for determining the efficacy of this compound against a filamentous fungus.

  • Pathogen Culture:

    • Culture the target fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until the colony is actively growing.

  • This compound Stock Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Poisoned Media Preparation:

    • Prepare the agar medium (e.g., PDA) and autoclave to sterilize.

    • Cool the medium in a water bath to approximately 45-50°C.

    • Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate using only the solvent (e.g., DMSO) and an untreated control.

    • Mix thoroughly but gently to avoid bubbles, and pour the "poisoned" media into sterile Petri dishes. Allow them to solidify completely.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of the actively growing pathogen culture.

    • Place a single plug, mycelial-side down, in the center of each prepared Petri dish (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-full growth.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Use the inhibition data to calculate the EC50 (Effective Concentration to inhibit 50% of growth) through probit analysis or non-linear regression.

Visualizations

Fenamidone_MoA This compound's Mechanism of Action in the Mitochondrial Electron Transport Chain cluster_ETC Mitochondrial Inner Membrane cluster_Process C1 Complex I Q Ubiquinone (Q Pool) C1->Q ATP_Synthase Complex V (ATP Synthase) C1->ATP_Synthase C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 QH₂ CytC Cytochrome c C3->CytC C3->ATP_Synthase C4 Complex IV CytC->C4 C4->ATP_Synthase e_out H₂O C4->e_out atp_out ATP ATP_Synthase->atp_out e_in Electrons (from NADH, FADH2) e_in->C1 e_in->C2 This compound This compound This compound->Block Block->C3 Inhibits Qo Site

Caption: this compound inhibits Complex III at the Qo site, blocking electron flow and halting ATP synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Efficacy start Inconsistent or Unexpected Efficacy Results check_protocol 1. Review Experimental Protocol - Are all steps standardized? - Correct concentrations used? - Consistent timing? start->check_protocol check_materials 2. Verify Biological & Chemical Materials - Confirm pathogen identity & purity. - Check viability of inoculum. - Prepare fresh this compound stocks. check_protocol->check_materials Protocol OK outcome1 Issue Identified: Protocol/Material Error check_protocol->outcome1 Error Found investigate_resistance 3. Investigate Potential Resistance - Was the isolate sourced from a high-use area? - Perform dose-response curve with wider range. - Sequence cytochrome b target site. check_materials->investigate_resistance Materials OK check_materials->outcome1 Error Found evaluate_conditions 4. Re-evaluate Assay Conditions - Are incubation parameters optimal for the pathogen? - Check for contamination. - For field trials: assess weather, application coverage. investigate_resistance->evaluate_conditions No Resistance Found outcome2 Issue Identified: Probable Resistance investigate_resistance->outcome2 Resistance Likely outcome3 Issue Identified: Suboptimal Conditions evaluate_conditions->outcome3 Issue Found end Refine Experiment & Re-test evaluate_conditions->end No Obvious Issues outcome1->end outcome2->end outcome3->end Experimental_Workflow General Experimental Workflow for In Vitro Fungicide Efficacy Testing step1 1. Isolate and Culture Pathogen (e.g., on PDA) step2 2. Prepare Fungicide Stock and Working Solutions step1->step2 step4 4. Inoculate System with Standardized Amount of Pathogen step1->step4 step3 3. Prepare Test System (e.g., 'Poisoned' Agar Plates or Liquid Media in Microplates) step2->step3 step3->step4 step5 5. Incubate Under Controlled, Optimal Conditions step4->step5 step6 6. Data Collection (e.g., Measure Colony Diameter, OD, etc.) at Pre-defined Time Points step5->step6 step7 7. Data Analysis - Calculate % Inhibition - Determine EC50/IC50 Values step6->step7 step8 8. Interpretation and Reporting step7->step8

References

strategies to minimize fenamidone degradation in soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of fenamidone in soil samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to this compound degradation in soil samples?

A1: this compound degradation in soil is primarily influenced by a combination of chemical, biological, and physical factors. These include:

  • Microbial Activity: Soil microorganisms can metabolize this compound, breaking it down into various transformation products.[1][2] This is often the primary pathway for degradation in biologically active soils.

  • Soil pH: The pH of the soil can significantly affect the rate of chemical hydrolysis, a process where water breaks down the this compound molecule. While specific data for this compound is limited, other fungicides like fenhexamid are more stable in acidic conditions and degrade more rapidly at neutral to alkaline pH.[3]

  • Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation.[4] Storing samples at low temperatures is crucial to slow down these processes.

  • Light Exposure (Photodegradation): Exposure to sunlight can lead to the photodegradation of this compound on the soil surface.

  • Moisture Content: Soil moisture is essential for microbial activity and can also facilitate chemical reactions like hydrolysis.

Q2: What is the expected half-life of this compound in soil?

A2: The persistence of this compound in soil is generally considered to be low to medium, with a reported half-life (DT50) of less than 50 days under typical environmental conditions. However, this can vary significantly depending on the specific soil properties and environmental factors mentioned in Q1. In aquatic environments, this compound is more persistent, with a half-life greater than 50 days.

Q3: What are the major degradation products of this compound in soil?

A3: The primary metabolites of this compound identified in soil are acetophenone and RPA-411639. Other known environmental transformation products include RPA 221701, RPA 412636, RPA 410193, BCS-CV62706, RPA 413255, RPA 221607, and RPA 412708. It is important to consider these degradation products in your analysis as they may also have biological activity or serve as indicators of the parent compound's degradation.

Q4: How should I store my soil samples after collection to minimize this compound degradation?

A4: Proper storage is critical to maintain the integrity of your samples. Immediately after collection, samples should be placed in a cooler with ice. For short-term storage (up to 4 days), refrigeration at 4°C is acceptable. For long-term storage, samples should be frozen at -20°C or below. It is also recommended to store samples in the dark to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound in freshly collected samples. Rapid degradation due to high microbial activity, extreme pH, or high temperatures in the field.- Review soil properties of the collection site. - Ensure immediate cooling of samples after collection. - Consider analyzing for major metabolites to confirm degradation.
Inconsistent results between replicate samples. - Non-homogeneous distribution of this compound in the soil. - Inconsistent sample handling and storage. - Cross-contamination between samples.- Thoroughly homogenize the composite soil sample before taking aliquots. - Standardize your sample collection, storage, and extraction procedures for all samples. - Use clean sampling tools and containers for each sample to prevent cross-contamination.
Significant decrease in this compound concentration during storage. - Improper storage temperature (not cold enough). - Fluctuations in freezer temperature. - Exposure to light during storage or processing.- Ensure samples are stored at a consistent -20°C or lower. - Use a temperature-monitored freezer with an alarm system. - Store samples in opaque containers or wrap them in aluminum foil.
Interference from other compounds during analysis. - Presence of soil organic matter or other co-extractives. - Contamination from sampling or processing equipment.- Optimize your sample cleanup procedure (e.g., using Solid Phase Extraction - SPE). - Ensure all glassware and equipment are thoroughly cleaned and rinsed with appropriate solvents.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound degradation. It is important to note that specific degradation kinetics are highly dependent on the unique combination of soil properties and environmental conditions of a given location.

ParameterValueConditionsReference
Soil Half-Life (DT50) < 50 daysAmbient soil conditions
Water Half-Life (DT50) > 50 daysAquatic environments

Note: This table highlights the limited publicly available, specific quantitative data on this compound degradation under varying soil pH, temperature, and organic matter content. Researchers should consider conducting preliminary stability studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: Soil Sample Collection and Handling

Objective: To collect and process soil samples while minimizing this compound degradation.

Materials:

  • Stainless steel soil probe or auger

  • Clean, amber glass jars with Teflon-lined lids

  • Cooler with ice packs

  • Disposable nitrile gloves

  • Stainless steel bowl and spoon for homogenization

  • Logbook and permanent marker

Procedure:

  • Sampling:

    • Wear clean nitrile gloves.

    • Collect soil cores from the desired depth (e.g., 0-15 cm) from multiple locations within the sampling plot in a "W" or "X" pattern to ensure a representative sample.

    • Place the collected cores into a clean stainless steel bowl.

  • Homogenization:

    • Thoroughly mix the soil cores in the bowl with a stainless steel spoon to create a single composite sample.

    • Remove any large stones, roots, or debris.

  • Sample Storage:

    • Transfer an appropriate amount of the homogenized soil into a pre-labeled amber glass jar.

    • Immediately place the sample jar in a cooler with ice packs.

  • Transportation and Laboratory Storage:

    • Transport the samples to the laboratory as quickly as possible.

    • Upon arrival, either process the samples immediately or store them in a freezer at ≤ -20°C.

Protocol 2: Extraction and Analysis of this compound from Soil

Objective: To extract this compound from soil samples for quantification.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure (based on a modified QuEChERS method):

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately vortex for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Analysis:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • Analyze the sample using a properly calibrated LC-MS/MS system to determine the concentration of this compound.

Visualizations

Fenamidone_Degradation_Factors cluster_factors Factors Influencing Degradation cluster_process Degradation Processes cluster_outcome Outcome Microbial Activity Microbial Activity Biodegradation Biodegradation Microbial Activity->Biodegradation Soil pH Soil pH Chemical Hydrolysis Chemical Hydrolysis Soil pH->Chemical Hydrolysis Temperature Temperature Temperature->Biodegradation Temperature->Chemical Hydrolysis Light (Photodegradation) Light (Photodegradation) Photolysis Photolysis Light (Photodegradation)->Photolysis Moisture Moisture Moisture->Biodegradation Moisture->Chemical Hydrolysis Degradation Products Degradation Products Biodegradation->Degradation Products Chemical Hydrolysis->Degradation Products Photolysis->Degradation Products This compound This compound This compound->Biodegradation This compound->Chemical Hydrolysis This compound->Photolysis

Caption: Factors influencing this compound degradation pathways in soil.

Soil_Sample_Workflow start Start: Field Sampling homogenization Homogenize Composite Sample start->homogenization storage Store Sample (Amber Glass, ≤ -20°C) homogenization->storage extraction Solvent Extraction (e.g., QuEChERS) storage->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis end End: Data Interpretation analysis->end

Caption: Recommended workflow for this compound analysis in soil samples.

References

Fenamidone Systemic Activity Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the systemic activity of the fungicide fenamidone through the use of adjuvants.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is an imidazole fungicide used to control Oomycete diseases, such as downy mildew and late blight, on a variety of crops.[1][2] It functions as a Quinone outside Inhibitor (QoI), targeting the mitochondrial cytochrome-bc1 complex in fungi.[1][2] This action inhibits mitochondrial respiration, ultimately depriving the fungal cells of energy and leading to their death.[3] this compound offers both protective and curative activity against susceptible pathogens.

Q2: What does "systemic activity" mean for a fungicide like this compound?

A2: Systemic activity refers to the ability of a fungicide to be absorbed by the plant and moved from the site of application to other tissues. Fungicides are broadly categorized based on their movement:

  • Contact (or Protectant): Remains on the plant surface and is effective only where applied.

  • Translaminar (or Locally Systemic): Penetrates the leaf tissue and can move from the upper to the lower leaf surface.

  • Systemic: Absorbed and translocated within the plant's vascular system (typically the xylem), allowing it to protect new growth that was not directly sprayed.

Enhancing this compound's systemic activity involves increasing its absorption into and subsequent movement within the plant.

Q3: What are adjuvants, and how can they enhance this compound's performance?

A3: An adjuvant is a non-pesticide substance added to a spray mixture to improve the performance of the active ingredient. They do not have fungicidal properties themselves but can modify the physical or chemical characteristics of the spray solution. For this compound, which has low aqueous solubility, adjuvants can be critical for improving efficacy by:

  • Improving Coverage: Surfactants reduce the surface tension of water droplets, allowing them to spread more evenly over a waxy leaf surface instead of beading up.

  • Enhancing Penetration: Certain oils and surfactants can help dissolve or bypass the waxy cuticle of the leaf, facilitating the uptake of this compound into the plant tissue.

  • Increasing Rainfastness: Stickers help the fungicide adhere to the leaf surface, preventing it from being washed off by rain or irrigation.

  • Reducing Spray Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried off-target by wind.

Q4: Which types of adjuvants are most effective for enhancing the systemic activity of a fungicide?

A4: To enhance systemic activity, the primary goal is to increase the amount of this compound that penetrates the leaf cuticle. The most effective adjuvants for this purpose are activator adjuvants, specifically penetrants:

  • Methylated Seed Oils (MSOs): These are highly effective penetrants, often more aggressive than standard crop oils. They are designed to improve the uptake of pesticides through the leaf cuticle.

  • Crop Oil Concentrates (COCs): A blend of petroleum-based oil and non-ionic surfactants, COCs improve penetration and reduce spray evaporation.

  • Organo-silicone Surfactants: These are superior spreading agents that can also enhance penetration, ensuring a larger surface area is available for absorption.

  • High Surfactant MSOs (HSMOs): These are specialized blends that combine the penetration power of MSO with a higher concentration of surfactants for improved spreading and coverage.

Section 2: Troubleshooting Guide

Q1: I am not observing the expected increase in disease control after adding an adjuvant to my this compound solution. What are the potential causes?

A1: Several factors could be responsible for poor performance:

  • Incorrect Adjuvant Type: You may be using a spreader or sticker when a penetrant (like an MSO or COC) is needed to facilitate entry into the leaf. Systemic activity requires penetration, not just surface coverage.

  • Sub-optimal Adjuvant Concentration: Each adjuvant has an optimal concentration range. Using too little may not provide any benefit, while using too much can lead to phytotoxicity without further increasing efficacy. Always start with the manufacturer's recommended rate.

  • Environmental Conditions: High temperatures and low humidity can cause rapid droplet evaporation, reducing the time available for the fungicide to penetrate the leaf. Conversely, heavy rainfall shortly after application can wash the product off before it is absorbed, unless an effective sticker is used.

  • Application Coverage: Even with adjuvants, poor application technique (e.g., incorrect nozzle type, low spray volume) can result in inadequate coverage, leaving parts of the plant unprotected.

  • Fungal Resistance: The target pathogen population may have developed resistance to QoI fungicides like this compound. An adjuvant can improve uptake, but it cannot overcome target-site resistance.

  • Water Quality: The pH and hardness of the water used in the spray tank can affect the stability and efficacy of some pesticides.

Q2: I've observed signs of phytotoxicity (e.g., leaf burn, spotting, stunting) on my plants after applying a this compound and adjuvant mixture. Why is this happening?

A2: Phytotoxicity is a common concern when using penetrant adjuvants. Potential causes include:

  • Aggressive Adjuvant: Methylated Seed Oils (MSOs) are more aggressive penetrants than Crop Oil Concentrates (COCs) and can be more likely to cause crop injury, especially on sensitive plants or new growth.

  • High Concentration: Exceeding the recommended adjuvant rate is a primary cause of phytotoxicity.

  • Environmental Stress: Applying treatments to plants that are already under stress from drought, heat, or nutrient deficiency increases the risk of injury.

  • Tank Mixing: Combining this compound and an adjuvant with other pesticides or foliar fertilizers can sometimes result in a mixture that is phytotoxic. Always perform a jar test for physical compatibility and test the mixture on a small batch of plants before widespread application.

Q3: My tank mixture is separating, forming clumps, or clogging my sprayer nozzles. What should I do?

A3: This indicates a physical incompatibility between the products in your tank mix.

  • Check the Mixing Order: There is a standard order for adding products to a spray tank to ensure they mix properly. A common sequence is: 1) Fill tank 1/2 with water and begin agitation, 2) Add water conditioning agents, 3) Add water-soluble bags, wettable powders (WP), and water-dispersible granules (WDG), 4) Add liquid flowables (F/FL) and suspension concentrates (SC), 5) Add emulsifiable concentrates (EC), 6) Add solutions (S) and soluble powders (SP), 7) Add adjuvants (like COCs or MSOs) last.

  • Perform a Jar Test: Before mixing a large batch, always conduct a jar test. Add the components to a clear glass jar in the same proportion and order you would use in the spray tank. Shake the jar and let it sit for 15-30 minutes. If you see separation, layers, or precipitates, the mixture is incompatible.

  • Ensure Adequate Agitation: Continuous agitation is crucial to keep components suspended and evenly distributed in the tank.

Section 3: Data Presentation

Table 1: Illustrative Efficacy of this compound in Combination with Different Adjuvant Types against a Model Oomycete (e.g., Phytophthora infestans) in an In Vitro Assay.

TreatmentAdjuvant TypeAdjuvant Concentration (% v/v)EC₅₀ of this compound (µg/mL)Efficacy Fold Increase (vs. This compound alone)
This compound AloneNoneN/A0.451.0
This compound + NISNon-Ionic Surfactant0.25%0.381.2
This compound + COCCrop Oil Concentrate1.0%0.212.1
This compound + MSOMethylated Seed Oil1.0%0.153.0
This compound + OSOrgano-silicone0.15%0.291.6

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. A lower EC₅₀ value indicates higher efficacy. Data are hypothetical and for illustrative purposes.

Table 2: General Characteristics and Primary Functions of Common Adjuvant Classes.

Adjuvant ClassPrimary Function(s)Typical Use RatePotential for Phytotoxicity
Non-Ionic Surfactant (NIS) Spreading, Wetting0.1% - 0.5% v/vLow
Crop Oil Concentrate (COC) Penetration, Spreading, Reduced Evaporation0.5% - 2.0% v/vModerate
Methylated Seed Oil (MSO) Enhanced Penetration0.5% - 1.5% v/vModerate to High
Organo-silicone Surfactants Superior Spreading ("Super-wetting"), some Penetration0.05% - 0.2% v/vLow to Moderate
Stickers Adhesion, RainfastnessVaries by productLow
Drift Control Agents Increase Droplet SizeVaries by productLow

Section 4: Experimental Protocols & Visualizations

Experimental Protocols

Protocol 1: In Vitro Evaluation of Adjuvant Impact on this compound Efficacy using an Amended Agar Medium Method

This protocol is adapted from standard fungicide sensitivity assays.

  • Materials: this compound stock solution (in a suitable solvent like DMSO), selected adjuvants, sterile molten agar medium appropriate for the target oomycete (e.g., Rye A agar for Phytophthora), sterile petri dishes, mycelial plugs from an actively growing culture of the target pathogen.

  • Preparation of Fungicide-Adjuvant Plates: a. Calculate the volumes of this compound stock and adjuvant needed to achieve a range of final concentrations in the agar (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL of this compound). The adjuvant concentration should be kept constant based on a representative field dilution. b. Add the calculated amounts of this compound and adjuvant to separate sterile, empty petri dishes. Create control sets: medium only, medium + adjuvant only, and medium + this compound only. c. Pour 20 mL of molten agar (cooled to ~45-50°C) into each dish and swirl immediately to ensure thorough mixing. Allow plates to solidify. Prepare 3-4 replicate plates per treatment.

  • Inoculation: a. Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of an active pathogen culture. b. Place one plug, mycelium-side down, in the center of each prepared plate.

  • Incubation & Data Collection: a. Incubate the plates in the dark at the optimal temperature for the pathogen (e.g., 20°C). b. After a set period (e.g., 5-7 days), when the mycelium on the control plates has grown substantially, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: a. Calculate the average colony diameter for each treatment. b. Determine the percent inhibition of mycelial growth relative to the control (or adjuvant-only control). c. Use probit analysis or non-linear regression to calculate the EC₅₀ value for each this compound-adjuvant combination. Compare these values to determine the relative enhancement provided by each adjuvant.

Protocol 2: Greenhouse Assay for Systemic Activity and Phytotoxicity

  • Plant Propagation: Grow host plants (e.g., tomato or potato seedlings) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

  • Treatment Application: a. Prepare spray solutions of this compound with and without the test adjuvants at their recommended field rates. Include a water-only control. b. To test for systemic activity, carefully cover two upper, newly developed leaves on each plant with plastic bags. c. Spray the lower leaves of the plants to the point of runoff. d. For phytotoxicity assessment, spray a separate group of whole plants with each mixture.

  • Inoculation: a. 24-48 hours after the spray application, remove the protective bags from the upper leaves. b. Inoculate these previously unsprayed upper leaves with a spore suspension of the target pathogen.

  • Incubation & Assessment: a. Move plants to a high-humidity environment conducive to disease development. b. After 7-10 days, assess disease severity on the inoculated leaves (e.g., percentage of leaf area infected). c. Simultaneously, assess the whole-plant spray group for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the water-only control.

  • Data Analysis: Compare the disease severity on the upper leaves of plants treated with this compound + adjuvant vs. This compound alone. A significant reduction in disease on the unsprayed leaves indicates enhanced systemic translocation of the fungicide.

Visualizations

Fenamidone_MoA cluster_etc Mitochondrial Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Cyt_c No_ATP ATP Production Ceases Q_pool Quinone Pool Q_pool->Complex_III e- Q_pool->Complex_III This compound This compound (QoI Fungicide) Complex_IV Complex IV Cyt_c->Complex_IV e- Cyt_c->Complex_IV Block Inhibition of Electron Transfer This compound->Block Block->Complex_III Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: this compound's mode of action as a QoI fungicide, inhibiting Complex III of the mitochondrial ETC.

Adjuvant_Workflow start Hypothesis: Adjuvant X enhances This compound systemic activity lab Phase 1: In Vitro Screening (Amended Agar Assay) - Determine EC₅₀ values - Rank adjuvant candidates start->lab Select Adjuvants (MSO, COC, NIS, etc.) greenhouse Phase 2: Greenhouse Trial - Assess systemic movement - Evaluate phytotoxicity - Confirm top candidates lab->greenhouse Promising candidates (lowest EC₅₀) field Phase 3: Field Trial - Evaluate efficacy under real-world conditions - Dose-response testing greenhouse->field Effective & non-phytotoxic candidates analysis Data Analysis & Conclusion field->analysis Troubleshooting_Logic start Issue: Poor Disease Control q1 Was application coverage uniform and thorough? start->q1 s1 Solution: - Check nozzles & pressure - Adjust spray volume - Optimize technique q1->s1 No q2 Was the correct adjuvant type used (penetrant)? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: - Switch to MSO or COC for systemic uptake q2->s2 No q3 Was a jar test performed? Is the mix compatible? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: - Perform jar test - Check mixing order - Ensure agitation q3->s3 No q4 Could pathogen resistance to QoI fungicides be a factor? q3->q4 Yes a3_yes Yes a3_no No s4 Action: - Test pathogen sensitivity - Rotate fungicide MoA q4->s4 Consider This Possibility

References

Validation & Comparative

A Comparative Analysis of Fenamidone and Other Quinone Outside Inhibitor (QoI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of fenamidone with other commercially significant Quinone outside Inhibitor (QoI) fungicides. The information presented is curated from various experimental studies to aid in research and development efforts within the field of agricultural science.

Introduction to QoI Fungicides

Quinone outside Inhibitors (QoIs) are a critical class of fungicides that target mitochondrial respiration in pathogenic fungi. They act by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death. This mode of action is highly specific, making QoI fungicides effective against a broad spectrum of fungal pathogens. However, this single-site action also makes them prone to the development of resistance.

This compound, a member of the imidazolinone chemical group, is a prominent QoI fungicide. Other widely used QoI fungicides include the strobilurin class, such as azoxystrobin, pyraclostrobin, and trifloxystrobin. While sharing the same primary mode of action, these fungicides exhibit differences in their chemical structure, spectrum of activity, and physicochemical properties, which can influence their performance in the field.

Comparative Efficacy

The efficacy of this compound and other QoI fungicides has been evaluated against a range of economically important plant pathogens. The following tables summarize key performance data from various studies.

In Vitro Efficacy: Mycelial Growth Inhibition (EC₅₀ values)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting. Lower EC₅₀ values indicate higher antifungal activity.

FungicidePathogenEC₅₀ (µg/mL)Reference
This compound Alternaria solani (Wild Type)0.04[1]
Alternaria solani (F129L Mutant)0.05[1]
Plasmopara viticola (QoI-Sensitive)< 0.3[2]
Plasmopara viticola (G143A Mutant)> 100[2]
Azoxystrobin Alternaria solani (Wild Type)0.02[1]
Alternaria solani (F129L Mutant)2.87
Plasmopara viticola (QoI-Sensitive)< 0.3
Plasmopara viticola (G143A Mutant)> 100
Pyraclostrobin Alternaria solani (Wild Type)0.01
Alternaria solani (F129L Mutant)1.98
Trifloxystrobin Alternaria solani (Wild Type)0.03
Alternaria solani (F129L Mutant)0.04

Note: The F129L and G143A mutations in the cytochrome b gene are known to confer resistance to certain QoI fungicides.

In Vivo Efficacy: Disease Control

Field and greenhouse trials provide data on the practical effectiveness of these fungicides in controlling plant diseases.

Table 1: Control of Early Blight (Alternaria solani) on Potato

FungicideApplication Rate (g a.i./ha)Disease Control (%) - Wild Type PopulationDisease Control (%) - F129L Mutant Population
This compound 1258582
Azoxystrobin 1409050
Pyraclostrobin 1128845
Trifloxystrobin 888078

Table 2: Control of Downy Mildew (Plasmopara viticola) on Grapes

TreatmentApplication RateDisease Severity Reduction (%)Reference
This compound + Mancozeb1.5 kg/ha >79.5
Untreated Control-0

Table 3: Control of Downy Mildew (Sclerospora graminicola) on Pearl Millet

FungicideTreatmentDisease Protection (%)
Azoxystrobin Seed treatment + Foliar spray93
Kresoxim-methyl Seed treatment + Foliar spray82
Trifloxystrobin Seed treatment + Foliar spray62
Untreated Control-0

Mode of Action and Resistance

The primary mechanism of action for all QoI fungicides is the inhibition of the cytochrome bc1 complex. However, the development of resistance, most commonly through the G143A mutation in the cytochrome b gene, can significantly impact their efficacy. Notably, this compound's efficacy against Alternaria solani with the F129L mutation was less affected compared to azoxystrobin and pyraclostrobin, suggesting potential differences in their interaction with the mutated target site.

Experimental Protocols

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This in vitro assay is used to determine the EC₅₀ values of fungicides.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a solvent (e.g., sterile distilled water or dimethyl sulfoxide) to create a stock solution. Serial dilutions of the fungicide are then added to the molten agar to achieve the desired final concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal colony and placed in the center of each fungicide-amended and control petri dish.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100 The EC₅₀ value is then determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit or log-logistic regression analysis.

Spore Germination Inhibition Assay

This assay assesses the effect of fungicides on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a sporulating fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted using a hemocytometer.

  • Treatment Application: The spore suspension is mixed with various concentrations of the test fungicide in a suitable liquid medium or on a solid medium like water agar. A control with no fungicide is included.

  • Incubation: The treated spore suspensions are incubated under conditions conducive to germination (e.g., specific temperature and light/dark cycle) for a defined period (e.g., 6-24 hours).

  • Assessment: A minimum of 100 spores per replicate are observed under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Data Analysis: The percentage of germination inhibition is calculated, and the EC₅₀ value is determined as described for the mycelial growth assay.

Detached Leaf Assay for Phytophthora infestans

This in vivo assay evaluates fungicide efficacy on living plant tissue.

  • Leaf Collection and Preparation: Healthy, fully expanded leaves are detached from potato or tomato plants. The leaves are washed and placed abaxial (lower) side up in a humid chamber (e.g., a petri dish with moist filter paper).

  • Fungicide Application: The leaves are sprayed with different concentrations of the test fungicide until runoff. Control leaves are sprayed with water. The leaves are allowed to dry before inoculation.

  • Inoculation: A droplet of a zoospore suspension of P. infestans (e.g., 5 x 10⁴ zoospores/mL) is placed on the center of each leaf disc.

  • Incubation: The humid chambers are incubated at a suitable temperature (e.g., 18-20°C) with a photoperiod (e.g., 16 hours light/8 hours dark).

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), the lesion diameter or the percentage of the leaf area covered by lesions is measured. The percentage of disease control is then calculated relative to the untreated control.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Respiration

QoI_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces QoI QoI Fungicides (this compound, Strobilurins) QoI->Inhibition

Caption: Inhibition of the cytochrome bc1 complex by QoI fungicides.

Experimental Workflow: In Vitro Mycelial Growth Inhibition Assay

Mycelial_Growth_Assay Start Start Media_Prep Prepare Culture Medium (e.g., PDA) Start->Media_Prep Fungicide_Prep Prepare Fungicide Stock and Serial Dilutions Start->Fungicide_Prep Poisoned_Media Incorporate Fungicide into Molten Medium Media_Prep->Poisoned_Media Fungicide_Prep->Poisoned_Media Pour_Plates Pour into Petri Dishes and Solidify Poisoned_Media->Pour_Plates Inoculation Inoculate with Fungal Mycelial Plug Pour_Plates->Inoculation Incubation Incubate at Controlled Temperature and Time Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition and EC50 Value Measurement->Calculation End End Calculation->End

Caption: Workflow for the poisoned food technique.

Conclusion

This compound and strobilurin fungicides are potent inhibitors of fungal respiration, offering broad-spectrum disease control. While they share a common mode of action, their performance can vary depending on the target pathogen and the presence of resistance mutations. The data presented here indicates that while azoxystrobin and pyraclostrobin may show slightly higher intrinsic activity against wild-type strains of some pathogens, this compound and trifloxystrobin can exhibit better performance against certain resistant genotypes. This highlights the importance of understanding the specific pathogen population and resistance profile when selecting a QoI fungicide for disease management. The choice of fungicide should be guided by integrated pest management (IPM) principles, including the rotation of fungicides with different modes of action to mitigate the development of resistance.

References

validating the efficacy of fenamidone against metalaxyl-resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fenamidone and metalaxyl, focusing on the efficacy of this compound against metalaxyl-resistant strains of Oomycetes, such as Phytophthora species. This analysis is supported by experimental data on their distinct mechanisms of action and provides detailed protocols for comparative evaluation.

The emergence of fungicide resistance is a critical challenge in the management of Oomycete pathogens, which cause devastating diseases in many crops. Metalaxyl, a phenylamide fungicide, has long been a staple in controlling these pathogens, but its extensive use has led to the selection of resistant strains. This guide validates the efficacy of this compound, a quinone outside inhibitor (QoI), as a viable alternative for managing metalaxyl-resistant Oomycetes.

Comparative Efficacy and Resistance Profile

Metalaxyl targets RNA polymerase I, inhibiting ribosomal RNA synthesis in Oomycetes.[1] Resistance to metalaxyl is well-documented and is often associated with mutations in the gene encoding this enzyme. In contrast, this compound acts on a different cellular process, inhibiting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[2][3]

The Fungicide Resistance Action Committee (FRAC) classifies metalaxyl in Group 4 and this compound in Group 11, indicating distinct modes of action and no expected cross-resistance.[2][4] This is a crucial factor for effective fungicide resistance management strategies, which rely on the rotation or combination of fungicides with different target sites.

Experimental data highlights the significant loss of efficacy of metalaxyl against resistant strains. For example, in studies with Phytophthora capsici, the mean effective concentration required to inhibit 50% of growth (EC50) for metalaxyl-sensitive isolates was 0.568 µg/ml, whereas for resistant isolates, this value increased dramatically to 366.5 µg/ml. Similarly, research on Phytophthora cactorum has identified metalaxyl-resistant isolates with EC50 values exceeding 4,000 µg/mL.

While direct comparative studies providing EC50 values for this compound on the same metalaxyl-resistant strains are limited, the distinct mechanisms of action strongly support this compound's role as an effective alternative. One study evaluating seven different fungicides against P. cactorum found that this compound did not significantly inhibit mycelial growth in vitro, whereas metalaxyl was effective against sensitive isolates. It is important to note that the efficacy of a fungicide can be influenced by the specific pathogen, the life stage being targeted, and the experimental conditions. Therefore, this compound's utility in a resistance management program is primarily based on its different mode of action, which allows it to control pathogens that are no longer susceptible to metalaxyl.

Quantitative Data Summary
FungicideTarget PathogenStrain SensitivityMean EC50 (µg/ml)FRAC CodeMechanism of Action
Metalaxyl (Mefenoxam)Phytophthora capsiciSensitive0.5684RNA Polymerase I inhibitor
Metalaxyl (Mefenoxam)Phytophthora capsiciResistant366.54RNA Polymerase I inhibitor
MetalaxylPhytophthora cactorumResistant>4,0004RNA Polymerase I inhibitor
This compoundPhytophthora spp.Not ApplicableData not available for direct comparison on resistant strains11Quinone outside Inhibitor (Complex III)

Experimental Protocols

In Vitro Fungicide Sensitivity Testing (Amended Agar Method)

This protocol is a standard method for determining the EC50 value of a fungicide against a pathogen.

  • Media Preparation: Prepare a suitable growth medium for the target Oomycete (e.g., V8 juice agar or cornmeal agar). After autoclaving and cooling to approximately 50-55°C, amend the medium with the desired concentrations of the fungicide. The fungicide should be dissolved in a suitable solvent (e.g., acetone or ethanol) to create a stock solution, which is then added to the molten agar. A control medium with the solvent alone should also be prepared.

  • Fungicide Concentrations: A series of concentrations should be tested to determine the dose-response curve. For metalaxyl, concentrations could range from 0.1 to 1000 µg/ml, while for this compound, a similar range can be used for initial screening.

  • Inoculation: From an actively growing culture of the Oomycete, take a mycelial plug (e.g., 5 mm in diameter) from the edge of the colony. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 20-25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 5-7 days), or when the mycelial growth on the control plate has reached a predetermined diameter, measure the colony diameter on all plates.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Growth Medium amend_media Amend Media with Fungicides prep_media->amend_media prep_fungicide Prepare Fungicide Stock Solutions prep_fungicide->amend_media inoculate Inoculate Plates with Pathogen amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Mycelial Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50

Caption: Experimental workflow for fungicide sensitivity testing.

signaling_pathways cluster_metalaxyl Metalaxyl (FRAC 4) cluster_this compound This compound (FRAC 11) metalaxyl Metalaxyl rna_pol RNA Polymerase I metalaxyl->rna_pol Inhibits rrna rRNA Synthesis rna_pol->rrna protein_synthesis Protein Synthesis rrna->protein_synthesis growth_inhibition_m Growth Inhibition protein_synthesis->growth_inhibition_m This compound This compound complex_iii Mitochondrial Complex III (Qo site) This compound->complex_iii Inhibits electron_transport Electron Transport Chain complex_iii->electron_transport atp_production ATP Production electron_transport->atp_production growth_inhibition_f Growth Inhibition atp_production->growth_inhibition_f

Caption: Cellular targets of Metalaxyl and this compound.

References

A Comparative Analysis of Fenamidone and Cyazofamid for the Control of Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the performance, mechanisms, and experimental evaluation of two key fungicides for managing Phytophthora infestans.

This guide provides a detailed comparison of the fungicides fenamidone and cyazofamid, focusing on their efficacy in controlling late blight, a devastating disease of potatoes and tomatoes caused by the oomycete pathogen Phytophthora infestans. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and crop protection, offering a synthesis of available experimental data, detailed methodologies, and an exploration of their respective modes of action.

Executive Summary

This compound and cyazofamid are both highly effective fungicides used in the management of late blight. They act by inhibiting mitochondrial respiration in the pathogen, but at different sites within the electron transport chain, placing them in distinct FRAC (Fungicide Resistance Action Committee) groups. This difference in their mode of action is a critical consideration for resistance management strategies. While both fungicides are reported to provide excellent control of late blight, their performance can be influenced by environmental factors such as rainfall.

Comparative Performance Data

Quantitative data on the efficacy of this compound and cyazofamid against Phytophthora infestans is available from various studies. However, direct head-to-head comparisons in the same field trial are limited in the public literature. The following tables summarize available data, noting that direct comparison between studies should be made with caution due to varying experimental conditions.

Table 1: In Vitro Efficacy (EC50) Against Phytophthora infestans

FungicideFRAC GroupMode of ActionEC50 (µg/mL)Reference(s)
Cyazofamid21Quinone inside Inhibitor (QiI)0.008 - 0.2[1]
This compound11Quinone outside Inhibitor (QoI)Data not available for direct comparison against P. infestans in retrieved literature.

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the pathogen's growth in vitro. Lower values indicate higher potency.

Table 2: Field and Tunnel Trial Efficacy for Late Blight Control

Fungicide/MixtureExperimental SettingKey Efficacy MetricResultReference(s)
Cyazofamid (as Ranman)Tunnel ExperimentAmong top 3 most effective fungicidesProvided effective control of P. infestans on potatoes.
This compound + MancozebNot SpecifiedPercent Control68% control of late blight.[2]
CyazofamidNot SpecifiedGeneral EfficacyReported to provide excellent control of late blight in the field.[2]

Table 3: Influence of Simulated Rainfall on Fungicide Efficacy

FungicideEfficacy after 30 min with Simulated RainEfficacy after 2 hours with Simulated RainKey Finding
CyazofamidIntermediate efficacyEffectiveShowed better rainfastness over time.
This compoundIntermediate efficacySignificantly reduced controlDemonstrated lower rainfastness compared to cyazofamid.

Mode of Action: Targeting Mitochondrial Respiration

Both this compound and cyazofamid disrupt the production of ATP, the primary energy currency of the cell, by targeting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain of Phytophthora infestans. However, they bind to different sites on this complex.

  • This compound is a Quinone outside Inhibitor (QoI) , belonging to FRAC Group 11. It binds to the Qo site of the cytochrome bc1 complex, blocking the oxidation of ubiquinol.

  • Cyazofamid is a Quinone inside Inhibitor (QiI) , belonging to FRAC Group 21. It binds to the Qi site of the cytochrome bc1 complex, inhibiting the reduction of ubiquinone.

This difference in binding sites means there is no cross-resistance between the two fungicide groups, making them valuable rotation partners in a resistance management program.

G Mitochondrial Respiration Inhibition by this compound and Cyazofamid cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound (QoI - FRAC 11) This compound->ComplexIII Inhibits Qo site Cyazofamid Cyazofamid (QiI - FRAC 21) Cyazofamid->ComplexIII Inhibits Qi site

Mechanism of action for this compound and Cyazofamid.

Experimental Protocols

To ensure the generation of reliable and comparable data for fungicide efficacy, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of fungicides against late blight.

Field Trial Protocol for Efficacy Evaluation

This protocol outlines a standard procedure for conducting field trials to assess the performance of fungicides in controlling potato late blight under natural infection conditions.

  • Experimental Design:

    • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

    • Plot Size: Individual plots should be of a standard size, for example, 3 meters by 2 meters, with border rows to minimize spray drift between plots.[3]

    • Planting: Use a potato cultivar susceptible to late blight (e.g., 'Kufri Jyoti') to ensure adequate disease pressure.[3] Planting density should be consistent across all plots (e.g., 60 cm x 30 cm spacing).

  • Fungicide Application:

    • Treatments: Include an untreated control, a standard reference fungicide, and the experimental treatments (this compound and cyazofamid) at recommended label rates.

    • Application Method: Use a calibrated sprayer (e.g., CO2-powered backpack sprayer) to ensure uniform coverage. The spray volume should be standardized (e.g., 30 gallons per minute at 40 psi).

    • Timing: Initiate fungicide applications prior to disease onset or at the first sign of disease, and continue at regular intervals (e.g., 7-10 days) throughout the growing season, depending on disease pressure and weather conditions.

  • Data Collection:

    • Disease Assessment: Visually assess disease severity on a regular basis (e.g., weekly) using a standardized rating scale (e.g., 0-100% leaf area affected or a 1-9 scale).

    • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity data to provide a quantitative summary of the epidemic's development over time.

    • Yield: At the end of the season, harvest tubers from the central rows of each plot and measure the total and marketable yield.

Detached Leaf Assay Protocol

The detached leaf assay is a valuable in vitro method for the rapid screening of fungicide efficacy and for determining EC50 values.

  • Plant Material:

    • Collect healthy, fully expanded leaves from greenhouse-grown potato plants of a susceptible cultivar.

  • Inoculum Preparation:

    • Culture P. infestans on a suitable medium (e.g., rye agar) at 18°C in the dark.

    • Prepare a zoospore suspension by flooding the culture plates with cold, sterile distilled water and incubating at 4°C for 2-3 hours to stimulate zoospore release.

    • Adjust the zoospore concentration to a standard level (e.g., 5 x 10^4 zoospores/mL) using a hemocytometer.

  • Fungicide Treatment and Inoculation:

    • Prepare serial dilutions of the test fungicides (this compound and cyazofamid).

    • Apply the fungicide solutions to the detached leaves or leaf discs.

    • After the fungicide has dried, inoculate the abaxial (lower) surface of each leaf or leaf disc with a droplet (e.g., 10 µL) of the zoospore suspension.

  • Incubation and Assessment:

    • Incubate the treated and inoculated leaves in a humid chamber at approximately 18-20°C with a photoperiod.

    • After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area affected.

    • Calculate the EC50 value by plotting the log of the fungicide concentration against the inhibition of lesion development.

G Comparative Experimental Workflow for Fungicide Efficacy cluster_FieldTrial Field Trial cluster_LabAssay Detached Leaf Assay FT_Design 1. Experimental Design (RCBD, Susceptible Cultivar) FT_Application 2. Fungicide Application (this compound, Cyazofamid, Control) FT_Design->FT_Application FT_Assessment 3. Disease Assessment (Severity, AUDPC) FT_Application->FT_Assessment FT_Yield 4. Yield Measurement FT_Assessment->FT_Yield End End FT_Yield->End LA_Preparation 1. Leaf & Inoculum Preparation LA_Treatment 2. Fungicide Treatment (Serial Dilutions) LA_Preparation->LA_Treatment LA_Inoculation 3. Inoculation with P. infestans LA_Treatment->LA_Inoculation LA_Assessment 4. Incubation & Assessment (Lesion Size, EC50 Calculation) LA_Inoculation->LA_Assessment LA_Assessment->End Start Start Start->FT_Design Start->LA_Preparation

Workflow for comparing fungicide efficacy.

Conclusion

Both this compound and cyazofamid are potent fungicides for the control of late blight, with their primary difference lying in their specific binding sites within the mitochondrial respiratory chain. This makes them excellent candidates for rotation or mixture strategies to mitigate the development of fungicide resistance. While both demonstrate high levels of efficacy, cyazofamid appears to have an advantage in terms of rainfastness. For researchers and professionals in the field, the choice between these fungicides, or their integration into a broader management program, will depend on specific field conditions, disease pressure, and the need to manage fungicide resistance effectively. Further direct comparative studies under a range of environmental conditions would be beneficial to refine their optimal use recommendations.

References

Cross-Resistance Between Fenamidone and Azoxystrobin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of fenamidone and azoxystrobin, two prominent fungicides, with a focus on the critical issue of cross-resistance. Experimental data from peer-reviewed studies are presented to support the analysis, alongside detailed methodologies for key experiments to aid in research and development.

Mechanism of Action and the Basis of Cross-Resistance

This compound and azoxystrobin both belong to the Quinone outside Inhibitor (QoI) class of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[1] Their fungicidal activity stems from the inhibition of mitochondrial respiration in fungi.[2] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][3] This binding action blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.[4]

Due to this identical target site, there is a high potential for cross-resistance between this compound and azoxystrobin. This means that a fungal pathogen resistant to one of these fungicides is likely to be resistant to the other. The primary mechanism underlying this resistance is a mutation in the cytochrome b gene (cytb), which encodes for the protein that forms the Qo binding site. The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A).

Quantitative Comparison of Fungicide Sensitivity

The following table summarizes the 50% effective concentration (EC50) values for this compound and azoxystrobin against both sensitive and resistant isolates of the fungal pathogen Corynespora cassiicola, the causal agent of target spot in tomato. Lower EC50 values indicate higher sensitivity to the fungicide. The data clearly demonstrates that isolates with resistance to one QoI fungicide exhibit significantly reduced sensitivity to the other.

Fungal Isolate StatusFungicideMean EC50 (µg/mL)Range of EC50 (µg/mL)
SensitiveAzoxystrobin7.110.22 - 36.7
SensitiveThis compound13.03.86 - 36.0
ResistantAzoxystrobin>100>100
ResistantThis compound>100>100

Data sourced from MacKenzie et al. (2020).

Experimental Protocols

Determination of EC50 Values via Mycelial Growth Inhibition Assay

This protocol outlines the methodology used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with the desired concentrations of the fungicide (e.g., azoxystrobin or this compound). A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. The same concentration of the solvent should be added to the control plates. For QoI fungicides, it is also common to add salicylhydroxamic acid (SHAM) to the media to block the alternative oxidase (AOX) pathway, which can be an alternative respiratory pathway for some fungi.

  • Inoculation: Take mycelial plugs from the leading edge of an actively growing fungal colony on a non-amended PDA plate using a sterile cork borer. Place one plug in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungal species being tested (e.g., 25°C).

  • Data Collection: After a set incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plates. The EC50 value is then determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration using appropriate statistical software.

Molecular Characterization of Resistance: Cytochrome b Gene Sequencing

This protocol describes the process of identifying mutations in the cytochrome b gene that confer resistance to QoI fungicides.

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercially available DNA extraction kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: Amplify a fragment of the cytochrome b gene using specific primers designed to flank the regions where resistance-conferring mutations (such as G143A and F129L) are known to occur.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture.

  • DNA Sequencing: Sequence the purified PCR product using a DNA sequencing service.

  • Sequence Analysis: Align the obtained DNA sequence with a reference wild-type cytochrome b gene sequence from a sensitive isolate. Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes to determine the presence of resistance-conferring mutations.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of QoI fungicide action and a typical experimental workflow for cross-resistance studies.

QoI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_QoI QoI Fungicide Action ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- H_out H+ ComplexI->H_out ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->H_out ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- H_in H+ H_out->ATP_Synthase QoI This compound or Azoxystrobin Qo_site Qo Site QoI->Qo_site Binds and Inhibits

Caption: Mechanism of QoI fungicide action.

Cross_Resistance_Workflow cluster_this compound This compound Sensitivity cluster_azoxystrobin Azoxystrobin Sensitivity start Start: Fungal Isolate Collection culture Pure Culture Establishment start->culture split1 culture->split1 ec50 EC50 Determination (Mycelial Growth Assay) split1->ec50 dna_extraction Genomic DNA Extraction split1->dna_extraction ec50_fen EC50 for this compound ec50->ec50_fen ec50_azo EC50 for Azoxystrobin ec50->ec50_azo pcr Cytochrome b Gene PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Detection) sequencing->analysis data_integration Data Integration and Analysis analysis->data_integration end Conclusion on Cross-Resistance data_integration->end ec50_fen->data_integration ec50_azo->data_integration

References

Synergistic Effects of Fenamidone with Other Fungicidal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone, a quinone outside inhibitor (QoI) fungicide, is a potent inhibitor of mitochondrial respiration in fungi, specifically targeting Complex III of the electron transport chain. To enhance its efficacy, broaden its spectrum of activity, and manage the development of resistance, this compound is often formulated in combination with other fungicidal compounds. This guide provides a comparative analysis of the synergistic effects of this compound with key fungicidal partners, supported by available experimental data. We will delve into the modes of action, present in-vitro and in-vivo efficacy data, and provide detailed experimental protocols for assessing fungicidal synergy.

I. Mechanisms of Action: The Basis for Synergy

The synergistic potential of fungicide combinations often arises from the distinct yet complementary modes of action of the partner compounds.

  • This compound: As a QoI fungicide, this compound binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

  • Mancozeb: This fungicide has a multi-site mode of action.[1] It is a dithiocarbamate that acts as a non-specific thiol reactant, interfering with numerous enzymes and biochemical pathways within the fungal cell, including respiration.[1][2] Its multi-site nature significantly reduces the risk of resistance development.[1][2]

  • Fosetyl-Al: Unlike fungicides that act directly on the pathogen, fosetyl-Al has an indirect mode of action. It is a systemic fungicide that is rapidly absorbed and translocated throughout the plant. Its primary mechanism is the stimulation of the plant's natural defense systems, including the production of phytoalexins and other defense-related compounds.

The combination of this compound's specific, targeted action with the broad, multi-site activity of mancozeb or the host-defense-inducing properties of fosetyl-Al creates a multi-pronged attack on fungal pathogens, which can lead to synergistic effects.

II. Comparative Efficacy: In-Vitro and Field Data

In-Vitro Efficacy against Plasmopara viticola

An in-vitro study on the bioefficacy of various fungicides against Plasmopara viticola, the causal agent of grapevine downy mildew, provides valuable data on the inhibitory effects of a this compound + mancozeb combination.

Fungicide CombinationConcentration (ppm)Inhibition of Sporangial Germination (%)
This compound 10% + Mancozeb 50%100091.33
Famoxadone 16.6% + Cymoxanil 22.1%100095.00
Fluopicolide 4.44% + Fosetyl-Al 66.67%1000Not specified for sporangial germination

Data extracted from a study on the in-vitro bioassay of different fungicides against Plasmopara viticola.

Field Efficacy of this compound Combinations

Field trials provide real-world evidence of the enhanced performance of this compound combinations in controlling key agricultural diseases.

Fungicide CombinationTarget DiseaseCropEfficacy (% Disease Reduction)
This compound 10% + Mancozeb 50%Late Blight (Phytophthora infestans)Potato68
This compound 10% + Mancozeb 50%Downy Mildew (Plasmopara viticola)Grapes>79.5
This compound 4.44% + Fosetyl-Al 66.67%Downy Mildew (Plasmopara viticola)Grapes>84.5

Data compiled from studies on the control of late blight in potatoes and downy mildew in grapes.

III. Experimental Protocols

Checkerboard Assay for In-Vitro Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of this compound and a partner fungicide.

Materials:

  • This compound and partner fungicide stock solutions.

  • Appropriate fungal isolate and culture medium (e.g., Potato Dextrose Broth).

  • 96-well microtiter plates.

  • Spectrophotometer or visual assessment tools.

Procedure:

  • Preparation of Fungicide Dilutions:

    • Serially dilute this compound along the columns of the microtiter plate.

    • Serially dilute the partner fungicide down the rows of the plate.

    • Each well will contain a unique combination of concentrations of the two fungicides.

    • Include wells with each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include control wells with no fungicide (growth control) and medium only (sterility control).

  • Inoculation:

    • Prepare a standardized inoculum of the fungal isolate.

    • Add the inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the plates under appropriate conditions (temperature, humidity, duration) for the specific fungal pathogen.

  • Assessment of Growth Inhibition:

    • Determine the MIC of each fungicide alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by measuring absorbance.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each fungicide in a given well is calculated as: FIC = (MIC of fungicide in combination) / (MIC of fungicide alone)

    • The FIC Index for the combination is the sum of the individual FICs: FIC Index = FIC of this compound + FIC of Partner Fungicide.

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

IV. Signaling Pathways and Experimental Workflows

Diagrams of Fungal Inhibition and Plant Defense Activation

Fungal_Inhibition_Pathway cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Cell_Death Cell Death ComplexIII->Cell_Death Disruption leads to ATP ATP (Energy) ATP_Synthase->ATP Enzymes Various Cellular Enzymes (e.g., in Glycolysis, Respiration) Enzymes->Cell_Death Disruption leads to This compound This compound This compound->ComplexIII Inhibits Mancozeb Mancozeb Mancozeb->Enzymes Inhibits (Multi-site)

Direct inhibitory action of this compound and Mancozeb on a fungal cell.

Plant_Defense_Pathway cluster_plant_cell Plant Cell Signal_Recognition Signal Recognition Signal_Transduction Signal Transduction Cascade (e.g., MAPK pathway) Signal_Recognition->Signal_Transduction Defense_Gene_Expression Defense Gene Expression Signal_Transduction->Defense_Gene_Expression Phytoalexins Phytoalexin Production Defense_Gene_Expression->Phytoalexins PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense_Gene_Expression->PR_Proteins Systemic_Resistance Systemic Acquired Resistance (SAR) Phytoalexins->Systemic_Resistance PR_Proteins->Systemic_Resistance Fungal_Pathogen Fungal Pathogen Systemic_Resistance->Fungal_Pathogen Inhibits Fosetyl_Al Fosetyl-Al Fosetyl_Al->Signal_Recognition Stimulates

Indirect action of Fosetyl-Al via stimulation of plant defense mechanisms.

Experimental_Workflow start Start prep_fungicides Prepare Stock Solutions (this compound & Partner) start->prep_fungicides serial_dilution Perform Serial Dilutions in 96-well Plate prep_fungicides->serial_dilution checkerboard Create Checkerboard Concentration Matrix serial_dilution->checkerboard inoculate Inoculate Microplate checkerboard->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Determine MICs (Visual/Spectrophotometric) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Workflow for the checkerboard assay to determine fungicide synergy.

V. Conclusion

The combination of this compound with fungicides possessing different modes of action, such as the multi-site inhibitor mancozeb and the plant defense stimulator fosetyl-Al, presents a robust strategy for effective and sustainable disease management. While publicly available in-vitro studies with calculated synergy indices are limited, the existing in-vitro inhibition data and extensive field trial results strongly support the enhanced efficacy of these combinations. The distinct mechanisms of action suggest a high potential for synergistic interactions, which is crucial for broadening the spectrum of activity and mitigating the risk of fungicide resistance. Further research focusing on quantitative in-vitro synergy analysis would be invaluable for optimizing these combinations and fully elucidating the biochemical basis of their synergistic effects.

References

Fenamidone Performance Under Diverse Climatic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the fungicide fenamidone's performance across various climatic conditions, with a focus on its efficacy against Oomycete pathogens such as Phytophthora infestans (late blight) and downy mildews. This compound, a Quinone outside Inhibitor (QoI), disrupts the mitochondrial respiratory chain in fungi, a critical pathway for energy production. Its effectiveness, however, can be influenced by environmental factors like rainfall, and to a lesser extent, temperature and humidity. This document synthesizes available experimental data to compare this compound's performance with other common fungicides and provides detailed experimental protocols for further research.

Comparative Performance Analysis

This compound is frequently co-formulated with protectant fungicides like mancozeb to broaden its spectrum of activity and manage resistance. The following tables summarize the performance of this compound, often in combination with mancozeb, in comparison to other fungicides in controlling potato late blight.

Table 1: Efficacy of this compound + Mancozeb and Other Fungicides Against Potato Late Blight

Fungicide TreatmentApplication RateDisease Severity (%)Per Cent Disease ControlYield (t/ha)Reference
Untreated Control -94.04-7.80[1]
This compound 10% + Mancozeb 50% WG 1500 g/ha18.0080.8615.13[1]
Dimethomorph 50% WP Not Specified24.3674.0914.70[1]
Propamocarb 72.2% SL Not Specified30.1167.9813.20[1]
Mancozeb 75% WP Not Specified42.1855.1511.43[1]
Untreated Control -88.50-12.50
This compound 10% + Mancozeb 50% WG ('Sectin') 2 g/L18.6778.9021.09
Metalaxyl 8% + Mancozeb 64% WP ('Relaxyl') 2 g/L25.3371.3818.52
Propineb 70% WP ('Antracol') 2 g/L30.6765.3416.67
Mancozeb 75% WP ('Dithan M 45') 2 g/L35.3360.0815.28

Note: The efficacy of fungicides can vary based on disease pressure, application timing, and local environmental conditions.

Influence of Climatic Factors

Rainfall

Rainfall is a critical factor affecting the efficacy of foliar fungicides. Studies have shown that while this compound possesses some rainfastness, its performance is diminished by precipitation, particularly when it occurs shortly after application. Systemic and translaminar fungicides generally exhibit better rainfastness compared to contact fungicides like mancozeb.

A study on the effect of simulated rain on fungicides for potato late blight control found that the efficacy of this compound was significantly reduced when rain occurred up to 2 hours after application. However, increasing the drying time before a rain event generally improves the retention and absorption of the fungicide.

Temperature and Humidity

While specific quantitative data on this compound's performance across a wide range of temperatures and humidity levels is limited, the environmental conditions that favor the target pathogens offer indirect insights. Oomycete diseases like late blight and downy mildew thrive in cool, humid conditions. For instance, the optimal temperature for Phytophthora infestans sporulation and infection is typically between 15°C and 21°C with high relative humidity (>70%) or leaf wetness. It can be inferred that this compound would be most effective when applied preventatively in conditions conducive to disease development. One study noted that in hot and dry conditions, using larger droplets during application can help reduce the effects of evaporation.

Experimental Protocols

Field Trial for Fungicide Efficacy Evaluation against Potato Late Blight

This protocol outlines a typical field experiment to assess the efficacy of fungicides.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Typically 4 rows wide and 20 ft long, with the center two rows used for evaluation to minimize edge effects.

  • Planting: Use a susceptible potato cultivar (e.g., 'Kufri Jyoti', 'Shepody') to ensure adequate disease pressure.

2. Fungicide Application:

  • Timing: The first application is typically initiated upon the first appearance of disease symptoms or when weather conditions are favorable for disease development.

  • Frequency: Subsequent applications are generally made at 7 to 14-day intervals, depending on the fungicide's properties and disease pressure.

  • Method: Use a calibrated sprayer to ensure uniform coverage of the foliage.

3. Inoculation and Environmental Conditions:

  • Inoculation: In many trials, natural infection is relied upon. To ensure disease development, spreader rows of a highly susceptible variety can be planted around the trial area.

  • Environmental Control: In some studies, in-field sprinkler systems are used to maintain leaf wetness and create conditions conducive to late blight development.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity is visually assessed on foliage at regular intervals using a rating scale (e.g., 1-9 scale).

  • Area Under the Disease Progress Curve (AUDPC): This is calculated from the sequential disease severity ratings to provide a quantitative measure of disease development over time.

  • Yield Assessment: At the end of the growing season, tubers from the central rows of each plot are harvested, and the total and marketable yields are determined.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

In Vitro Bioassay for Fungicide Efficacy Screening

This protocol describes a laboratory-based method for high-throughput screening of fungicide efficacy against Oomycetes.

1. Culture Preparation:

  • Grow the target Oomycete pathogen (e.g., Phytophthora infestans, Pythium ultimum) on a suitable agar medium.

2. Fungicide Dilution Series:

  • Prepare a stock solution of the fungicide in a suitable solvent (e.g., water for water-soluble formulations).

  • Create a series of dilutions of the fungicide in the appropriate liquid or solid growth medium.

3. Multiwell Plate Assay:

  • Solid Media: Dispense the fungicide-amended agar into multiwell plates (e.g., 24-well plates). Inoculate the center of each well with a mycelial plug of the pathogen.

  • Liquid Media: Dispense the fungicide-amended liquid medium into microtiter plates (e.g., 96-well plates). Inoculate each well with a suspension of sporangia or zoospores.

  • Controls: Include wells with medium only (negative control) and medium with the solvent used for fungicide dilution (solvent control).

4. Incubation and Assessment:

  • Incubate the plates at the optimal temperature for pathogen growth in the dark.

  • Solid Media Assessment: Measure the colony diameter at regular intervals.

  • Liquid Media Assessment: Measure the optical density (OD) at a specific wavelength (e.g., 620 nm) to quantify mycelial growth.

5. Data Analysis:

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the concentration of the fungicide that inhibits growth by 50%).

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

This compound inhibits cellular respiration by targeting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. Specifically, it binds to the Quinone outside (Qo) site of cytochrome b, blocking the transfer of electrons from ubiquinol to cytochrome c1. This disruption halts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Fenamidone_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- (as QH2) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (ATP Production) Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_III Inhibits Qo site

Caption: this compound's inhibition of the mitochondrial respiratory chain.

Experimental Workflow for Field Trial Evaluation

The following diagram illustrates the logical flow of a field trial designed to evaluate the efficacy of this compound.

Field_Trial_Workflow A 1. Experimental Setup - Randomized Complete Block Design - Susceptible Potato Cultivar - Define Plot Sizes and Replicates B 2. Treatment Application - Apply this compound & Comparators - Untreated Control - Follow Predetermined Schedule A->B C 3. Disease Development - Natural Infection or Inoculation - Monitor Environmental Conditions (Temp, Humidity, Rainfall) B->C D 4. Data Collection - Regular Disease Severity Assessment - Record Climatic Data C->D E 5. Harvest - Measure Total and Marketable Yield D->E F 6. Data Analysis - Calculate AUDPC - Statistical Analysis (ANOVA) - Compare Treatments E->F G 7. Conclusion - Evaluate this compound Efficacy - Publish Findings F->G

Caption: Workflow for a field trial evaluating fungicide efficacy.

References

Validating Fenamidone's Target Site: A Comparative Guide to its Binding on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fenamidone's interaction with the cytochrome bc1 complex, contrasted with other key inhibitors. We present supporting experimental data, detailed protocols for binding site validation, and visual workflows to elucidate the methodologies and molecular interactions that underpin the efficacy and resistance profiles of this important class of fungicides.

This compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex, also known as complex III. Its efficacy stems from its ability to disrupt the electron transport chain, a fundamental process for cellular respiration in many pathogenic fungi.[1][2] Understanding the precise binding site and mechanism of action of this compound is paramount for the development of new, more effective inhibitors and for managing the emergence of resistance. This guide delves into the experimental validation of this compound's binding at the quinol oxidation (Qo) site of the cytochrome bc1 complex and compares its performance with other well-characterized inhibitors.

Comparative Analysis of Inhibitor Potency

The cytochrome bc1 complex offers two primary inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[2][3] this compound, along with strobilurins like azoxystrobin and other fungicides like famoxadone, belongs to the class of Qo inhibitors (QoIs).[4] In contrast, inhibitors such as antimycin A and cyazofamid target the Qi site.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and other selected inhibitors against the cytochrome bc1 complex from various organisms.

InhibitorTarget SiteOrganism/EnzymeIC50 (nM)Reference
This compound Qo Bos taurus (mitochondrial)low nM range
Rhodobacter sphaeroideslow nM range
AzoxystrobinQoRhodobacter sphaeroidesNot specified
CAL27 (human oral cancer cells)~1.1 µM (4.4 µg/mL)
SCC15 (human oral cancer cells)~1.9 µM (7.82 µg/mL)
FamoxadoneQoBos taurus (mitochondrial)93 - 418
Rhodobacter sphaeroides1.4
Antimycin AQiPorcine (mitochondrial)0.033
CyazofamidQiPorcine (mitochondrial)12,900

Impact of Resistance Mutations

The widespread use of QoI fungicides has led to the emergence of resistance in many fungal pathogens. The most common mechanism of resistance is a single point mutation in the cytochrome b gene (CYTB), which encodes a key subunit of the bc1 complex. The substitution of glycine with alanine at position 143 (G143A) is a well-documented mutation that confers a high level of resistance to most QoI fungicides.

MutationEffect on QoI FungicidesResistance Factor (RF*)Reference
G143A High (complete) resistance>100
F129L Moderate (partial) resistance5 - 50
G137R Moderate (partial) resistance5 - 15

*Resistance Factor (RF) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive wild-type strain.

The G143A mutation significantly reduces the binding affinity of QoI fungicides to the Qo site, thereby diminishing their inhibitory effect. This cross-resistance is a major challenge in disease management and highlights the importance of understanding the specific interactions of different inhibitors with the target site.

Experimental Protocols

Validating the binding site of an inhibitor like this compound involves a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Cytochrome bc1 Complex Activity Assay and IC50 Determination

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • Substrate: Decylubiquinol (DBH2) or other suitable ubiquinol analog

  • Electron Acceptor: Cytochrome c (from bovine heart or horse heart)

  • Inhibitors (this compound, Azoxystrobin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation: Prepare a reaction mixture containing the assay buffer and cytochrome c in a cuvette.

  • Enzyme Addition: Add a known amount of the isolated mitochondria or purified cytochrome bc1 complex to the reaction mixture. To disrupt the inner mitochondrial membrane and ensure accessibility of the enzyme, a non-ionic detergent like Triton X-100 or dodecyl maltoside can be added.

  • Inhibitor Incubation: For IC50 determination, pre-incubate the enzyme with a range of inhibitor concentrations for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2).

  • Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • IC50 Calculation: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis of the Cytochrome b Gene

This technique is used to introduce specific mutations, such as G143A, into the CYTB gene to study their effect on inhibitor sensitivity.

Materials:

  • Plasmid DNA containing the wild-type CYTB gene

  • Mutagenic primers containing the desired nucleotide change (e.g., for G143A)

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the sequence.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (and mutated) plasmid DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography of the this compound-bc1 Complex

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the precise molecular interactions.

Materials:

  • Purified and concentrated cytochrome bc1 complex

  • This compound

  • Crystallization solutions (containing precipitants like PEG, salts, and buffers)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

  • Co-crystallization: Incubate the purified cytochrome bc1 complex with an excess of this compound to form a stable protein-inhibitor complex.

  • Crystallization: Screen a wide range of crystallization conditions to find the optimal conditions for growing well-ordered crystals of the complex. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection. The crystals are then flash-cooled in liquid nitrogen.

  • Data Collection: Mount the frozen crystal in an X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-inhibitor complex to obtain the final three-dimensional structure.

Visualizing the Molecular Landscape

To better understand the processes involved in validating this compound's target site, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Q-Cycle ComplexI Complex I UQ Ubiquinone Pool (Q) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Cytochrome bc1 Complex (Complex III) UQ->ComplexIII QH2 Qi_site Qi Site UQ->Qi_site Q CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 H2O H2O O2->H2O Reduction Qo_site Qo Site bL Heme bL Qo_site->bL e- FeS Rieske Fe-S Qo_site->FeS e- Qi_site->UQ QH2 bH Heme bH bL->bH bH->Qi_site c1 Heme c1 FeS->c1 c1->CytC This compound This compound This compound->Qo_site Inhibits AntimycinA Antimycin A AntimycinA->Qi_site Inhibits

Caption: The Q-Cycle within the Cytochrome bc1 Complex and Sites of Inhibition.

G cluster_0 Experimental Workflow for IC50 Determination IsolateMito Isolate Mitochondria or Purify bc1 Complex PrepareAssay Prepare Assay Mixture (Buffer, Cytochrome c) IsolateMito->PrepareAssay AddEnzyme Add Enzyme PrepareAssay->AddEnzyme AddInhibitor Add Serial Dilutions of Inhibitor AddEnzyme->AddInhibitor InitiateReaction Initiate Reaction (Add Substrate) AddInhibitor->InitiateReaction MeasureActivity Measure Cytochrome c Reduction (Abs at 550 nm) InitiateReaction->MeasureActivity CalculateIC50 Calculate IC50 Value MeasureActivity->CalculateIC50

Caption: Workflow for Determining the IC50 of a Cytochrome bc1 Complex Inhibitor.

G cluster_0 Workflow for Site-Directed Mutagenesis and Resistance Testing WT_Plasmid Wild-Type CYTB Plasmid DNA DesignPrimers Design Mutagenic Primers (e.g., G143A) WT_Plasmid->DesignPrimers PCR PCR with Mutagenic Primers WT_Plasmid->PCR DesignPrimers->PCR DpnI_Digest DpnI Digestion of Parental DNA PCR->DpnI_Digest Transform Transformation into E. coli DpnI_Digest->Transform Sequence Sequence Verification of Mutation Transform->Sequence Express Express Mutant Protein Sequence->Express IC50_Mutant IC50 Determination of Mutant Enzyme Express->IC50_Mutant

Caption: Workflow for Validating the Role of a Specific Mutation in Inhibitor Resistance.

References

Comparative Transcriptomics of Fungi Treated with Fenamidone and Other Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of the fungicide fenamidone and other widely used antifungal agents. As direct public transcriptomic data for this compound is not currently available, this guide leverages data from fungicides with the same mode of action, Quinone outside Inhibitors (QoIs), alongside those with different mechanisms, to offer valuable insights into the molecular responses of fungi to chemical stressors.

This compound is a member of the imidazolinone class of fungicides and functions as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.[1][2][3][4] This guide will compare the anticipated transcriptomic effects of this compound, based on its mode of action as a QoI fungicide, with published transcriptomic data for other fungicides, including another QoI, pyraclostrobin, and a demethylation inhibitor (DMI), prochloraz.

Comparative Analysis of Gene Expression Changes

The treatment of fungi with different classes of fungicides elicits distinct and significant changes in their gene expression profiles. QoI fungicides, like this compound and pyraclostrobin, primarily impact mitochondrial function, leading to a cascade of stress responses. In contrast, DMI fungicides inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

A study on Magnaporthe oryzae treated with the QoI fungicide pyraclostrobin revealed 564 differentially expressed genes (DEGs), with 340 being upregulated and 224 downregulated. In contrast, treatment of a susceptible strain of Penicillium digitatum with the DMI fungicide prochloraz resulted in the differential expression of 224 genes. A prochloraz-resistant strain of the same fungus showed a much more extensive transcriptomic response, with 1100 DEGs, indicating complex resistance mechanisms.

The following table summarizes the key gene expression changes observed in fungi when treated with different classes of fungicides. The data for the QoI fungicide pyraclostrobin is used as a proxy to infer the likely transcriptomic signature of this compound.

Fungicide ClassMode of ActionKey Upregulated Gene CategoriesKey Downregulated Gene CategoriesRepresentative Study Organism(s)
Quinone outside Inhibitors (QoI) Inhibition of mitochondrial respiration at Complex IIIAlternative oxidase (AOX) pathway, Stress response proteins (e.g., heat shock proteins), Glutathione metabolism, Ubiquitin-mediated proteolysis, Protein processing in the endoplasmic reticulumGenes involved in primary metabolism (e.g., TCA cycle), DNA replication and repairMagnaporthe oryzae
Demethylation Inhibitors (DMI) Inhibition of ergosterol biosynthesis (lanosterol 14α-demethylase)Ergosterol biosynthesis pathway genes (e.g., ERG11/CYP51), ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS) transporters, Stress response pathwaysGenes related to cell growth and developmentPenicillium digitatum

Signaling Pathways Affected by Fungicide Treatment

Fungicide application triggers complex signaling cascades within fungal cells as they attempt to mitigate the chemical stress. Below are diagrams of key pathways affected.

Mitochondrial Stress Response Pathway (QoI Fungicides)

When the primary mitochondrial electron transport chain is inhibited by a QoI fungicide like this compound, fungi can activate an alternative respiration pathway to maintain some level of cellular respiration and mitigate the production of reactive oxygen species (ROS). This is a key survival mechanism and its upregulation is a hallmark of the transcriptomic response to QoI fungicides.

QoI_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III e- AOX Alternative Oxidase (AOX) ETC->AOX e- (bypass) ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase H+ gradient ROS Reactive Oxygen Species (ROS) Complex_III->ROS ATP ATP ATP_Synthase->ATP QoI This compound (QoI) QoI->Complex_III Inhibition

Mitochondrial stress response to QoI fungicides.
Ergosterol Biosynthesis Pathway and DMI Fungicide Action

DMI fungicides inhibit the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol precursors and compromises membrane integrity.

DMI_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane DMI DMI Fungicide DMI->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Ergosterol_Intermediates

DMI fungicide action on the ergosterol pathway.

Experimental Protocols

A generalized workflow for comparative transcriptomics of fungi treated with fungicides is outlined below. Detailed methodologies from specific studies are then provided.

Experimental_Workflow Fungal_Culture 1. Fungal Culture Fungicide_Treatment 2. Fungicide Treatment (e.g., this compound proxy) Fungal_Culture->Fungicide_Treatment RNA_Extraction 3. Total RNA Extraction Fungicide_Treatment->RNA_Extraction Library_Preparation 4. RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis 6. Bioinformatic Analysis Sequencing->Data_Analysis DEGs Differentially Expressed Genes (DEGs) Data_Analysis->DEGs Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Results Results Interpretation DEGs->Results Pathway_Analysis->Results

Generalized experimental workflow.
Detailed Methodologies

1. Fungal Culture and Fungicide Treatment:

  • Organism: Magnaporthe oryzae or Penicillium digitatum.

  • Culture Conditions: Fungi are typically grown in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase at an appropriate temperature (e.g., 25-28°C) with shaking.

  • Fungicide Application: The fungicide (e.g., pyraclostrobin or prochloraz) is added to the culture at a predetermined concentration (e.g., EC50 value). Control cultures are treated with the solvent (e.g., DMSO) alone. Mycelia are harvested after a specific incubation period (e.g., 6 or 24 hours).

2. RNA Extraction and Quality Control:

  • Extraction: Total RNA is extracted from harvested mycelia using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like TRIzol extraction, followed by DNase treatment to remove genomic DNA contamination.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (e.g., RIN > 7) is used for library preparation.

3. Library Preparation and Sequencing:

  • Library Preparation: An RNA-Seq library is prepared from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate a large number of short reads.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Mapping: The clean reads are mapped to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the fungicide-treated and control samples, typically using a threshold for fold change and p-value (e.g., |log2(Fold Change)| > 1 and p-adj < 0.05).

  • Functional Annotation and Enrichment Analysis: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.

Conclusion

While direct transcriptomic data for this compound is not yet publicly available, the analysis of data from other QoI fungicides, such as pyraclostrobin, provides a strong inferential basis for its molecular mechanism of action. The primary response involves the upregulation of the alternative oxidase pathway to circumvent the block in mitochondrial respiration. This contrasts with the transcriptomic signature of DMI fungicides, which primarily induce the upregulation of the ergosterol biosynthesis pathway and drug efflux pumps. This comparative guide provides a framework for researchers to understand the molecular mechanisms of different fungicide classes and to design future experiments to further elucidate the specific transcriptomic effects of this compound.

References

A Comparative Environmental Impact Analysis of Fenamidone and Older Generation Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 28, 2025 – A comprehensive review of the environmental impact of the modern fungicide fenamidone, benchmarked against the older, widely-used fungicides mancozeb and chlorothalonil, reveals significant differences in their environmental profiles. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their aquatic toxicity, soil persistence, and effects on non-target organisms, supported by experimental data and standardized testing protocols.

Executive Summary

This compound generally exhibits a more favorable environmental profile compared to the older fungicides mancozeb and chlorothalonil, particularly concerning its persistence in soil. While all three fungicides demonstrate toxicity to aquatic organisms, the specific sensitivities vary across different species. This guide synthesizes available data to facilitate an objective comparison and inform future research and development in crop protection.

Quantitative Environmental Impact Comparison

The following tables summarize the key environmental impact parameters for this compound, mancozeb, and chlorothalonil based on available scientific data.

Table 1: Aquatic Toxicity
FungicideTest OrganismEndpoint (LC50/EC50)Value (mg/L)
This compound Rainbow Trout (Oncorhynchus mykiss)96-hr LC50>0.0275
Daphnia magna48-hr EC500.013
Algae (Pseudokirchneriella subcapitata)72-hr EC50>0.026
Mancozeb Freshwater Fish (ETU degradate)96-hr LC500.91[1]
Aquatic Invertebrates (ETU degradate)48-hr EC501.04[1]
Chlorothalonil Rainbow Trout (Oncorhynchus mykiss)96-hr LC500.25[2]
Daphnia magna48-hr EC500.13[2]
Table 2: Soil Persistence
FungicideSoil ConditionEndpoint (DT50)Value (days)
This compound AerobicDT50< 50
Mancozeb AerobicHalf-life~1[1]
Chlorothalonil AerobicHalf-life30 - 60

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized international guidelines, ensuring comparability and reliability. The key experimental protocols are outlined below.

Aquatic Toxicity Testing

Acute toxicity to aquatic organisms is typically assessed using the following OECD (Organisation for Economic Co-operation and Development) guidelines:

  • OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test evaluates the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50). Young daphnids are exposed to various concentrations, and their mobility is assessed at 24 and 48 hours.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test determines the concentration of a substance that inhibits the growth of a specific algal species by 50% (EC50). Algal cultures are exposed to different concentrations of the test substance, and the growth rate is measured over time.

Soil Persistence Testing

The persistence of fungicides in soil is evaluated by determining the time it takes for 50% of the substance to degrade (DT50).

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline describes a laboratory method to assess the transformation and degradation of chemicals in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled conditions. The concentration of the substance and its transformation products are measured at various time points to calculate the DT50.

Mechanisms of Action and Non-Target Impacts

The mode of action of a fungicide determines its target specificity and potential for unintended effects on non-target organisms.

This compound: Mitochondrial Respiration Inhibition

This compound acts by inhibiting the mitochondrial cytochrome-bc1 complex (Complex III) in fungi, which is a crucial component of the electron transport chain responsible for ATP production. This targeted action disrupts the energy supply of the fungus, leading to its death. While this is a specific target, similar mitochondrial complexes are present in other organisms, which can lead to non-target effects.

Fenamidone_MoA This compound This compound Mitochondrion Mitochondrion (Fungal Cell) This compound->Mitochondrion Enters ETC Electron Transport Chain Mitochondrion->ETC Complex_III Cytochrome-bc1 Complex (Complex III) ETC->Complex_III Inhibition ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow Disrupted ATP ATP (Energy) ATP_Synthase->ATP Production Halted Cell_Death Fungal Cell Death ATP->Cell_Death Lack of Energy Leads to

This compound's mechanism of action.
Chlorothalonil: Glutathione Conjugation

Chlorothalonil is a multi-site inhibitor that reacts with glutathione, a critical antioxidant in many organisms. By depleting glutathione, chlorothalonil disrupts cellular detoxification and other vital processes, leading to cell death. This non-specific mechanism contributes to its broad-spectrum activity and also its toxicity to a wide range of non-target organisms.

Chlorothalonil_MoA Chlorothalonil Chlorothalonil Cell Non-target Organism Cell Chlorothalonil->Cell Enters GST Glutathione S-transferase (GST) Chlorothalonil->GST Binds to Glutathione Glutathione (GSH) Cell->Glutathione Glutathione->GST Cell_Stress Oxidative Stress & Cellular Damage Glutathione->Cell_Stress Depletion leads to Conjugate Chlorothalonil-GSH Conjugate GST->Conjugate Forms Detox Detoxification Pathway Conjugate->Detox Excreted via

Chlorothalonil's detoxification pathway.
Mancozeb: Multi-Site Enzyme Inhibition

Mancozeb is a dithiocarbamate fungicide with a multi-site mode of action. It interferes with numerous enzymes containing sulfhydryl groups within fungal cells, disrupting various biochemical processes in the cytoplasm and mitochondria. This broad-based inhibition makes the development of resistance in fungi less likely but also increases the potential for effects on non-target organisms that rely on similar enzymatic pathways.

Mancozeb_MoA Mancozeb Mancozeb Fungal_Cell Fungal Cell Mancozeb->Fungal_Cell Enters Enzyme_1 Enzyme 1 (e.g., in Glycolysis) Mancozeb->Enzyme_1 Inhibits Enzyme_2 Enzyme 2 (e.g., in Respiration) Mancozeb->Enzyme_2 Inhibits Enzyme_N Enzyme 'n' (Various Pathways) Mancozeb->Enzyme_N Inhibits Fungal_Cell->Enzyme_1 Fungal_Cell->Enzyme_2 Fungal_Cell->Enzyme_N Cell_Death Fungal Cell Death Enzyme_1->Cell_Death Enzyme_2->Cell_Death Enzyme_N->Cell_Death

Mancozeb's multi-site inhibition.

Conclusion

This comparative analysis indicates that this compound, a more modern fungicide, possesses a more favorable environmental profile in terms of soil persistence when compared to the older fungicide chlorothalonil. However, all three fungicides present a high risk to aquatic ecosystems. The multi-site action of mancozeb and chlorothalonil, while effective against a broad range of fungi, also contributes to their wider impact on non-target organisms. The targeted mechanism of this compound may offer a degree of increased selectivity, but its high aquatic toxicity remains a significant concern. This guide underscores the importance of continued research into the development of effective and environmentally benign fungicides and the critical role of standardized testing in assessing their potential impacts.

References

Safety Operating Guide

Proper Disposal of Fenamidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Fenamidone, ensuring the protection of personnel and the environment.

This compound is a fungicide that requires careful handling and disposal due to its potential environmental hazards.[1][2] Adherence to proper disposal protocols is critical for laboratory safety and environmental stewardship. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE) for this compound Handling

EquipmentSpecificationRationale
Gloves Chemical-impermeable glovesTo prevent skin contact.[1]
Eye Protection Safety goggles or face shieldTo protect against splashes and dust.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[1]To prevent inhalation of harmful particles.

Work should always be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers involves a multi-step process to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Unused or waste this compound should be collected in suitable, closed, and clearly labeled containers for disposal.

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Keep unnecessary personnel away from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.

  • Containment: Prevent further spillage and stop the material from entering drains or waterways. This compound is very toxic to aquatic life with long-lasting effects.

  • Cleanup: Collect the spilled material using an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step 3: Container Decontamination and Disposal

Empty this compound containers must be properly decontaminated before disposal to prevent environmental contamination.

  • Triple Rinsing: For plastic containers, a triple rinse procedure is recommended.

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container at least 10% full with water.

    • Vigorously agitate or recirculate the water for two minutes.

    • Pour the rinsate into the application equipment or a collection system for later disposal.

    • Repeat this procedure two more times.

  • Puncturing: After rinsing, puncture the container to make it unusable for other purposes.

  • Disposal: The decontaminated and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.

Step 4: Final Disposal of Chemical Waste

The ultimate disposal of this compound waste must be handled by a licensed chemical destruction facility.

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is a suitable method for disposal.

  • Hazardous Waste Facility: Alternatively, the waste can be removed to a licensed chemical destruction plant.

  • Regulatory Compliance: Always dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FenamidoneDisposal cluster_prep Preparation cluster_waste_type Waste Identification cluster_spill Spill Management cluster_container Container Disposal cluster_chemical Chemical Waste Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type spill_cleanup Contain & Clean Spill (Use non-sparking tools) waste_type->spill_cleanup Spilled Material triple_rinse Triple Rinse Container waste_type->triple_rinse Empty Container collect_chem Collect in Suitable, Closed Container waste_type->collect_chem Unused/Waste Chemical collect_spill Collect in Labeled Container spill_cleanup->collect_spill licensed_facility Dispose via Licensed Hazardous Waste Facility collect_spill->licensed_facility puncture Puncture Container triple_rinse->puncture dispose_container Recycle or Landfill (per regulations) puncture->dispose_container end End: Disposal Complete dispose_container->end collect_chem->licensed_facility incineration Controlled Incineration licensed_facility->incineration Method incineration->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Essential Protocols for Handling Fenamidone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Fenamidone, a fungicide that requires careful management. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure.

Body PartRequired PPESpecifications
Eyes Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hands GlovesChemical impermeable gloves. Must be inspected prior to use.[1]
Body Protective ClothingFire/flame resistant and impervious clothing.[1] Long-sleeved shirt and long pants.[2]
Respiratory RespiratorA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

Operational Plan: From Handling to Clean-up

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated.

  • Inspect all PPE for integrity before use.

  • Locate the nearest eyewash station and safety shower.

  • Have spill control materials readily available.

2. Handling this compound:

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Ground/bond container and receiving equipment to prevent static discharge.

3. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling and before breaks.

  • Remove any clothing that has been contaminated immediately.

  • Clean the work area using appropriate methods to decontaminate surfaces.

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste this compound:

  • Dispose of as hazardous waste.

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Do not discharge into sewer systems.

Contaminated Materials:

  • Absorb spills with inert material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.

  • Contaminated clothing must be disposed of as hazardous waste.

Empty Containers:

  • Containers should be triple rinsed (or equivalent).

  • The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, containers can be offered for recycling or reconditioning.

  • Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.

This compound Handling and Disposal Workflow

FenamidoneWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Emergency cluster_disposal Disposal Protocol Prep Pre-Handling Checks: - Ventilation - PPE Inspection - Emergency Equipment Handling Handling this compound: - Wear full PPE - Avoid dust/aerosol formation - Use non-sparking tools Prep->Handling PostHandling Post-Handling: - Decontaminate area - Wash hands & face Handling->PostHandling FirstAid First-Aid Measures: - Follow specific procedures for exposure Handling->FirstAid WasteDisposal This compound Waste: - Hazardous waste disposal - Incineration or chemical plant PostHandling->WasteDisposal ContainerDisposal Container Disposal: - Triple rinse - Recycle or landfill PostHandling->ContainerDisposal

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。